Fostamatinib

Catalog No.
S637386
CAS No.
901119-35-5
M.F
C23H26FN6O9P
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fostamatinib

CAS Number

901119-35-5

Product Name

Fostamatinib

IUPAC Name

[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate

Molecular Formula

C23H26FN6O9P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)

InChI Key

GKDRMWXFWHEQQT-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

The exact mass of the compound Fostamatinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fostamatinib mechanism of action SYK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Pharmacokinetics

The core mechanism involves SYK inhibition, a cytoplasmic non-receptor tyrosine kinase critical in immune cell signaling [1].

  • Prodrug Conversion: Fostamatinib disodium is rapidly converted in the gut to the active metabolite R406 [2] [3].
  • Primary Target: R406 potently inhibits SYK by competitively binding to its ATP-binding pocket in the active kinase conformation [4] [5].
  • Key Signaling Pathways: SYK mediates signal transduction downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors (FcγR) [1]. Inhibition disrupts downstream pathways including PI3K-AKT, MAPK, and NF-κB, affecting cell activation, proliferation, and inflammatory cytokine production [1] [3].

The diagram below illustrates the signaling pathways disrupted by this compound.

G Subgraph1 Immune Stimulus BCR B-Cell Receptor (BCR) Subgraph1->BCR FcgR Fcγ Receptor (FcgR) Subgraph1->FcgR ITAM Phosphorylated ITAM BCR->ITAM FcgR->ITAM SYK SYK Kinase ITAM->SYK Downstream Downstream Pathways (PI3K-AKT, MAPK, NF-κB) SYK->Downstream Response Cellular Response: - Platelet Destruction - Inflammation - Autoantibody Production Downstream->Response Inhibitor This compound (R406) Inhibitor->SYK Inhibits

This compound inhibits SYK kinase, blocking signal transduction from immunoreceptors.

Structural Basis of SYK Inhibition

The binding of R406 to SYK's kinase domain prevents ATP binding and subsequent phosphorylation events [4].

Table 1: Key Structural Features of SYK and Inhibitor Binding

Feature Description Role in SYK Inhibition
SH2 Domains Two tandem Src homology-2 domains [1]. Bind phosphorylated ITAMs, leading to SYK activation. Target for some inhibitors, though R406 primarily targets the kinase domain.
Kinase Domain C-terminal catalytic domain [1]. Contains the ATP-binding pocket where R406 binds.
ATP-Binding Pocket Cleft in kinase domain for ATP binding [4]. R406 binds competitively, preventing ATP from binding and halting the kinase reaction.
G-loop/Glycine-Rich Loop Part of the kinase domain near ATP-binding site (residues like Leu377, Gly378, Val385) [4]. Critical for inhibitor specificity and binding affinity. Interactions here can be optimized for more potent inhibitors.

Cellular and Systemic Effects

SYK inhibition by this compound produces specific cellular effects that underpin its therapeutic efficacy.

Table 2: Cellular Effects of this compound in Different Conditions

Cell Type / Condition Observed Effect of this compound Clinical Outcome
Macrophages Inhibits FcγR-mediated phagocytosis of antibody-coated platelets [6] [2]. Reduced platelet destruction in ITP.
B Lymphocytes Impairs B-cell development, specifically depleting transitional (T1/T2) B cells [7]. Potential reduction in autoantibody production.
Lymphoid Malignancies Induces apoptosis and inhibits BCR-dependent proliferation in certain lymphomas [7] [5]. Investigated as an anti-cancer therapy.
Other Immune Cells (Mast cells, Neutrophils) Inhibits FcεR signaling, degranulation, and release of inflammatory mediators (e.g., LTC4, TNFα, IL-8) [5]. Potential application in allergic and inflammatory diseases.

Experimental Protocols for SYK Inhibition Studies

For researchers investigating SYK inhibition, here are key methodologies from the literature.

In Vitro Kinase Assay

  • Purpose: Determine the half-maximal inhibitory concentration (IC50) of an inhibitor against SYK.
  • Method: A fluorescence polarization kinase assay can be used. Duplicate reactions are set up at various ATP concentrations in the presence of a serial dilution of the inhibitor (e.g., R406). The reaction rate is measured and plotted against ATP concentration to determine apparent Km and Vmax. The apparent Km is then plotted against the inhibitor concentration to calculate the Ki [5].

Analysis of B-Cell Subsets in Human PBMCs

  • Purpose: Evaluate the effect of SYK inhibition on specific B-cell development stages ex vivo.
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) from patients or healthy donors.
  • Stimulation & Staining: Cells can be stimulated for 5 hours with PMA and Ionomycin. For subset analysis, stain with antibodies against CD19, IgD, CD27, CD38, CD24, and a live/dead marker. Use Mitotracker Green (MTG) extrusion to help distinguish naïve from transitional B cells.
  • Identification: Identify transitional B cells (T1/T2) as live, CD19+, CD3-, IgD+, CD27-, MTG+ cells. Analyze via flow cytometry [7].

Protein Crystallography for Structure Determination

  • Purpose: Determine the high-resolution 3D structure of SYK in complex with an inhibitor.
  • Protein Preparation: Clone, express, and purify the human SYK kinase domain. Incubate the purified protein with a molar excess of the inhibitor.
  • Crystallization: Use hanging-drop or sitting-drop vapor diffusion methods.
  • Data Collection & Analysis: Collect X-ray diffraction data, process and scale it, and solve the structure through molecular replacement and refinement [4].

Other SYK Inhibitors in Development

This compound is the first FDA-approved SYK inhibitor, but several others are under investigation [1].

Table 3: Selected SYK Inhibitors in Clinical Development

Inhibitor Name Clinical Status Notable Features
Entospletinib (GS-9973) Clinical Trials Orally available, selective SYK inhibitor [1].
Cerdulatinib (PRT062070) Clinical Trials A dual inhibitor of SYK and JAK kinases [1].
TAK-659 Clinical Trials Potent and selective SYK inhibitor [4].
Sovalleplenib (HMPL-523) Clinical Trials An investigational agent entering later-stage clinical trials [1].

Future Directions and Drug Repurposing

Research continues to explore new applications and mechanisms of this compound.

  • Drug Repurposing: Artificial intelligence (AI) models predicted this compound as a potent pan-inhibitor of TAM family kinases (TYRO3, AXL, MERTK), which was validated in vitro. This suggests potential for expanding its use in oncology beyond SYK-driven cancers [8].
  • Novel Formulations and Combinations: Research focuses on improving selectivity, oral bioavailability, and exploring synergistic effects with other therapies like immune checkpoint inhibitors [1] [9].

This compound represents a well-characterized and clinically validated SYK inhibitor. Its detailed structural and mechanistic understanding provides a strong foundation for its current therapeutic use and future drug discovery efforts.

References

Comprehensive Technical Analysis of the Spleen Tyrosine Kinase (SYK) Signaling Pathway: Molecular Mechanisms, Research Methods, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SYK Molecular Biology and Historical Context

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase first identified in 1990 that plays indispensable roles in immune cell signaling and beyond. Originally characterized as a key mediator of adaptive immune receptor signaling, SYK has since been recognized as a crucial component in diverse biological processes including cellular adhesion, innate immune recognition, osteoclast maturation, platelet activation, and vascular development [1]. This 72 kDa protein is most highly expressed in hematopoietic cells, though subsequent research has confirmed its presence in various non-hematopoietic tissues [1]. SYK belongs to a family of tyrosine kinases that includes the related ZAP70, which is primarily restricted to T-cells and NK cells, while SYK itself has a broader cellular distribution [1].

The historical understanding of SYK centered on its role in relaying signals from immunoreceptors containing immunoreceptor tyrosine-based activation motifs (ITAMs). The central paradigm established in the 1990s held that B-cell receptors (BCRs), T-cell receptors (TCRs), and Fc receptors (FcRs) all signal through conceptually similar mechanisms involving ITAM phosphorylation and subsequent recruitment of SYK or ZAP70 [1]. However, research over the past two decades has dramatically expanded this view, revealing that SYK mediates signaling through numerous other receptor classes including C-type lectins and integrins, and activates novel targets such as the CARD9/CARMA1–BCL10–MALT1 pathway and the NLRP3 inflammasome [1]. Evolutionary studies have demonstrated the ancient origin of SYK-mediated signaling, with SYK-related kinases found in invertebrates such as Drosophila (SHARK) and even in simpler organisms like Hydrae and sponges [1].

SYK Structure, Isoforms, and Activation Mechanisms

Molecular Architecture and Domains

SYK features a distinctive modular structure consisting of:

  • Two tandem SRC homology 2 (SH2) domains connected by interdomain A
  • A C-terminal tyrosine kinase domain
  • An intervening interdomain B between the C-terminal SH2 domain and the kinase domain [1] [2]

The human SYK gene encodes multiple isoforms through alternative splicing. The full-length SYK protein contains all functional domains, while an alternatively spliced form known as SYK-B lacks 23 amino acids in interdomain B, including a nuclear localization signal, potentially affecting its subcellular distribution and function [1]. Another isoform, SYK-S, also lacks these 23 amino acids and consequently cannot enter the cell nucleus [2].

Allosteric Activation Mechanism

SYK exists in an autoinhibited state in resting cells, with its tandem SH2 domains maintaining the kinase domain in an inactive conformation through a helical "hinge" segment [3]. The fundamental activation mechanism involves:

  • ITAM binding: Phosphorylated ITAM motifs on receptor chains bind to the tandem SH2 domains of SYK
  • Conformational change: ITAM binding restricts SH2 domain movement and causes allosteric changes in the hinge region
  • Kinase domain release: The conformational changes disrupt the hinge-kinase interaction, freeing the kinase domain for catalytic activity [3]

This allosteric activation occurs even though ITAM binding happens far from the hinge region, representing a sophisticated long-distance regulatory mechanism [3]. Once activated, SYK undergoes autophosphorylation and phosphorylates downstream substrates to initiate signaling cascades.

Table 1: SYK Molecular Characteristics and Activation Parameters

Characteristic Details Experimental Evidence
Molecular Weight 72 kDa (full-length) SDS-PAGE, Western blot [1]
Domains Two tandem SH2 domains, kinase domain, interdomain A & B Crystal structures, domain mapping [1] [3]
Key Isoforms SYK (full-length), SYK-B (Δ23aa in interdomain B), SYK-S Alternative splicing analysis, sequencing [1] [2]
Activation Mechanism ITAM binding → SH2 clamp → hinge allostery → kinase release Crystal structures (1XBA), biophysical measurements [3]
Cellular Localization Cytoplasmic, centrosomal, nuclear (isoform-dependent) Confocal microscopy, subcellular fractionation [4]
Expression Pattern Hematopoietic cells, epithelial cells, other non-hematopoietic Immunohistochemistry, RNA analysis, SYK-deficient mice [1] [5]

SYK-Mediated Signaling Pathways and Biological Functions

Classical Immunoreceptor Signaling

SYK originally gained prominence for its essential role in signaling through classical immunoreceptors including B-cell receptors (BCR), Fc receptors (FcR), and in some contexts, pre-T-cell receptors [1]. The signaling cascade follows this sequence:

  • Receptor engagement leads to ITAM phosphorylation primarily by SRC-family kinases
  • Dual-phosphorylated ITAMs recruit SYK via its tandem SH2 domains
  • SYK undergoes activation and phosphorylates multiple downstream intermediates
  • Downstream effectors include VAV family members, phospholipase Cγ (PLCγ), PI3K regulatory subunits, and SLP family adapters [1]

This signaling architecture initiates several critical processes: calcium mobilization, PKC activation, cytoskeletal rearrangement through RHO-family GTPases, reactive oxygen species (ROS) production, phagocytosis, and transcriptional regulation through RAS-ERK and Ca²⁺-NFAT pathways [1].

Non-Immune and Novel Signaling Functions

Beyond classical immunoreceptor signaling, SYK mediates numerous other important biological processes:

  • Cell adhesion and motility: SYK integrates signals from integrins and other adhesion receptors, influencing cell migration and metastatic potential [6] [5]
  • Vascular development: SYK-deficient embryos display petechiated appearances due to defective lymphatic vascular development [1]
  • Osteoclast maturation: SYK is required for proper bone resorption by osteoclasts [1]
  • Cell cycle regulation: SYK localizes to centrosomes and phosphorylates CDC25C at S216, activating the G2/M checkpoint and preventing polyploidy [4]
  • Tumor suppression vs. promotion: SYK exhibits context-dependent roles, acting as a tumor suppressor in breast cancer while promoting survival in hematological malignancies [6] [5]

Table 2: Major SYK-Mediated Signaling Pathways and Functional Outcomes

Signaling Pathway Receptor/Trigger Key Effectors Biological Outcome
BCR Signaling B-cell receptor, ITAM phosphorylation BLNK, BTK, PLCγ2, PI3K B-cell development, differentiation, antibody production [1]
FcR Signaling Fc receptors, immune complexes VAV, PLCγ, PI3K, NF-κB Phagocytosis, oxidative burst, cytokine production [1] [7]
Integrin Signaling Extracellular matrix, adhesion FAK, SRC, p130CAS Cell adhesion, migration, cytoskeletal reorganization [1]
C-type Lectin Dectin-1, fungal recognition CARD9, BCL10, MALT1 Antifungal immunity, inflammasome activation [1] [2]
Cell Cycle Checkpoint DNA damage, microtubule disruption CDC25C, 14-3-3, CDK1 G2/M arrest, genomic stability [4]
Inflammatory Pathway TLR, IL-1R, cytokine signals p38MAPK, NF-κB, AP-1 Cytokine production, NET/MET formation [7] [8]

SYK in Human Diseases and Therapeutic Targeting

Context-Dependent Roles in Cancer

SYK exhibits a remarkable dual role in oncogenesis, functioning as either an oncogene or tumor suppressor depending on cellular context:

  • Oncogenic SYK: In hematopoietic malignancies, SYK promotes cancer cell survival and proliferation through tonic and chronic B-cell receptor signaling in various B-cell-derived lymphomas [6]. SYK also demonstrates oncogenic characteristics in lung and colorectal cancers [2].
  • Tumor-suppressive SYK: In breast cancer and other epithelial malignancies, SYK exerts anti-oncogenic and anti-invasive activities, with gradual loss of SYK expression during breast cancer progression correlating with increased metastasis risk [6] [5].

Network analysis comparing SYK signaling in breast cancer versus Burkitt lymphoma cells revealed profound rewiring of protein interactions, with SYK target-enriched signaling pathways in breast cancer cells including intercellular adhesion and Hippo signaling components typically associated with tumor suppression [6].

Autoimmune and Inflammatory Diseases

SYK plays critical roles in the pathogenesis of various autoimmune and inflammatory conditions:

  • Systemic Lupus Erythematosus (SLE): SYK mediates immune complex-triggered activation in macrophages and neutrophils, promoting extracellular trap formation and cytokine production [7]
  • Rheumatoid Arthritis: SYK signaling in multiple cell types contributes to joint inflammation and destruction [2]
  • Immune Thrombocytopenia (ITP): SYK inhibition has proven effective in treating chronic ITP [2]

Recent research has demonstrated that SYK inhibition in FcγRIIb-deficient lupus mice attenuates disease severity through inhibition of DNA extracellular traps from macrophages and neutrophils via a p38MAPK-dependent pathway [7].

SYK-Targeted Therapeutic Development

The development of SYK inhibitors represents an active area of pharmaceutical research:

  • Fostamatinib: The first FDA-approved SYK inhibitor (2018) for chronic immune thrombocytopenia; currently in clinical trials for multiple indications including COVID-19, chronic graft-versus-host disease, and IgA nephropathy [2]
  • Entospletinib: Investigated for hematological malignancies, particularly high HOXA9/MEIS1 acute leukemias, though resistance mechanisms involving inflammatory pathway activation have been observed [8]
  • Additional clinical-stage inhibitors: Lanraplenib, cerdulatinib, and sovalleplenib show improved efficacy and tolerability profiles compared to earlier compounds [2]

Recent studies have identified inflammatory signaling pathway activation as a resistance mechanism to SYK inhibition in AML, with glucocorticoid sensitivity increased in resistant cells [8]. This highlights the potential for combination therapies targeting compensatory pathways.

Experimental Methods for SYK Pathway Analysis

Phosphoproteomic Approaches

Comprehensive analysis of SYK signaling relies heavily on phosphoproteomic techniques to identify direct and indirect SYK targets:

  • Sample Preparation: Cells with modified SYK activity (pharmacological inhibition or genetic manipulation) are processed for mass spectrometry
  • Phosphopeptide Enrichment: Typically involves anti-phospho-tyrosine affinity chromatography followed by polymer-based metal ion affinity chromatography [6]
  • Mass Spectrometric Analysis: LC-MS/MS identification and quantification of phosphorylated peptides
  • Data Processing: Bioinformatics pipelines map phosphorylation changes to signaling networks [6] [5]

This approach has been successfully applied in breast cancer cells (MCF7, MDA-MB-231) and Burkitt lymphoma cells (DG75) to characterize context-dependent SYK signaling networks [6].

Signaling Network Reconstruction and Analysis

Advanced computational methods enable reconstruction of SYK signaling networks from phosphoproteomic data:

  • Pathway Enrichment Analysis: Identifies signaling pathways significantly enriched in SYK targets using databases like KEGG and Pathway Commons [6] [5]
  • Network Assembly: Components and interactions from enriched pathways are merged into comprehensive prior-knowledge networks
  • Subnetwork Extraction: Specialized algorithms (shortest path, Steiner trees, random walks) identify biologically relevant paths connecting SYK to its targets [5]
  • Topological Analysis: Network parameters (connectivity, betweenness centrality) highlight key signaling nodes [6]

Tools like Phos2Net facilitate the extraction of shortest path subnetworks and analysis of signal propagation from SYK to its effectors [5].

Functional Validation Assays

Hypotheses generated from network analyses require experimental validation:

  • Biochemical Techniques: Co-immunoprecipitation, in vitro kinase assays, Western blotting confirm protein interactions and phosphorylation events [4]
  • Imaging Approaches: Confocal laser scanning microscopy, deconvolution microscopy visualize SYK localization and function [4]
  • Cellular Assays: Colony formation, apoptosis, cell cycle analysis, migration/invasion assays assess functional outcomes [8] [4]
  • Genetic Manipulation: RNA interference, overexpression studies establish causal relationships [4]

These methods have been instrumental in validating novel SYK functions, such as its role in phosphorylating CDC25C at S216 to regulate the G2/M checkpoint [4].

Visualizing SYK Signaling Networks

The diagram below illustrates the core SYK signaling pathway and its major downstream effects, providing a visual summary of the complex network relationships described in this review.

SYK_Pathway Core SYK Signaling Pathway BCR BCR ITAM_phospho ITAM Phosphorylation BCR->ITAM_phospho FcR FcR FcR->ITAM_phospho Integrins Integrins Integrins->ITAM_phospho Non-ITAM C_type_lectins C_type_lectins C_type_lectins->ITAM_phospho Non-ITAM SYK_recruitment SYK Recruitment & Activation ITAM_phospho->SYK_recruitment PI3K_Akt PI3K/AKT Pathway SYK_recruitment->PI3K_Akt MAPK MAPK/ERK Pathway SYK_recruitment->MAPK NFkB NF-κB Pathway SYK_recruitment->NFkB Calcium Calcium Signaling SYK_recruitment->Calcium Cytoskeleton Cytoskeletal Reorganization SYK_recruitment->Cytoskeleton Cell_cycle Cell Cycle Control SYK_recruitment->Cell_cycle CDC25C Phosphorylation Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation NFkB->Survival Inflammation Inflammation NFkB->Inflammation Calcium->Inflammation Calcium->Differentiation Migration Migration Cytoskeleton->Migration

This diagram illustrates the core SYK signaling pathway from receptor engagement to biological outcomes, highlighting key intermediates and functional consequences based on current literature [1] [3] [4].

Future Directions and Research Opportunities

Several emerging areas present promising avenues for future SYK research:

  • Structural-guided drug design: Recent elucidation of SYK allosteric mechanisms provides opportunities for developing novel inhibitor classes with improved specificity [3]
  • Combination therapies: Addressing resistance mechanisms, such as inflammatory pathway activation in AML, through rational drug combinations [8]
  • Context-dependent signaling: Further elucidation of the molecular determinants underlying SYK's dual roles in different cancer types [6]
  • Non-immune functions: Expanded investigation of SYK roles in neurological, vascular, and metabolic diseases [2]
  • Single-cell analysis: Application of advanced omics technologies to resolve cell-type-specific SYK signaling networks in complex tissues

The continued development of SYK-targeted therapeutics will benefit from these research advances, potentially expanding clinical applications across diverse disease contexts.

Conclusion

References

Pharmacokinetic Profile of Fostamatinib (R406)

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Context / Note
Bioavailability 55% For the active metabolite, R406 [1] [2].
Protein Binding 98% R406 is highly bound to human plasma proteins [1] [2].
Elimination Half-life 15 hours Applies to the active metabolite R406 [1] [2].
Apparent Volume of Distribution 256 L For R406, indicating extensive tissue distribution [2].
Clearance 300 mL/min Applies to the active metabolite R406 [2].
Route of Elimination Feces (~80%), Urine (~20%) [1] [2]

Enzymes and Transporters in Fostamatinib Metabolism

Molecule Role in this compound Metabolism Interaction Type
Alkaline Phosphatase (Intestinal) Converts the prodrug (this compound) to its active moiety, R406, in the gastrointestinal tract [3] [4]. Activation
CYP3A4 Primary enzyme for the oxidative metabolism (Phase I) of R406 [3] [1] [2]. Metabolism
UGT1A9 Primary enzyme for the glucuronidation (Phase II) of R406 [3] [2]. Metabolism
Breast Cancer Resistance Protein (BCRP) Strongly inhibited by both this compound and R406; major cause of drug-drug interactions [3] [5]. Inhibition
UGT1A1 Inhibited by R406, which can lead to elevated levels of unconjugated bilirubin [6] [7]. Inhibition

The following diagram illustrates the sequential metabolism and key interaction points of this compound:

fosata_metabolism Prodrug This compound (Prodrug) Gut Intestinal Alkaline Phosphatase Prodrug->Gut Activation Active R406 (Active Metabolite) CYP Hepatic CYP3A4 Active->CYP Oxidation UGT Hepatic UGT1A9 Active->UGT Glucuronidation BCRP Inhibits BCRP Active->BCRP Drug Interaction Inactive Inactive Metabolites Gut->Active In the Gut CYP->Inactive UGT->Inactive

Detailed Experimental Methodologies

The key findings on this compound metabolism are supported by specific in vitro and clinical studies.

In Vitro Hydrolysis and Metabolic Stability

This methodology details how the conversion of the prodrug and the subsequent metabolism of R406 were characterized [4].

  • Objective: To demonstrate the rapid hydrolysis of this compound to R406 and to identify the enzymes responsible for R406's metabolism.
  • Materials:
    • Human intestinal microsomes (as a source of alkaline phosphatase) [4].
    • Human hepatic microsomes with NADPH cofactor [4].
    • Specific chemical inhibitors for various cytochrome P450 enzymes [4].
    • Recombinant UGT enzymes [4].
  • Methods:
    • Prodrug Hydrolysis: this compound was incubated with human intestinal microsomes. The formation of R406 was monitored over time (e.g., 15 minutes) using validated UV detection, confirming near-complete conversion [4].
    • Metabolic Stability of R406: R406 was incubated with NADPH-fortified human hepatic microsomes. The decline in the R406 peak area was tracked to determine its half-life (in vitro t₁/₂ of ~24 minutes) [4].
    • Metabolite Identification: The major oxidative metabolite from the hepatic microsome incubation was identified using Liquid Chromatography-Mass Spectrometry (LC-MS). Its structure was confirmed by co-elution with a synthetically prepared authentic standard (M1, para-O-demethylated R406) [4].
    • Enzyme Phenotyping: The metabolism of R406 was studied in the presence of specific chemical inhibitors (e.g., ketoconazole for CYP3A4) and with a panel of recombinant human UGT enzymes to pinpoint CYP3A4 and UGT1A9 as the primary metabolic enzymes [4].
Clinical Drug-Drug Interaction (DDI) Study with Statins

This clinical protocol assessed the real-world impact of this compound's inhibition of drug transporters [5].

  • Objective: To evaluate the effect of steady-state this compound on the pharmacokinetics of rosuvastatin (a BCRP substrate) and simvastatin (a CYP3A4 substrate) in healthy human subjects [5].
  • Study Design: An open-label, fixed-sequence, two-period study [5].
    • Group A: Received a single dose of rosuvastatin 20 mg in period 1, then rosuvastatin 20 mg plus this compound 100 mg twice daily in period 2.
    • Group B: Received a single dose of simvastatin 40 mg in period 1, then simvastatin 40 mg plus this compound 100 mg twice daily in period 2.
  • Key Measurements:
    • Serial blood samples were collected after statin dosing in both periods to determine the Area Under the Curve (AUC) and maximum plasma concentration (Cmax) [5].
    • The geometric mean ratio (GMR) and 90% confidence interval (CI) for AUC and Cmax (with/without this compound) were calculated [5].
  • Results & Conclusion:
    • Rosuvastatin: AUC increased by 96% (90% CI: 78-115) and Cmax by 88% (90% CI: 69-110), primarily due to BCRP inhibition in the intestine, reducing efflux and increasing absorption [5].
    • Simvastatin acid (active metabolite): AUC increased by 74% (90% CI: 50-102) and Cmax by 83% (90% CI: 57-113), indicating that this compound/R406 also inhibits CYP3A4, impacting the metabolism of sensitive substrates [5].

Implications for Drug Development and Therapy

Understanding this metabolic profile is critical for managing patients and designing clinical trials.

  • Managing Drug-Drug Interactions: Coadministration of this compound with substrates of BCRP (e.g., rosuvastatin) or CYP3A4 (e.g., simvastatin) requires careful monitoring and potentially dose adjustment of the co-administered drug [3] [5]. The product label advises great attention to interactions with statins [3].
  • Dosing in Special Populations: No dose adjustment is recommended for patients with renal impairment or mild-to-moderate hepatic impairment. However, this compound is not recommended in patients with severe hepatic impairment [7] [8].
  • Pharmacogenomic Considerations: Inhibition of UGT1A1 by R406 may lead to isolated elevations in unconjugated bilirubin, particularly in patients with Gilbert's syndrome (UGT1A1 polymorphism). This is considered a benign finding, but frequent monitoring is advised [7] [8].

References

Fostamatinib pharmacodynamics platelet destruction inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Fostamatinib is a prodrug whose active moiety, R406, acts as a potent inhibitor of spleen tyrosine kinase (SYK) [1] [2]. SYK is a critical component in the intracellular signaling cascades of Fc receptors (FcγRs) and B-cell receptors (BCR) within hematopoietic cells [3] [4].

The following diagram illustrates the core signaling pathway targeted by this compound in Immune Thrombocytopenia (ITP).

G Autoantibody Autoantibody Platelet Platelet Autoantibody->Platelet Binds FcR FcR SYK SYK FcR->SYK Activates Downstream Signals Downstream Signals SYK->Downstream Signals Phosphorylates Phagocytosis Phagocytosis Platelet->FcR Antibody-complex Downstream Signals->Phagocytosis This compound This compound R406 R406 This compound->R406 Metabolized to R406->SYK Inhibits

This compound inhibits SYK to block Fc receptor-mediated platelet phagocytosis.

This mechanism is distinct from other ITP therapies, as it directly interrupts the signal for platelet destruction within immune cells [5]. Additionally, by inhibiting the BCR pathway, this compound may also reduce the production of new pathogenic anti-platelet antibodies [4].

Pharmacokinetic and Pharmacodynamic Profile

The relationship between the drug's concentration in the body (PK) and its biological effects (PD) is summarized in the table below.

Parameter Description
Drug Type Prodrug (this compound) rapidly converted to active metabolite (R406) in the gut [1].
Key Metabolites R406 (primary active moiety) [1].
Metabolism & Elimination R406 is primarily metabolized in the liver by CYP3A4 and UGT1A9. It is predominantly excreted in feces after modification by gut microbiota [1].
Key Drug Interactions Inhibits the Breast Cancer Resistance Protein (BCRP). Concomitant administration with BCRP substrates (e.g., statins, rosuvastatin) requires caution. It is also a substrate of P-glycoprotein (P-gp) [1].
Exposure-Response (Efficacy) In clinical trials, responders to this compound had a higher systemic exposure to R406 (median AUC 19,900 ng∙h/mL) than non-responders (median AUC 12,900 ng∙h/mL). However, a clear correlation between exposure and the achievement of a specific platelet count was not firmly established in PK/PD analyses [1].
Exposure-Response (Safety) A significant correlation exists between R406 exposure and the incidence of hypertension. The influence on other adverse events like diarrhea and neutropenia is less clear [1].

Clinical Efficacy and Safety Data

Evidence from clinical trials and real-world studies demonstrates the drug's performance in patients.

Aspect Findings
Approved Indication Treatment of chronic ITP in adults who have had an insufficient response to a prior therapy [2] [5].
Dosing Regimen Initiated at 100 mg orally twice daily. If the response is insufficient, the dose may be increased to 150 mg twice daily after several weeks [1] [2] [5].
Efficacy (Phase 3 Trials) In the FIT1 and FIT2 trials, 43% of patients on this compound achieved an overall response (≥1 platelet count ≥50,000/μL within 12 weeks) vs. 14% on placebo. A stable response (platelets ≥50,000/μL at ≥4 of 6 visits between weeks 14-24) was achieved by 18% vs. 2% on placebo [2].
Efficacy (Real-World) A large Spanish study of 138 patients showed a 79% response rate, with 53.6% achieving a complete response (platelet count >100×10⁹/L). The median time to response was 11 days [6].
Common Adverse Events Diarrhea, hypertension, nausea, dizziness, and elevated ALT (liver enzymes). Most events were mild to moderate and manageable with concomitant medications or dose adjustment [1] [2].
Therapeutic Positioning Effective in patients with longstanding, multi-refractory ITP, including those who failed TPO-RAs, rituximab, and/or splenectomy [2] [4].

Core Experimental Protocols for Mechanistic Studies

To investigate this compound's effects in a research setting, several standard experimental approaches are used:

  • In Vitro Macrophage Phagocytosis Assay: Isolate human or mouse peritoneal macrophages. Pre-treat cells with R406 (the active metabolite of this compound) or a vehicle control for 0.5-1 hour. Opsonize platelets or erythrocytes with specific anti-glycoprotein antibodies (e.g., anti-GPIIb/IIIa) and incubate with the macrophages. Phagocytosis can be quantified by flow cytometry or fluorescence microscopy [3] [2].

  • Cell Signaling Analysis (Western Blot): Stimulate immune cells (e.g., macrophages) with an Fc receptor agonist or TLR agonist (e.g., LPS) in the presence or absence of R406. Lyse cells and analyze protein extracts using SDS-PAGE and Western blotting with antibodies against phospho-SYK, total SYK, and downstream signaling molecules like phospho-STAT1/3 to confirm target engagement and pathway inhibition [3].

  • In Vivo Efficacy Model (Mouse ITP): A passive ITP model is established by injecting mice with a monoclonal antibody against a platelet antigen (e.g., anti-CD41). Treat mice with this compound or vehicle control. Monitor peripheral blood platelet counts regularly using an automated hematology analyzer. Compare the kinetics and extent of platelet count recovery between the treatment and control groups [2].

  • Gene Expression Profiling (RT-qPCR/RNA-Seq): Treat macrophages with this compound/R406 and an inflammatory stimulus like LPS. Extract total RNA and perform Reverse Transcription quantitative PCR (RT-qPCR) to measure the expression of key inflammatory genes (e.g., TNF-α, IL-6, CXCL10). For an unbiased approach, transcriptome sequencing (RNA-Seq) can be used to identify global gene expression changes [3].

References

Core Mechanism: Fc Receptor Signaling Blockade

Author: Smolecule Technical Support Team. Date: February 2026

Fostamatinib is a prodrug converted to its active moiety, R406, in the intestine [1]. R406 inhibits spleen tyrosine kinase (Syk), a cytosolic non-receptor protein tyrosine kinase expressed primarily in hematopoietic cells [2]. Syk is a critical component of signal transduction from immune receptors like the Fc gamma receptors (FcγRs) [3] [2].

In chronic ITP, autoantibodies bind to platelets, marking them for destruction. FcγRs on macrophages recognize these antibody-coated platelets. This engagement triggers an intracellular signaling cascade via Syk, leading to cytoskeletal rearrangement and phagocytosis of the platelets [4] [5]. By inhibiting Syk, R406 blocks this downstream signaling, thereby preventing platelet phagocytosis and destruction [3] [5].

The diagram below illustrates this core mechanism of action.

G cluster_legend Key Autoantibody Autoantibody ImmuneComplex ImmuneComplex Autoantibody->ImmuneComplex Binds to Platelet Platelet Platelet->ImmuneComplex Binds to FcgR FcgR ImmuneComplex->FcgR Engages SignalTransduction SignalTransduction FcgR->SignalTransduction Activates SYK SYK DownstreamPathways DownstreamPathways SYK->DownstreamPathways Phosphorylates SYKi SYKi SYKi->SYK Inhibits Phagocytosis Phagocytosis SignalTransduction->SYK Recruits/Activates DownstreamPathways->Phagocytosis Leads to BiologicalProcess Biological Process MolecularEvent Molecular Event DrugAction Drug Action Inhibition Inhibition

This compound inhibits Syk to block FcγR-mediated platelet destruction.

Broader Pharmacological Profile

While Syk inhibition is its primary mechanism, R406 has a multi-kinase inhibition profile which contributes to its investigational uses in other diseases.

Kinase Target Biological Role & Inhibitory Effect of R406 Potential Therapeutic Implication
Syk (Primary) [3] [5] Critical for FcγR & BCR signaling; inhibition blocks phagocytosis of antibody-coated platelets [3] [5]. Approved for chronic ITP [3].
FLT3 [6] [5] Receptor tyrosine kinase mutated in AML; inhibition suppresses proliferation & induces apoptosis in FLT3-ITD+ AML cells [6]. Investigated for acute myeloid leukemia (AML) [6].
TAM RTKs (TYRO3, AXL, MERTK) [7] Family of RTKs promoting tumor progression & immune suppression; R406 acts as a pan-TAM inhibitor [7]. Potential application as an anti-cancer agent [7].
JAK/STAT [8] Downstream inflammatory signaling; R406 inhibits STAT1/3 phosphorylation [8]. Potential therapy for acute inflammatory diseases (e.g., SIRS, sepsis) [8].

The following diagram summarizes these multi-kinase inhibition effects and their potential therapeutic outcomes.

G This compound This compound R406 R406 This compound->R406 Metabolized to SYK Syk Inhibition R406->SYK FLT3 FLT3 Inhibition R406->FLT3 TAM TAM RTKs Inhibition (TYRO3, AXL, MERTK) R406->TAM JAKSTAT JAK/STAT Pathway Modulation R406->JAKSTAT ITP Reduced Platelet Destruction SYK->ITP AML Anti-leukemic Effects FLT3->AML Oncology Direct Antitumor & Immunomodulation TAM->Oncology AntiInflammatory Anti-inflammatory Effects JAKSTAT->AntiInflammatory

This compound's active metabolite R406 exerts effects through multiple kinase targets.

Key Experimental Data and Protocols

For researcher reference, the table below summarizes foundational experimental data and methodologies from recent studies demonstrating this compound's effects in different disease models.

Disease Model / Assay Key Finding(s) Experimental Protocol Summary

| FLT3-ITD+ AML (In vitro) [6] | • Inhibited MV4-11 cell proliferation (100 nM, 48h). • Induced apoptosis (~50% cells at 250 nM, 48h). • Downregulated PD-L1 & CD47. | Cell Viability: MV4-11 cells cultured, treated with drug/DMSO control for 48h. Measured with CellTiter-Glo Luminescent kit [6]. Apoptosis: Cells treated, analyzed via Caspase 3/7 Activity Assay & flow cytometry [6]. Immune Checkpoints: Treated cells stained with antibodies for PD-L1/CD47, analyzed by flow cytometry [6]. | | TAM Kinase Inhibition (In vitro) [7] | • Suppressed proliferation in various cancer cell lines (NCI-H1299, MDA-MB-231). • Exhibited IC₅₀ <1 µM against TAM kinases. | AI Prediction: MT-DTI model predicted this compound as a pan-TAM inhibitor [7]. Cell Viability: Cancer cells seeded in 96-well plates, treated with compounds for 48h. Viability assessed via CellTiter 96 AQueous One Solution Assay (MTS) [7]. | | Anti-inflammatory / SIRS (In vitro & in vivo) [8] [9] | • Inhibited LPS-induced cytokine/chemokine secretion (TNF-α, IL-6, CCL2). • Reduced neutrophil activation & ROS release. • Protected mice from LPS-induced SIRS. | Cell Culture: Peritoneal macrophages (PMs) pre-treated with R788 (1 µM), stimulated with TLR agonists (e.g., LPS). mRNA/protein levels measured by RT-qPCR/ELISA [9]. Neutrophil Assay: BM neutrophils stimulated with LPS +/- R788. Activation markers (CD11b, CD62L) & ROS measured by flow cytometry with DHR 123 [9]. In Vivo Model: Mice injected with LPS to induce SIRS, treated with R788. Cytokine levels in serum/bronchoalveolar lavage fluid measured by ELISA [9]. |

Clinical Pharmacology and Safety

In clinical practice for chronic ITP, this compound is administered orally with a starting dose of 100 mg twice daily [1] [5]. If the platelet response is insufficient after 2-4 weeks, the dose may be increased to 150 mg twice daily [1] [5].

Key pharmacological and safety considerations include:

  • Pharmacokinetics: this compound is rapidly converted to R406 in the gut. R406 is metabolized mainly by CYP3A4 in the liver and is a substrate of P-glycoprotein (P-gp) [1].
  • Drug-Drug Interactions: As R406 inhibits the Breast Cancer Resistance Protein (BCRP), concomitant use with BCRP substrates (e.g., rosuvastatin) requires caution and potential dose reduction of the substrate drug. Strong CYP3A4 inhibitors/inducers should be used with caution as they may significantly alter R406 exposure [1] [3].
  • Common Adverse Events: Include diarrhea, hypertension, nausea, elevated liver enzymes (ALT/AST), and neutropenia [3] [5]. Hypertension can be managed with monitoring and antihypertensive therapy, and liver enzymes should be monitored monthly [3].

Conclusion and Research Outlook

This compound offers a targeted mechanism of Fc receptor signaling blockade via Syk inhibition for treating chronic ITP. Its multi-kinase profile presents opportunities for drug repurposing in AML, solid tumors, and acute inflammatory diseases.

Future research directions include:

  • Advancing combination therapies in oncology leveraging immune checkpoint modulation [6].
  • Further validating its efficacy as a pan-TAM inhibitor in clinical cancer trials [7].
  • Exploring its application in SIRS and sepsis based on its potent anti-inflammatory effects [8] [9].

References

Fostamatinib ITP autoimmune disorder pathogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Real-World Efficacy Data

Clinical trials and real-world studies have demonstrated the effectiveness of fostamatinib in a patient population that is often heavily pre-treated.

Study Type Patient Population Overall Response Rate (Platelets ≥50 × 10⁹/L) Stable Response Rate Rapid & Long-Term Response
Phase 3 Clinical Trials (FIT1/FIT2) [1] Chronic ITP; median 3 prior therapies 43% 18% (platelets ≥50 × 10⁹/L on 4/6 visits, weeks 14-24) Median time to response: 15 days [1]. Over half of responders maintained long-term response (median >28 months) [1].
Spanish Real-World Study [2] 138 patients (primary & secondary ITP); median 4 prior therapies 79% N/A 83.3% of time in response over 27 months; median time to response: 11 days [2].
Italian Real-World Study (GIMEMA) [3] [4] 95 patients; 85% as 4th or later line of therapy 73% 45% on treatment at 6 months 74% of responders responded within the first month [3] [4].

Safety and Tolerability Profile

This compound has a manageable safety profile. The most common adverse events are consistent across studies and are typically low-grade.

Adverse Event Frequency & Severity Management
Diarrhea [3] [2] [1] One of the most common events; mostly Grade 1-2. Dose reduction may be required [1].
Hypertension [3] [2] [1] Common; may require monitoring and management. Dose reduction and anti-hypertensive therapy [1].
Other Events Nausea, dizziness, and elevated liver transaminases have been reported [3] [1]. Generally mild to moderate.
Thrombosis Risk Notably, long-term analysis suggests a very low incidence of thromboembolic events (0.44/100 patient-years) [1]. May be a preferred option for ITP patients with increased thrombotic risk [1].

Molecular Mechanism and Experimental Insights

This compound is a prodrug converted to its active metabolite, R406, which inhibits Syk kinase activity [1]. In ITP pathogenesis, anti-platelet autoantibodies bind to platelet surface glycoproteins. These antibody-coated platelets are then recognized by Fcγ receptors (FcγR) on macrophages in the reticuloendothelial system (e.g., spleen), triggering signaling pathways that lead to phagocytosis and platelet destruction.

The diagram below illustrates how this compound interrupts the intracellular signaling that leads to platelet destruction.

G Antibody Anti-platelet IgG Antibody Platelet Platelet Antibody->Platelet FcgR Fcγ Receptor (on Macrophage) Platelet->FcgR Binds SYK Syk Kinase FcgR->SYK Activates Phagocytosis Phagocytosis & Platelet Destruction SYK->Phagocytosis Signals This compound This compound (R406) This compound->SYK Inhibits

Beyond its established role, artificial intelligence-based drug repurposing models have predicted that this compound can also inhibit TAM receptor tyrosine kinases (TYRO3, AXL, MERTK), which are implicated in cancer progression and immunosuppression [5]. This suggests a potential novel mechanism of action and a basis for expanding its therapeutic indications into oncology [5].

Consideration in the Modern ITP Landscape

This compound represents a mechanistically distinct option in the ITP treatment arsenal. Its position is often in the later lines of therapy, but evidence suggests it can be particularly effective when used earlier.

  • Mechanistic Uniqueness: Unlike corticosteroids (broad immunosuppression), TPO-RAs (stimulate platelet production), or rituximab (depletes B-cells), this compound specifically interrupts the Fc-mediated phagocytic signaling pathway [6] [7]. This offers a pathway to targeted therapy.
  • Position in Treatment Sequence: Real-world data indicates that this compound can be effective as a second-line therapy, with one analysis showing a 78% response rate in this setting compared to 48% in later lines [1].
  • Low Thrombosis Risk: Its association with a very low incidence of thrombosis is a significant clinical advantage, potentially making it a preferred choice for ITP patients with inherent elevated thrombotic risk or those with a history of such events [1].

References

Comprehensive Technical Analysis: Fostamatinib-Mediated Inhibition of STAT1/STAT3 Signaling Pathway in Inflammatory Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Fostamatinib (R788) represents a significant advancement in targeted therapy as the first orally available spleen tyrosine kinase (SYK) inhibitor approved for chronic adult immune thrombocytopenia. Recent investigations have revealed that its therapeutic potential extends beyond its original indication through a previously unrecognized mechanism involving the STAT1/STAT3 signaling pathway. This pathway serves as a critical intracellular signaling module that regulates fundamental cellular processes including proliferation, apoptosis, and differentiation. Under physiological conditions, STAT1 and STAT3 maintain a delicate balance—STAT1 typically mediates growth arrest and apoptotic signals in response to interferons, while STAT3 promotes cell survival and proliferation in response to cytokines like IL-6. However, in pathological inflammatory conditions such as systemic inflammatory response syndrome (SIRS) and sepsis, this balance is disrupted, leading to constitutive activation of both transcription factors that drives excessive inflammation and tissue damage [1].

The molecular mechanism of this compound's action begins with its rapid conversion to the active metabolite R406 following administration. R406 potently inhibits SYK, a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells that serves as crucial signaling mediator for various immune receptors including Fc receptors, B-cell receptors, and C-type lectin receptors. Recent research has demonstrated that SYK also constitutively binds to the cytoplasmic domain of TLR4, and this interaction intensifies upon TLR4 dimerization and phosphorylation in response to bacterial lipopolysaccharide (LPS) [2]. Through inhibition of SYK, this compound disrupts downstream signaling cascades that would normally lead to the phosphorylation and activation of STAT1 and STAT3, thereby preventing their dimerization, nuclear translocation, and subsequent transcription of pro-inflammatory genes [3] [2].

This newly identified mechanism represents a significant departure from this compound's originally characterized action in immune thrombocytopenia, where it primarily blocks Fc receptor-mediated platelet phagocytosis. The discovery of its effect on STAT1/3 signaling positions this compound as a promising therapeutic candidate for acute inflammatory conditions characterized by dysregulated innate immunity, particularly those driven by Gram-negative bacterial infections where TLR4 activation plays a central role [3]. The following sections provide comprehensive experimental evidence, methodological details, and technical considerations for researchers investigating this pathway.

Experimental Evidence and Key Findings

In Vitro Evidence of Anti-inflammatory Activity

The anti-inflammatory effects of this compound were extensively evaluated in primary immune cells using well-established in vitro models of inflammation. In peritoneal macrophages (PMs) stimulated with various Toll-like receptor (TLR) agonists including LPS (TLR4 agonist), zymosan (TLR2 agonist), R848 (TLR7/8 agonist), and CpG ODN-1826 (TLR9 agonist), this compound demonstrated dose-dependent inhibition of key pro-inflammatory mediators. Quantitative PCR and ELISA analyses revealed that pretreatment with 1 μM this compound significantly suppressed the expression and secretion of TNF-α, IL-6, CCL2, CCL3, and CXCL10 in LPS-induced PMs [3] [2]. The robustness of this anti-inflammatory effect was particularly notable across different TLR pathways, suggesting that this compound acts on a common downstream signaling component rather than a specific receptor.

Transcriptome sequencing of LPS-induced PMs provided comprehensive insights into the gene expression changes mediated by this compound treatment. The analysis identified significant transcriptional inhibition of multiple inflammation-related genes, including Cxcl10, Isg20, Mx1, and Rsd2, which are known to be involved in chemotaxis, antiviral responses, and interferon signaling [3]. Beyond macrophages, this compound also exerted potent effects on neutrophil activation. Flow cytometry analyses demonstrated that this compound effectively reduced surface expression of activation markers (CD11b) and suppressed the release of reactive oxygen species (ROS) from neutrophils stimulated with LPS, indicating its ability to modulate multiple aspects of innate immune response [3] [2].

In Vivo Therapeutic Efficacy

The therapeutic potential of this compound was evaluated in a mouse model of LPS-induced systemic inflammatory response syndrome (SIRS), which recapitulates key features of the excessive inflammatory response observed in sepsis following Gram-negative bacterial infections. Administration of this compound in this model resulted in significant reduction of circulating inflammatory cytokines, diminished clinical signs of systemic inflammation, and importantly, inhibition of the excessive consumption of neutrophils in bone marrow that typically occurs during severe inflammatory responses [3] [2]. This preservation of bone marrow neutrophil reserves represents a crucial protective mechanism, as neutrophil depletion during sepsis strongly correlates with poor outcomes and secondary infections.

Table 1: Summary of this compound's Effects on Cytokine Expression in LPS-Induced Peritoneal Macrophages

Cytokine/Chemokine mRNA Inhibition Protein Secretion Inhibition Function
TNF-α Significant (*P < 0.05) Significant (*P < 0.05) Pro-inflammatory cytokine
IL-6 Significant (*P < 0.05) Significant (*P < 0.05) Pro-inflammatory cytokine
CCL2 (MCP-1) Significant (*P < 0.05) Significant (*P < 0.05) Monocyte recruitment
CCL3 (MIP-1α) Significant (*P < 0.05) Significant (*P < 0.05) Macrophage & neutrophil recruitment
CXCL10 (IP-10) Significant (*P < 0.05) Significant (*P < 0.05) T-cell recruitment, STAT1-dependent
Effects on STAT Signaling Pathways

Western blot analyses provided direct molecular evidence of this compound's mechanism of action, demonstrating that the drug selectively blocks the phosphorylation of both STAT1 and STAT3 in PMs induced by LPS and cytokines (IFN-γ and IL-6) [3] [2]. This inhibition was specific to the STAT pathway, as this compound did not significantly affect the phosphorylation of other signaling molecules such as P65 NF-κB, P38, or ERK1/2 at the concentrations tested. The specificity of this inhibition is particularly noteworthy given the opposing roles of STAT1 and STAT3 in many biological contexts—STAT1 generally functions as a pro-apoptotic tumor suppressor, while STAT3 acts as an oncogene promoting cell survival and proliferation [1].

The simultaneous inhibition of both STAT1 and STAT3 by this compound represents a unique pharmacological profile that may be particularly beneficial in acute inflammatory conditions where both transcription factors are aberrantly activated. This dual inhibition effectively disrupts the positive feedback loops that often sustain inflammation, such as STAT3-mediated induction of IL-6 and IL-10, which would otherwise further amplify the inflammatory response [1]. The transcriptome sequencing data confirmed that this compound treatment resulted in a gene expression profile consistent with combined STAT1 and STAT3 inhibition, with downregulation of known target genes from both pathways.

Table 2: this compound's Effects on Key Signaling Pathways in LPS-Induced Macrophages

Signaling Pathway Phosphorylation Status Nuclear Translocation Transcriptional Activity
STAT1 Inhibited (*P < 0.05) Reduced Significantly suppressed
STAT3 Inhibited (*P < 0.05) Reduced Significantly suppressed
NF-κB P65 Unaffected Unaffected Mildly affected
P38 MAPK Unaffected Not assessed Not assessed
ERK1/2 Unaffected Not assessed Not assessed

Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

Primary murine peritoneal macrophages (PMs) were harvested from the abdominal cavity of C57BL/6 mice 4 days after intraperitoneal injection of 1 mL of 3% thioglycolate medium. Cells were collected by lavage with 5 mL PBS, and red blood cells were removed using RBC lysis buffer. PMs were then purified by adherence culture in high glucose DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C under 5% CO₂ [2]. For in vitro experiments, PMs were seeded in 12-well plates at a density of 1.5 × 10⁶ cells/well and allowed to adhere overnight before treatments.

For drug treatment, cells were pretreated with or without 1 μM this compound for 30 minutes, followed by stimulation with various TLR agonists: zymosan (10 μg/mL), LPS from Escherichia coli O55:B5 (1 μg/mL), R848 (10 μM), or CpG ODN-1826 (10 μg/mL) for 6 hours for mRNA expression analysis or 24 hours for protein secretion measurements [2]. Each experimental condition included appropriate controls (unstimulated cells) and was performed with a minimum of three biological replicates to ensure statistical reliability. For neutrophil experiments, bone marrow cells were collected by flushing femurs and tibias from mice with PBS, followed by red blood cell lysis, and cultured in IMDM supplemented with 2% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.

RNA Extraction and RT-qPCR Analysis

Total RNA was extracted from PMs using TRIzol Reagent according to the manufacturer's instructions. RNA quality and concentration were verified by spectrophotometry before cDNA synthesis. Complementary DNA was synthesized from mRNA using the TransScript First-Strand cDNA Synthesis Kit, and RT-qPCR was performed with TransStart Green qPCR SuperMix on a CFX96 Touch PCR System [2]. The PCR protocol consisted of initial denaturation at 94°C for 30 seconds, followed by 40 cycles of 94°C for 5 seconds, and 60°C for 30 seconds. Each reaction was performed in technical triplicates to account for pipetting variability.

The primer sequences used for amplification of target genes were designed and synthesized by Sangon Biotech (Shanghai, China) [2]. Gene expression levels were analyzed using the comparative Cq (ΔΔCq) method and normalized to the housekeeping gene GAPDH. Proper validation experiments confirmed that the amplification efficiencies of target and reference genes were approximately equal. For rigorous RT-qPCR normalization, researchers should consider using multiple reference genes rather than relying solely on GAPDH, as established by the MIQE guidelines [4]. Statistical significance was determined using Student's t-test or one-way ANOVA with appropriate post-hoc tests, with *P < 0.05 considered statistically significant.

Protein Analysis Techniques

For Western blot analysis, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined by BCA assay, and equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701), phospho-STAT3 (Tyr705), total STAT1, total STAT3, and β-actin (loading control) [2]. All antibodies were purchased from Cell Signaling Technology and used at dilutions recommended by the manufacturer.

For enzyme-linked immunosorbent assays (ELISAs), cell culture supernatants were collected after stimulation, centrifuged to remove debris, and stored at -80°C until analysis. Commercially available ELISA kits from Mabtech (for TNF-α, IL-6, IL-1β, and IFN-γ) and R&D Systems (for CCL2, CCL3, CXCL10, and CRP) were used according to the manufacturers' protocols [2]. Absorbance was measured using a microplate reader, and cytokine concentrations were determined from standard curves using four-parameter logistic regression. Each sample was analyzed in duplicate, and values were expressed as pg/mL.

Flow Cytometry for Neutrophil Activation

Neutrophil activation was assessed by flow cytometry using specific surface markers. Cells were harvested and stained with anti-mouse CD11b-APC, anti-mouse CD62L-PE, and anti-mouse Ly6G-PE/Cyanine7 antibodies in PBS containing 2% FBS for 30 minutes on ice [2]. For intracellular ROS detection, cells were loaded with dihydrorhodamine 123 (DHR 123), which fluoresces when oxidized by reactive oxygen species. After staining, cells were washed and analyzed using a flow cytometer, with 7-aminoactinomycin D (7-AAD) used to exclude dead cells. Data analysis was performed using FlowJo software, with appropriate gating strategies to identify the neutrophil population based on forward/side scatter properties and Ly6G expression.

Animal Model of SIRS

All animal experiments were approved by the Ethics Committee for Scientific Research and Clinical Trials of the First Affiliated Hospital of Zhengzhou University (2022-KY-0281-002) and conducted in accordance with institutional guidelines. Male 8-week-old C57BL/6 mice were housed under controlled conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water. SIRS was induced by administration of LPS (5 mg/kg) intraperitoneally [2]. This compound or vehicle was administered by oral gavage at a dose of 50 mg/kg, either prophylactically (1 hour before LPS) or therapeutically (1 hour after LPS). Clinical signs of SIRS (ruffled fur, lethargy, hunched posture) were monitored, and blood and tissue samples were collected at specified time points for analysis of inflammatory markers and immune cell populations.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binding SYK SYK TLR4->SYK Activation STAT1 STAT1 SYK->STAT1 Phosphorylation STAT3 STAT3 SYK->STAT3 Phosphorylation InflammatoryGenes InflammatoryGenes STAT1->InflammatoryGenes Transcription STAT3->InflammatoryGenes Transcription This compound This compound This compound->SYK Inhibits

Diagram 1: this compound inhibition of the SYK-STAT1/3 signaling pathway activated by LPS through TLR4.

Research Implications and Future Directions

Therapeutic Potential and Clinical Relevance

The discovery of this compound's inhibitory effect on the STAT1/3 signaling pathway significantly expands its potential therapeutic applications beyond immune thrombocytopenia. The dual inhibition of both STAT1 and STAT3 positions this compound as a promising candidate for treating acute inflammatory conditions, particularly those driven by Gram-negative bacterial infections where TLR4 activation plays a central role [3]. This is especially relevant for conditions like sepsis and SIRS, where current treatment options remain limited and mortality rates remain unacceptably high. The ability of this compound to modulate multiple aspects of the inflammatory response—including cytokine production, neutrophil activation, and chemokine expression—suggests it may offer a comprehensive approach to controlling dysregulated inflammation.

The timing of intervention appears crucial for optimal therapeutic efficacy. In the SIRS model, this compound demonstrated effectiveness both when administered prophylactically and therapeutically, though earlier intervention generally produced more robust effects [3]. This timing consideration is particularly important for clinical translation, as sepsis patients often present after the inflammatory cascade is already fully activated. The differential effects of this compound on various signaling pathways—potently inhibiting STAT1/3 while sparing NF-κB and MAPK pathways—suggests a more targeted mechanism compared to broad-spectrum anti-inflammatory agents like corticosteroids, potentially resulting in a better safety profile with preserved host defense functions.

Technical Considerations and Limitations

Another consideration is the potential differential inhibition of STAT1 versus STAT3, as these transcription factors can have opposing functions in certain contexts [1]. While the current data suggest this compound inhibits both STAT1 and STAT3 phosphorylation to a similar extent, more detailed dose-response studies would help determine whether there is any selectivity. Additionally, the complete signaling cascade connecting SYK to STAT1/3 phosphorylation remains to be fully elucidated, potentially involving intermediate kinases such as JAK family members [6]. Understanding these precise mechanisms could identify biomarkers for patient selection and potential combination therapies.

Future Research Directions

Several promising research directions emerge from these findings. First, evaluating the efficacy of this compound in additional inflammatory disease models, particularly those involving viral infections or sterile inflammation, would help determine the breadth of its therapeutic potential. The significant inhibition of CXCL10, a key chemokine for T-cell recruitment, suggests this compound might modulate adaptive immune responses in addition to its effects on innate immunity [3]. Second, combination therapy approaches with existing sepsis treatments (e.g., antibiotics, supportive care) should be explored to assess potential synergistic effects. Given that this compound is already FDA-approved with a known safety profile, repurposing it for inflammatory conditions could follow an accelerated pathway.

From a mechanistic perspective, future studies should aim to precisely delineate the molecular connections between SYK and STAT1/3, potentially identifying novel signaling nodes that could serve as additional therapeutic targets. The development of biomarker signatures based on the gene expression changes observed in transcriptome sequencing (e.g., Cxcl10, Isg20, Mx1) could help identify patient populations most likely to respond to this compound treatment [3]. Finally, comparative studies with other SYK inhibitors would determine whether the effects on STAT1/3 are a class effect or specific to this compound.

G cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Macrophages Macrophages RT_qPCR RT_qPCR Macrophages->RT_qPCR Gene Expression ELISA ELISA Macrophages->ELISA Protein Secretion WesternBlot WesternBlot Macrophages->WesternBlot Pathway Activation RNA_seq RNA_seq Macrophages->RNA_seq Transcriptome Analysis Neutrophils Neutrophils FlowCytometry FlowCytometry Neutrophils->FlowCytometry Activation & ROS SIRS_Model SIRS_Model Cytokine_Measurement Cytokine_Measurement SIRS_Model->Cytokine_Measurement Plasma Analysis Cell_Analysis Cell_Analysis SIRS_Model->Cell_Analysis Bone Marrow Neutrophils Clinical_Scoring Clinical_Scoring SIRS_Model->Clinical_Scoring Disease Severity Experimental_Design Experimental_Design cluster_in_vitro cluster_in_vitro Experimental_Design->cluster_in_vitro cluster_in_vivo cluster_in_vivo Experimental_Design->cluster_in_vivo Data_Analysis Data_Analysis cluster_in_vitro->Data_Analysis cluster_in_vivo->Data_Analysis

Diagram 2: Comprehensive experimental workflow for investigating this compound's anti-inflammatory mechanisms.

Conclusion

The comprehensive experimental evidence presented in this technical guide demonstrates that this compound, through its inhibition of SYK, significantly attenuates inflammatory responses by selectively blocking the phosphorylation and activation of both STAT1 and STAT3 signaling pathways. This mechanism underlies its potent anti-inflammatory effects across multiple immune cell types and in animal models of severe inflammatory conditions. The detailed methodologies provided for investigating this pathway—including cell culture systems, molecular techniques, and animal models—offer researchers a robust framework for further exploring this important signaling axis. As research in this area advances, this compound represents a promising therapeutic candidate for repurposing in acute inflammatory diseases, particularly those with limited treatment options and high mortality rates such as sepsis and SIRS. The dual inhibition of both STAT1 and STAT3 provides a unique pharmacological approach to modulating dysregulated immune responses while potentially avoiding complete immunosuppression.

References

Fostamatinib macrophage neutrophil activation inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

The core mechanism of fostamatinib involves its rapid conversion to the active metabolite R406 following oral administration [1] [2]. R406 potently inhibits Syk, a cytoplasmic tyrosine kinase that acts as a central signaling hub for multiple cell surface receptors, primarily in hematopoietic cells like macrophages and neutrophils [3] [1] [4].

The table below summarizes the key anti-inflammatory actions of this compound on macrophages and neutrophils:

Cell Type Key Inhibitory Actions Receptors/Signaling Pathways Involved
Macrophages Inhibits phagocytosis of antibody-coated platelets [5] [2]; Reduces pro-inflammatory cytokine production (TNF-α, IL-6, CCL2) [6]; Suppresses Macrophage Extracellular Trap (MET) formation [4]. Fcγ receptors (FcγR) [5] [2]; Toll-like receptors (TLRs) [6] [7]; Dectin-1 [4].
Neutrophils Potently inhibits Neutrophil Extracellular Trap (NET) formation (NETosis) [3] [4]; Reduces reactive oxygen species (ROS) release [6]; Attenuates cell activation and adhesion. FcγRIIA (major pathway for immune complex-mediated NETosis) [3]; TLRs [4].

This compound disrupts downstream pro-inflammatory signaling cascades. Research indicates that it selectively blocks the phosphorylation of STAT1 and STAT3 induced by LPS and cytokines (IFN-γ, IL-6) [6]. In lupus models, this compound inhibits the Syk-p38 MAPK pathway, which drives cytokine production and extracellular trap formation in macrophages and neutrophils [4].

The following diagram illustrates the signaling pathways in macrophages and neutrophils that are inhibited by this compound:

G cluster_receptors Cell Surface Receptors Immune_Complexs Immune Complexs (or other agonists) FcγR FcγR (e.g., FcγRIIA) Immune_Complexs->FcγR TLR Toll-like Receptors (TLRs) Immune_Complexs->TLR Dectin1 Dectin-1 Immune_Complexs->Dectin1 Cytokines_NETs_METs Pro-inflammatory Cytokines NETs/METs Release SYK Spleen Tyrosine Kinase (SYK) FcγR->SYK Activates TLR->SYK Activates Dectin1->SYK Activates Downstream Downstream Signaling (STAT1/3, p38 MAPK, NF-κB) SYK->Downstream Phosphorylates Downstream->Cytokines_NETs_METs Induces Transcription This compound This compound (R406) This compound->SYK Inhibits

This compound inhibits SYK-dependent signaling pathways in immune cells.

Key Experimental Evidence and Data

Preclinical and clinical studies across various disease models demonstrate the physiological impact of this compound's mechanism.

Evidence in Immunothrombosis and COVID-19

This compound directly targets a key driver of pathology in severe COVID-19: neutrophil extracellular traps (NETs). Plasma from hospitalized COVID-19 patients potently induces NETosis in healthy donor neutrophils. Pre-incubation with R406 (the active metabolite of this compound) dramatically reduced NETs release by 72% at 1μM and 81% at 4μM, concentrations achievable with standard oral dosing [3].

Evidence in Systemic Lupus Erythematosus (SLE) Models

In a study using FcγRIIb-/- lupus mice, oral this compound for four weeks significantly attenuated disease severity. The table below summarizes the key findings [4]:

Parameter Measured Effect of this compound in Lupus Mice
Serum anti-dsDNA Significant reduction
Proteinuria Significant reduction
Glomerulonephritis Less severe histology
Serum TNF-α Significant reduction
Serum IL-6 No significant change
Serum Citrullinated H3 (NETs biomarker) Significant reduction
ETs & Immune Complex Deposition Reduced in kidneys and spleens

The study further showed that this compound, via its active form R406, suppressed pro-inflammatory responses and ET formation in LPS/BG-activated macrophages and neutrophils from these mice, acting through the Syk-p38 MAPK pathway [4].

Evidence in Cancer and Other Inflammatory Conditions

Research suggests broader applications for this compound. In a model of Acute Myeloid Leukemia (AML), this compound inhibited the proliferation of FLT3-ITD+ MV4-11 cells and induced apoptosis. A 100 nM dose for 48 hours significantly reduced cell viability, and a 250 nM dose induced apoptosis in nearly half the cells. It also downregulated immune checkpoint proteins PD-L1 and CD47 on cancer cells [8]. In a model of systemic inflammatory response syndrome (SIRS), this compound inhibited LPS-induced inflammatory cytokine production in peritoneal macrophages and reduced excessive neutrophil consumption in the bone marrow of mice [6].

Experimental Protocols for Key Assays

For researchers aiming to investigate the effects of this compound in vitro, here are detailed methodologies for two critical assays based on the cited literature.

Protocol 1: Assessing NETosis Inhibition

This protocol is adapted from a study investigating NETs in COVID-19 [3].

  • 1. Neutrophil Isolation: Isolate neutrophils from healthy human donor blood using a commercial isolation kit (e.g., EasySep Direct Human Neutrophil Isolation kit).
  • 2. Pre-incubation with Inhibitor: Re-suspend neutrophils in reduced serum media (e.g., Opti-MEM I). Pre-incubate the cells with R406 (1-4 μM) or a vehicle control for 30 minutes.
  • 3. Stimulation: Plate the neutrophils in a culture plate and stimulate NETosis by adding 10% plasma from diseased patients (e.g., COVID-19 patients) or healthy controls. Phorbol myristate acetate (PMA, 1μM) can be used as a positive control.
  • 4. Real-time Quantification: Include a fluorescent DNA dye (e.g., Cytotox Green Reagent) in the media to label extracellular DNA. Use a live-cell imaging system (e.g., IncuCyte) to capture phase and fluorescence images every hour for 6 hours using a 10x objective.
  • 5. Data Analysis: Quantify the kinetics and total amount of NETs release by measuring the relative fluorescence units (RFU) of the green signal over time.
Protocol 2: Evaluating Macrophage Cytokine Suppression

This protocol is based on studies of macrophage inflammatory response [6] [4].

  • 1. Macrophage Culture: Use primary murine peritoneal macrophages (PMs) or bone marrow-derived macrophages (BMDMs). Culture cells in appropriate media.
  • 2. Drug Treatment and Stimulation: Pre-treat macrophages with varying concentrations of This compound/R406 (e.g., 1-10 μM) for about an hour. Subsequently, stimulate the cells with a potent activator such as LPS (e.g., 100 ng/mL) or a combination of LPS and a Dectin-1 agonist like Whole Glucan Particle (WGP) for a defined period (e.g., 6 hours for mRNA, 24 hours for protein).
  • 3. mRNA Analysis (RT-qPCR): Extract total RNA from the cells. Use reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of inflammatory genes like TNF-α, IL-6, CCL2, and CXCL10.
  • 4. Protein Analysis (ELISA): Collect cell culture supernatant. Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the secreted levels of cytokines such as TNF-α and IL-6.

Clinical and Pharmacokinetic Considerations

For drug development professionals, understanding the translation from bench to bedside is critical.

  • Pharmacokinetics: this compound is a prodrug. Its active moiety, R406, is primarily metabolized by CYP3A4 in the liver and is a substrate of P-glycoprotein. This compound and R406 are also strong inhibitors of the Breast Cancer Resistance Protein (BCRP). Concomitant use with BCRP substrates (e.g., rosuvastatin) or strong CYP3A4 inhibitors/inducers requires careful management [1] [5].
  • Dosing & Exposure-Response: In clinical trials for ITP, the dosing started at 100 mg twice daily and could be increased to 150 mg twice daily. Steady-state plasma concentrations of R406 with this regimen are in the range of 800 nM to 1.6 μM, which aligns with the effective concentrations used in the in vitro NETosis inhibition study [3] [1]. While a clear exposure-efficacy relationship was uncertain in population analyses, a significant correlation was found between R406 exposure and the incidence of hypertension, a common adverse event [1].
  • Safety Profile: Common adverse events include diarrhea, hypertension, nausea, dizziness, and elevated liver enzymes. Neutropenia has also been observed. Regular monitoring of blood pressure, liver function tests, and neutrophil counts is recommended during treatment [1] [5] [2].

The accumulating evidence on this compound's anti-inflammatory mechanisms supports its potential for drug repurposing. Its unique action of modulating innate immune cells like macrophages and neutrophils positions it as a promising therapeutic candidate for conditions driven by aberrant Syk signaling, such as SLE, SIRS, and certain cancers.

References

Analytical Method for Tamatinib Quantification in Plasma: Application to Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor used in the treatment of chronic adult immune thrombocytopenia and rheumatoid arthritis. It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, tamatinib (also referred to as R406), which is responsible for most of its therapeutic activity [1] [2]. Tamatinib exhibits a narrow therapeutic margin, high inter-individual pharmacokinetic variability, and is susceptible to drug-drug interactions, necessitating precise monitoring for safe and effective use [1] [3].

This document provides detailed application notes and a standardized protocol for the quantification of tamatinib in rat plasma using a validated, eco-friendly Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) method. The method is highly sensitive, rapid, reliable, and has been successfully applied in a pharmacokinetic study in rats [1] [4].

Key Principles and Methodology Overview

The developed method utilizes liquid-liquid extraction for sample cleanup and UPLC-MS/MS analysis in multiple reaction monitoring (MRM) mode for specific detection. A core principle of its "eco-friendly" designation is the reduced solvent consumption achieved by using a low flow rate and a short run time [1] [5].

The experimental workflow for the bioanalysis of tamatinib is summarized below:

G SamplePrep Sample Preparation (100 µL rat plasma) LLE Liquid-Liquid Extraction with tert-Butyl Methyl Ether SamplePrep->LLE Recon Reconstitution in Mobile Phase LLE->Recon UPLC UPLC Separation CSH C18 Column, 0.25 mL/min Recon->UPLC MSMS MS/MS Detection Positive ESI, MRM Mode UPLC->MSMS Data Data Analysis Quantification vs. Calibration Curve MSMS->Data

Materials and Instrumentation

Reagents and Chemicals
  • Tamatinib: Reference standard
  • Internal Standard (IS): Ibrutinib (cited method) or Erlotinib (alternative for TKIs) [1] [6]
  • Extraction Solvent: tert-Butyl methyl ether (MTBE)
  • Mobile Phase Components: Acetonitrile (LC-MS grade), Ammonium acetate (MS grade)
  • Water: Ultra-pure, deionized
Equipment and Consumables
  • UPLC System: Acquity UPLC H-Class System (Waters) or equivalent
  • Mass Spectrometer: Xevo TQD Mass Spectrometer (Waters) or equivalent Tandem MS
  • Analytical Column: Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) [1]
  • Alternative Column: Acquity UPLC BEH C18 column [6]
  • Centrifuge
  • Vortex mixer
  • Analytical balance
  • Micropipettes
  • Polypropylene microcentrifuge tubes

Detailed Experimental Protocol

Preparation of Solutions
  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of tamatinib and the internal standard in a suitable solvent (e.g., DMSO or methanol).
  • Working Solutions: Serially dilute stock solutions with methanol or a methanol-water mixture to obtain working standards covering the expected concentration range.
  • Calibrators and Quality Controls (QCs): Spike drug-free rat plasma with working solutions to prepare calibration standards (e.g., 0.1, 0.5, 2.0, 10.0, 50.0, 100.0, 500.0, 1000.0 ng/mL) and QC samples (e.g., LLOQ: 0.1 ng/mL, LQC: 0.3 ng/mL, MQC: 75 ng/mL, HQC: 750 ng/mL) [1] [7].
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of plasma (calibrator, QC, or study sample) into a microcentrifuge tube.
  • Add 10 µL of the internal standard working solution (e.g., ibrutinib).
  • Add 1 mL of tert-butyl methyl ether (MTBE) as the extraction solvent [1].
  • Vortex mix vigorously for 5-10 minutes.
  • Centrifuge at 10,000-14,000 × g for 5-10 minutes to separate the phases.
  • Transfer the upper organic layer entirely to a new clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
  • Reconstitute the dry residue with 100 µL of the mobile phase (10 mM ammonium acetate:acetonitrile, 10:90, v/v).
  • Vortex thoroughly and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
  • Chromatographic Conditions [1]:

    • Column: Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm)
    • Mobile Phase: 10 mM Ammonium acetate : Acetonitrile (10:90, v/v)
    • Flow Rate: 0.25 mL/min
    • Injection Volume: 2-5 µL
    • Column Temperature: Maintained at ambient temperature (~25°C)
    • Run Time: Approximately 3-5 minutes
  • Mass Spectrometric Conditions [1]:

    • Ionization Source: Electrospray Ionization (ESI)
    • Ionization Mode: Positive
    • Capillary Voltage: 3.0 kV (optimize for specific instrument)
    • Source Temperature: 150°C
    • Desolvation Temperature: 400°C
    • Data Acquisition Mode: Multiple Reaction Monitoring (MRM)
    • MRM Transitions and Parameters:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Tamatinib 471.1 122.0 Optimized Optimized
Ibrutinib (IS) 441.1 84.0 Optimized Optimized

Method Validation Summary

The method was validated according to the US FDA bioanalytical method validation guidelines [7]. Key validation parameters are summarized in the table below:

Validation Parameter Result / Description
Calibration Range 0.1 - 1000.0 ng/mL [1]
Linearity (Correlation Coefficient, r) ≥ 0.997 [1]
Sensitivity (LLOQ) 0.1 ng/mL (S/N > 10) [1] [7]
Accuracy Within acceptable ranges (e.g., ±15% of nominal for QC levels) [1]
Precision (Intra-day & Inter-day) Within acceptable ranges (e.g., RSD ≤15%) [1]
Recovery High and consistent recovery using MTBE extraction [1]
Matrix Effect No significant ion suppression/enhancement observed [1] [7]
Stability Stable under various conditions (short-term ambient, autosampler, freeze-thaw, long-term -80°C) [7]

Application in a Rat Pharmacokinetic Study

Study Design
  • Animals: Male Wistar rats (n=8, 210 ± 20 g) [7]
  • Dosing: Single oral dose of 12.5 mg/kg this compound as a suspension in 1% sodium carboxymethylcellulose [7]
  • Blood Sampling: Serial blood samples (0.3 mL) collected via orbital sinus at 0, 0.5, 1.0, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, and 48.0 hours post-dose [7]
  • Sample Processing: Plasma separated by centrifugation (3000 × g for 3 min) and stored at -80°C until analysis [7]
Data Analysis
  • Non-compartmental analysis was performed using WinNonlin software (Pharsight Co.) to estimate pharmacokinetic parameters [7].
  • The developed UPLC-MS/MS method was successfully used to quantify tamatinib concentrations in all collected plasma samples, generating concentration-time profiles for pharmacokinetic analysis [1] [7].

The signaling pathway relevant to this compound's therapeutic action and the context of its analysis is depicted below:

G This compound This compound Tamatinib Tamatinib This compound->Tamatinib Hydrolysis SYK Spleen Tyrosine Kinase (SYK) Tamatinib->SYK Inhibits ImmuneResp Immune Response (e.g., in ITP, RA) SYK->ImmuneResp Modulates

Troubleshooting and Best Practices

  • Low Recovery: Ensure thorough vortexing during the liquid-liquid extraction step. Check the pH if necessary, though not specified in the cited method.
  • Matrix Effects: Always use matrix-matched calibration standards and QCs. Assess the matrix effect during method validation using post-extraction addition method [7].
  • Carryover: Include and monitor blank solvent injections after high-concentration samples. The use of a high organic content mobile phase and a well-flushed flow path helps minimize carryover.
  • Chromatographic Performance: If peak shape deteriorates, condition the column properly and check for column blockages. The use of a C18 column with a charged surface (CSH technology) can improve performance for certain analytes [1].

References

Fostamatinib Repurposing for Acute Myeloid Leukemia (AML): Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fostamatinib and Its Potential in AML

Acute myeloid leukemia (AML) is a malignant hematological disorder originating from myeloid hematopoietic stem/progenitor cells, characterized by rapid progression and frequently poor outcomes, particularly in specific genetic subtypes. FLT3-ITD mutations occur in approximately 25-30% of AML cases and are associated with high relapse rates and reduced survival. Therapeutic resistance remains a significant challenge in AML management, creating an urgent need for novel treatment approaches. Drug repurposing represents a promising strategy to identify new AML therapies more rapidly and cost-effectively than traditional drug development.

This compound, an orally bioavailable small molecule inhibitor, was originally developed and approved for the treatment of chronic immune thrombocytopenia (ITP). Its active metabolite, R406, functions primarily as a spleen tyrosine kinase (SYK) inhibitor, modulating immune cell signaling and inflammatory responses. Recent evidence from multiple studies has revealed that this compound possesses previously unrecognized anticancer properties, including activity against FLT3-ITD+ AML cells, positioning it as a compelling candidate for therapeutic repurposing in hematological malignancies [1] [2].

Mechanistic Rationale for this compound in AML

Multimodal Mechanism of Action in AML

This compound exhibits a multimodal mechanism in AML pathogenesis, targeting both malignant cell intrinsic survival pathways and extrinsic immune evasion mechanisms. In FLT3-ITD+ AML models, this compound demonstrates direct cytotoxicity by inhibiting FLT3-ITD signaling, a key driver of leukemogenesis. Additionally, it modulates the immune microenvironment through downregulation of immune checkpoint molecules, potentially enhancing antitumor immunity. This dual approach represents a strategic advantage in AML treatment, where resistance often emerges from redundant signaling pathways and immunosuppressive mechanisms [1] [2].

Network pharmacology analyses have further elucidated that this compound's activity in AML involves modulation of the PI3K-AKT signaling pathway, a crucial axis for cell survival, proliferation, and therapeutic resistance in leukemia. The convergence of this compound on this pathway, along with its effects on immune checkpoint regulation, provides a strong mechanistic foundation for its repurposing in AML [1].

Novel Target Identification Through AI-Powered Screening

Recent advances in artificial intelligence have revealed additional molecular targets for this compound beyond its established SYK inhibition. Using a deep learning-based drug-target interaction prediction model (Molecule Transformer-DTI), researchers identified that this compound can effectively inhibit all three members of the TAM receptor tyrosine kinase family (TYRO3, AXL, MERTK) with IC₅₀ values below 1 μM. This pan-TAM inhibition is particularly significant in AML, where TAM receptors promote tumor progression, metastasis, and immunosuppression in the tumor microenvironment [3].

Table 1: Key Molecular Targets of this compound in AML Context

Target Class Specific Targets Biological Consequences in AML
Primary Kinase Targets SYK, FLT3-ITD Inhibition of proliferation/survival signaling
TAM Receptor Kinases TYRO3, AXL, MERTK Reduced metastasis, chemoresistance, and immune evasion
Immune Checkpoints PD-L1, CD47 Enhanced antitumor immunity
Downstream Pathways PI3K-AKT Cell cycle arrest and increased apoptosis

Notably, this pan-TAM inhibitory activity appears unique to this compound among SYK inhibitors, as other compounds in the same class were not predicted to share this multi-targeted profile. This distinctive targeting capability positions this compound as a promising therapeutic agent for overcoming the adaptive compensatory mechanisms that frequently limit the efficacy of single-target agents in AML [3].

Signaling Pathway Integration in AML Pathogenesis

The following diagram illustrates the key signaling pathways targeted by this compound in AML:

G This compound This compound SYK SYK This compound->SYK FLT3_ITD FLT3_ITD This compound->FLT3_ITD TAM_kinases TAM_kinases This compound->TAM_kinases Therapeutic_effect Therapeutic Effect This compound->Therapeutic_effect BCR_signaling BCR Signaling SYK->BCR_signaling PI3K_AKT PI3K-AKT Pathway FLT3_ITD->PI3K_AKT Immune_checkpoints Immune Checkpoints TAM_kinases->Immune_checkpoints Proliferation Cell Proliferation BCR_signaling->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Inhibition PI3K_AKT->Apoptosis Immune_evasion Immune Evasion Immune_checkpoints->Immune_evasion AML_progression AML Progression Proliferation->AML_progression Apoptosis->AML_progression Immune_evasion->AML_progression

Figure 1: Key Signaling Pathways Targeted by this compound in AML. This compound inhibits multiple signaling nodes including SYK, FLT3-ITD, and TAM kinases, converging on critical pathways that drive AML progression.

Quantitative Assessment of this compound Activity in AML Models

Antiproliferative Activity and Apoptosis Induction

This compound demonstrates concentration-dependent anti-leukemic effects in FLT3-ITD+ AML cell lines. Experimental data from the MV4-11 FLT3-ITD+ AML cell line revealed significant inhibition of cell proliferation at nanomolar concentrations, with effects observable at concentrations as low as 100 nM following 48 hours of treatment. Apoptosis induction was particularly notable, with approximately 50% of leukemic cells undergoing apoptosis after treatment with 250 nM this compound for 48 hours, as measured by caspase 3/7 activation assays. This robust apoptotic response at clinically achievable concentrations underscores the therapeutic potential of this compound in targeting FLT3-ITD-driven AML pathogenesis [2].

The dose-response relationship observed in these studies provides critical guidance for potential clinical dosing strategies. The concentrations at which this compound exhibits antileukemic activity align with plasma concentrations achievable in humans at therapeutic doses used for ITP, supporting its translational potential for AML treatment [1] [2].

Immune Checkpoint Modulation

Beyond direct cytotoxic effects, this compound significantly influences the immune microenvironment in AML through downregulation of key immune checkpoint molecules. Research has demonstrated that this compound treatment reduces surface expression of PD-L1 and CD47 on AML cells. These checkpoint molecules play critical roles in immune evasion by AML blasts—PD-L1 engages with PD-1 on T cells to inhibit antitumor immunity, while CD47 functions as a "don't eat me" signal to macrophages. Their simultaneous downregulation by this compound represents a promising mechanism for enhancing immune-mediated clearance of leukemic cells [1].

Table 2: Experimental Activity Profile of this compound in AML Models

Experimental Assay Cell Line/Model Key Parameters Results
Cell proliferation MV4-11 (FLT3-ITD+) IC₅₀, 48h treatment Significant inhibition at 100 nM
Apoptosis induction MV4-11 (FLT3-ITD+) Caspase 3/7 activity ~50% apoptosis at 250 nM, 48h
Immune checkpoint modulation MV4-11 (FLT3-ITD+) PD-L1, CD47 expression Downregulated expression
Target inhibition Various cancer cells TAM kinases (AXL, MERTK, TYRO3) IC₅₀ <1 μM for all three kinases
In vivo signaling inhibition Primary CLL cells BCR, NF-κB, MYC signaling 3-4 fold reduction in target genes

The multifunctional activity profile illustrated in Table 2 highlights this compound's potential as a comprehensive therapeutic approach in AML, simultaneously targeting cell-intrinsic survival pathways and cell-extrinsic immune evasion mechanisms. This dual mechanism may be particularly advantageous in preventing or overcoming treatment resistance, a common challenge in AML therapy [1] [3].

Experimental Protocols for Evaluating this compound in AML

Cell-Based Antiproliferative and Apoptosis Assays

Protocol 1: Cell Proliferation Assay Using FLT3-ITD+ AML Cells

Purpose: To evaluate the antiproliferative effects of this compound on FLT3-ITD+ AML cell lines.

Materials and Reagents:

  • FLT3-ITD+ AML cell line (e.g., MV4-11)
  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
  • This compound (commercially available, e.g., Selleck Chemicals, #S2623) dissolved in DMSO to 10 mM stock concentration
  • CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega, #G7571)
  • 96-well cell culture plates
  • Multimode microplate reader capable of detecting luminescence

Procedure:

  • Culture MV4-11 cells in normal growth conditions (37°C, 5% CO₂) and maintain in exponential growth phase.
  • Prepare a cell suspension and seed 96-well plates at a density of 5,000 cells/well in 100 μL culture medium.
  • Incubate plates for 24 hours to allow cell stabilization.
  • Prepare this compound working solutions in culture medium across a concentration range (recommended: 1 nM to 10 μM) including a DMSO vehicle control.
  • Treat cells with this compound or control solutions in triplicate for each concentration.
  • Incubate for 48 hours under normal culture conditions.
  • Equilibrate plates to room temperature for 30 minutes.
  • Add CellTiter-Glo reagent according to manufacturer's instructions (typically equal volume to culture medium).
  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal.
  • Measure luminescence using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism) [2].

Protocol 2: Caspase 3/7 Apoptosis Assay

Purpose: To quantify this compound-induced apoptosis in AML cells via caspase 3/7 activation.

Materials and Reagents:

  • Caspase 3/7 Activity Cell Apoptosis Assay Kit (Thermo Fisher Scientific, #C10432)
  • This compound working solutions prepared as in Protocol 1
  • Flow cytometry instrument (e.g., BD FACSAria)
  • Centrifuge capable of 1,500 rpm

Procedure:

  • Seed and treat MV4-11 cells with this compound as described in Protocol 1, steps 1-5.
  • Following 48-hour treatment, collect cells by centrifugation at 1,500 rpm for 5 minutes.
  • Wash cells once with phosphate-buffered saline (PBS).
  • Resuspend cell pellet in 100 μL of caspase 3/7 detection reagent prepared according to manufacturer's instructions.
  • Incubate cells for 30-60 minutes at room temperature protected from light.
  • Analyze samples using flow cytometry with appropriate excitation/emission settings (typically ~502/530 nm).
  • Quantify the percentage of caspase 3/7-positive cells compared to vehicle-treated controls [2].
Network Pharmacology Analysis Protocol

Protocol 3: Network Pharmacology Analysis for Mechanism Elucidation

Purpose: To identify potential targets and pathways underlying this compound's activity in AML using computational approaches.

Materials and Software:

  • PharmMapper database (http://lilab-ecust.cn/pharmmapper/submitfile.html)
  • GeneCards database (http://www.genecards.org/)
  • STRING database (https://string-db.org/)
  • DAVID database (https://david.ncifcrf.gov/)
  • Cytoscape software for network visualization
  • Venn diagram tool (http://bioinformatics.psb.ugent.be/webtools/Venn/)

Procedure:

  • Target Identification:

    • Retrieve the 3D structure of this compound from PubChem database
    • Submit the structure to PharmMapper server to predict potential protein targets
    • Set appropriate parameters for Homo sapiens species
    • Download and compile list of predicted targets with normalized fit scores >3.0
  • Disease Target Collection:

    • Search GeneCards database for "acute myeloid leukemia" or "FLT3-ITD AML"
    • Compile disease-associated genes with relevance score >10
    • Filter for proteins with known involvement in AML pathogenesis
  • Intersection Analysis:

    • Input drug and disease targets into Venn diagram tool
    • Identify overlapping targets for further analysis
  • Protein-Protein Interaction (PPI) Network Construction:

    • Input intersection targets into STRING database
    • Set confidence score >0.7 and hide disconnected nodes
    • Export PPI network for visualization in Cytoscape
    • Identify hub nodes using network topology analysis (degree, betweenness centrality)
  • Pathway Enrichment Analysis:

    • Submit intersection targets to DAVID database
    • Perform KEGG pathway enrichment analysis with EASE score <0.1
    • Identify significantly enriched pathways (P<0.05, FDR<0.1)
  • Network Visualization:

    • Construct "Drug-Target-Pathway-Disease" network in Cytoscape
    • Apply functional annotation to nodes based on enrichment results
    • Generate publication-quality figures [2]

The following diagram illustrates the experimental workflow for evaluating this compound in AML:

G Start Study Design In_vitro In Vitro Assessment Start->In_vitro Comp_bio Computational Analysis Start->Comp_bio Immune_anal Immune Profiling Start->Immune_anal Prolif Proliferation Assay (CellTiter-Glo) In_vitro->Prolif Apop Apoptosis Assay (Caspase 3/7) In_vitro->Apop Network_pharm Network Pharmacology (PharmMapper, STRING) Comp_bio->Network_pharm Pathway Pathway Enrichment (DAVID, KEGG) Comp_bio->Pathway FACS Flow Cytometry (PD-L1, CD47) Immune_anal->FACS Data_integration Data Integration & Analysis Prolif->Data_integration Apop->Data_integration Network_pharm->Data_integration Pathway->Data_integration FACS->Data_integration Mech_insights Mechanistic Insights Data_integration->Mech_insights

Figure 2: Experimental Workflow for Evaluating this compound in AML. Comprehensive assessment combining in vitro assays, computational approaches, and immune profiling to elucidate mechanisms of action.

Immune Checkpoint Expression Analysis

Protocol 4: Cell Surface Immune Checkpoint Detection by Flow Cytometry

Purpose: To evaluate this compound-induced modulation of immune checkpoint molecules on AML cells.

Materials and Reagents:

  • Fluorescently labeled antibodies against PD-L1, CD47, and appropriate isotype controls
  • Flow cytometry staining buffer (PBS with 0.5% BSA)
  • This compound working solutions
  • Flow cytometry instrument with appropriate laser and filter configurations
  • Fixation buffer (optional)

Procedure:

  • Treat MV4-11 cells with this compound (recommended concentrations: 100 nM, 250 nM, 500 nM) and vehicle control for 48 hours as described in Protocol 1.
  • Collect cells by centrifugation at 1,500 rpm for 5 minutes.
  • Wash cells once with cold flow cytometry staining buffer.
  • Resuspend cell pellet in 100 μL staining buffer containing appropriate dilution of fluorescent antibodies.
  • Incubate for 30 minutes at 4°C protected from light.
  • Wash cells twice with staining buffer to remove unbound antibody.
  • Resuspend in 200-300 μL staining buffer for flow cytometry analysis.
  • If necessary, fix cells with 1-2% paraformaldehyde for 15 minutes followed by washing.
  • Acquire data on flow cytometer, collecting at least 10,000 events per sample.
  • Analyze fluorescence intensity compared to isotype controls and calculate mean fluorescence intensity (MFI) for each checkpoint molecule.
  • Express results as percentage change from vehicle-treated controls [2].

Research Implications and Future Directions

Clinical Translation Considerations

The repurposing of this compound for AML represents a promising therapeutic strategy with several translational advantages. As an already FDA-approved drug with a well-established safety profile, this compound could potentially progress more rapidly through clinical development stages for AML compared to novel chemical entities. The dosing regimens and pharmacokinetic profiles established for ITP provide a solid foundation for designing AML clinical trials, potentially reducing early-phase development time [4] [5].

Recent findings regarding this compound's effects on immune checkpoint modulation (PD-L1 and CD47 downregulation) suggest potential combination opportunities with existing immunotherapies. The simultaneous targeting of both malignant cells and the immunosuppressive microenvironment could yield synergistic effects, particularly in FLT3-ITD+ AML where current treatments remain suboptimal. Future research should explore rational combination strategies with agents such as venetoclax, FLT3 inhibitors, or potentially immune checkpoint inhibitors, though the latter would require careful evaluation given the complex immunobiology of AML [1] [2].

Potential for Broader Application in Hematologic Malignancies

Evidence suggests that this compound's activity may extend beyond FLT3-ITD+ AML to other hematologic malignancies. Previous research has demonstrated its efficacy in chronic lymphocytic leukemia (CLL), where it inhibits B-cell receptor signaling, NF-κB activation, and reduces proliferation markers. The recently identified pan-TAM inhibition activity further broadens its potential applications, as TAM kinases are implicated in various hematologic and solid tumors [6] [3].

The multiscale interactome network analysis approach used to identify this compound as an AML candidate represents a powerful methodology for systematic drug repurposing. This computational framework integrates drug-protein, disease-protein, and protein-protein interactions to predict therapeutic candidates based on mechanism similarity. Such approaches may accelerate the discovery of additional repurposing opportunities across the spectrum of hematologic malignancies [7].

Conclusion

This compound represents a promising repurposing candidate for AML therapy, particularly in the genetically defined FLT3-ITD+ subtype. Its multimodal mechanism of action, encompassing direct cytotoxicity through FLT3-ITD and PI3K-AKT pathway inhibition, combined with immune checkpoint modulation and recently identified TAM kinase inhibition, provides a strong mechanistic rationale for therapeutic efficacy. The experimental protocols outlined herein provide comprehensive frameworks for evaluating this compound's anti-AML activity in preclinical models, from basic cell viability assessment to sophisticated computational network analysis. As drug repurposing continues to gain traction as a efficient drug development strategy, this compound exemplifies the potential of discovering new therapeutic applications for existing agents through rigorous mechanistic investigation.

References

Fostamatinib and Paclitaxel Combination Therapy for Ovarian Cancer: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Ovarian cancer remains one of the most lethal gynecologic malignancies, with over 21,000 women diagnosed annually in the United States and more than 14,000 succumbing to the disease. The standard first-line treatment for advanced ovarian cancer consists of paclitaxel and carboplatin combination chemotherapy, which initially induces response in most patients. However, the development of chemotherapy resistance represents a critical therapeutic challenge, as the majority of patients experience disease recurrence with treatment-resistant tumors. This resistance phenomenon results in dramatically poor long-term survival, with only 10-15% of advanced-stage patients achieving long-term remission [1] [2]. The high mortality rate in ovarian cancer is directly attributable to the emergence of tumor cells that become refractory to conventional cytotoxic chemotherapy, highlighting the urgent need for novel therapeutic strategies that can overcome or prevent resistance mechanisms.

The spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target in ovarian cancer based on proteomic analyses comparing primary and recurrent post-chemotherapy ovarian high-grade serous carcinoma (HGSC) tissues. These investigations revealed that SYK and its activated form (phospho-SYK) are significantly upregulated in recurrent tumors following carboplatin and paclitaxel treatment compared with treatment-naive tumors [2] [3]. This discovery prompted extensive investigation into SYK's role in mediating chemotherapy resistance, particularly to paclitaxel, and the potential for SYK inhibition to restore drug sensitivity. Fostamatinib, an orally bioavailable SYK inhibitor, has demonstrated potential in overcoming paclitaxel resistance through its synergistic activity when combined with microtubule-targeting agents [1] [4].

Mechanistic Insights and Signaling Pathways

SYK in Paclitaxel Resistance

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that initially gained attention for its role in immunoreceptor signaling in hematopoietic cells. In ovarian cancer, SYK expression and activation have been strongly correlated with the development of paclitaxel resistance through multiple mechanisms. Analysis of 25 ovarian cancer cell lines revealed a significant positive correlation between the p-SYK/SYK ratio and paclitaxel IC₅₀ values, indicating that SYK activation status directly influences paclitaxel sensitivity [2]. This relationship appears specific to microtubule-targeting agents, as no similar correlation was observed with carboplatin resistance. In paclitaxel-resistant cell lines (SKOV3TR and MPSC1TR), both SYK and phospho-SYK expression were substantially higher than in their parental counterparts, further supporting SYK's role in mediating resistance [2].

At the molecular level, SYK regulates paclitaxel resistance through phosphorylation of tubulins and microtubule-associated proteins. Phosphoproteomic analysis of paclitaxel-resistant ovarian cancer cells identified multiple SYK substrates within the microtubule network. SYK-mediated phosphorylation of these proteins increases microtubule dynamics, directly counteracting the microtubule-stabilizing effect of paclitaxel [2] [3]. This mechanistic insight explains how SYK activation confers resistance and how SYK inhibition can restore paclitaxel sensitivity by enhancing microtubule stabilization even in previously resistant cells [1].

SYK Inhibition and Microtubule Stabilization

This compound is a prodrug that is metabolized to the active compound R406, a potent SYK inhibitor. When combined with paclitaxel, this compound produces a synergistic cytotoxic effect specifically in paclitaxel-resistant ovarian cancer models [2] [3]. This synergy is mechanistically distinct from conventional combination therapies, as this compound directly targets the resistance mechanism rather than merely providing additive antitumor effects.

The combination of this compound and paclitaxel results in enhanced microtubule stabilization even in resistant cells that would otherwise be insensitive to paclitaxel monotherapy [2]. This effect was demonstrated through comprehensive analysis of the phosphotyrosine proteome, which revealed that SYK inhibition alters the phosphorylation status of key microtubule-regulating proteins. Additionally, SYK signaling contributes to ovarian cancer progression through regulation of cortactin and cofilin phosphorylation, both critical players in actin filament assembly and dynamics during cell motility and invasion [5]. This dual mechanism—directly counteracting paclitaxel resistance while simultaneously inhibiting invasive potential—positions SYK as a multifaceted target in ovarian cancer therapy.

Table 1: Key Molecular Players in SYK-Mediated Paclitaxel Resistance

Molecule Function Role in Resistance Experimental Evidence
SYK Non-receptor tyrosine kinase Upregulated in recurrent tumors; promotes resistance IHC showing increased SYK in recurrent vs. primary tumors [2]
p-SYK (Y525/526) Activated SYK Correlates with paclitaxel IC₅₀ Western blot across 25 cell lines [2]
Tubulins Microtubule components SYK phosphorylation increases dynamics Phosphoproteomics in resistant cells [2]
Cortactin (CTTN) Actin-binding protein Promotes invasion; SYK substrate In vitro kinase assay [5]
Cofilin (CFL1) Actin-depolymerizing factor Regulates cell motility; SYK substrate In vitro kinase assay [5]

SYK_pathway cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms Paclitaxel Paclitaxel Microtubule_stabilization Microtubule_stabilization Paclitaxel->Microtubule_stabilization binds SYK_inhibitor SYK_inhibitor Cell_invasion Cell_invasion SYK_inhibitor->Cell_invasion reduces SYK_activity SYK_activity SYK_inhibitor->SYK_activity inhibits Mitotic_arrest Mitotic_arrest Microtubule_stabilization->Mitotic_arrest Apoptosis Apoptosis Microtubule_dynamics Microtubule_dynamics SYK_activity->Microtubule_dynamics promotes (through phosphorylation) Cortactin Cortactin SYK_activity->Cortactin phosphorylates Cofilin Cofilin SYK_activity->Cofilin phosphorylates Microtubule_dynamics->Microtubule_stabilization antagonizes Mitotic_arrest->Apoptosis Actin_assembly Actin_assembly Cortactin->Actin_assembly Actin_dynamics Actin_dynamics Cofilin->Actin_dynamics Actin_assembly->Cell_invasion Actin_dynamics->Cell_invasion

Figure 1: SYK Signaling Pathway in Paclitaxel Resistance and Invasion - This diagram illustrates the molecular mechanisms through which SYK activation promotes paclitaxel resistance and cancer cell invasiveness, and how SYK inhibition counteracts these processes.

Preclinical Evidence and Efficacy Data

In Vitro Studies

Comprehensive in vitro studies across multiple ovarian cancer models have demonstrated the synergistic interaction between SYK inhibitors and paclitaxel. Screening of a panel of 25 ovarian cancer cell lines and primary cultures revealed that the combination of this compound's active metabolite (R406) with paclitaxel produced synergistic effects specifically in cell lines with high SYK expression [2]. The degree of synergy was quantified using combination index (CI) analysis, with CI values <1 indicating true synergistic interactions. This synergistic effect was particularly pronounced in cell lines exhibiting intrinsic paclitaxel resistance (IC₅₀ ≥ 5 nM), where SYK inhibition effectively resensitized cells to paclitaxel treatment [2].

The specificity of this interaction was confirmed using multiple SYK inhibition approaches, including:

  • Pharmacological inhibition with three distinct SYK inhibitors (R406, P505-15/PRT062607, and GS-9973)
  • Genetic knockdown of SYK expression using both shRNAs and siRNAs All approaches consistently demonstrated that SYK inactivation sensitized ovarian cancer cells to paclitaxel cytotoxicity, with genetic knockdown experiments showing reduced cell viability specifically in paclitaxel-resistant lines [2]. Furthermore, SYK expression levels directly correlated with sensitivity to R406, as cell lines with higher SYK expression demonstrated lower IC₅₀ values for R406 treatment alone (Spearman's correlation coefficient: -0.67, p<0.01) [2].
In Vivo Efficacy

The therapeutic potential of the this compound-paclitaxel combination has been validated in multiple mouse models of ovarian cancer. In one key study, researchers implanted paclitaxel-resistant human ovarian cancer cells into mice and treated them with various drug regimens [1] [4]. The combination of this compound and paclitaxel demonstrated significant tumor regression, reducing tumor size by up to 87% within three weeks compared to no shrinkage in untreated control animals [1].

The durability of response was demonstrated in extended treatment studies, where the combination maintained 66% tumor reduction after five weeks compared to paclitaxel monotherapy [1] [4]. Importantly, this enhanced antitumor efficacy was achieved without overt signs of toxicity, supporting the favorable safety profile of this combination [3]. Additional in vivo studies using R406 (the active metabolite of this compound) in combination with paclitaxel confirmed significant tumor growth suppression in xenograft models, further validating the therapeutic potential of SYK inhibition in paclitaxel-resistant ovarian cancer [2] [3].

Table 2: Summary of Preclinical Efficacy Data for this compound-Paclitaxel Combination

Model Type Treatment Key Results Significance
In vitro (25 cell lines) R406 + Paclitaxel Synergistic effect (CI<1) in SYK-high lines Specific synergy in resistant models [2]
In vivo (mouse xenograft) This compound + Paclitaxel 87% tumor reduction at 3 weeks Superior to no shrinkage in controls [1]
In vivo (mouse xenograft) This compound + Paclitaxel 66% tumor reduction at 5 weeks vs paclitaxel alone Durability of response [1] [4]
In vitro (migration) R406 monotherapy Reduced cell velocity and migration Decreased invasiveness [5]
3D spheroid invasion R406 treatment Reduced radial invasion in matrix Suppression of invasive phenotype [5]

Clinical Translation

Phase I Clinical Trial Design

Based on the compelling preclinical evidence, a Phase I clinical trial (NCT03246074) has been initiated to evaluate the combination of this compound and paclitaxel in patients with recurrent ovarian cancer [6] [7]. This study is an open-label, non-randomized, multicenter dose-escalation trial with the primary objective of determining the maximum tolerated dose (MTD) and safety profile of this compound when administered with weekly paclitaxel [6]. The trial specifically enrolls women with recurrent, platinum-resistant ovarian, fallopian tube, or primary peritoneal carcinoma, representing a population with limited treatment options and poor prognosis.

The study employs a modified toxicity probability interval (mTPI) design for dose escalation, with three predefined this compound dosing cohorts (100 mg bid, 150 mg bid, and 200 mg bid) based on prior phase I studies of single-agent this compound [6]. Patients receive paclitaxel on Days 1, 8, and 15 of each 28-day cycle, while this compound is administered orally at the assigned fixed dose twice daily throughout the cycle. The trial plans to enroll between 8-18 adult female subjects in the dose-escalation phase, with expansion to additional patients at the MTD to further evaluate safety and preliminary efficacy [6].

Patient Selection and Key Endpoints

Eligible patients must have histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal carcinoma with measurable disease according to RECIST v1.1 criteria [6]. Key inclusion criteria encompass recurrent, platinum-resistant disease (defined as relapse within 6 months of the last platinum-containing regimen), age ≥18 years, ECOG performance status ≤2, and adequate organ function. Importantly, patients may not have previously received weekly paclitaxel in the recurrent setting, although prior dose-dense paclitaxel as initial therapy is permitted [6].

The primary endpoint is the incidence of Treatment-Emergent Adverse Events and determination of the MTD over a 3.5-year timeframe [6]. Secondary endpoints include objective response rate, progression-free survival, and comprehensive pharmacokinetic analysis of this compound when combined with weekly paclitaxel (measuring Cₘₐₓ, AUC, and half-life) [6]. The trial also incorporates exploratory biomarker analyses, including optional tumor biopsies before treatment and after initiation of therapy to evaluate pharmacodynamic effects on SYK signaling pathways [6].

Experimental Protocols

In Vitro Resistance Models and Combination Screening

Cell Culture and Resistance Development

  • Maintain ovarian cancer cell lines (e.g., SKOV3, OVCAR3, MPSC1) in appropriate media supplemented with 10% FBS and antibiotics.
  • To generate paclitaxel-resistant sublines (e.g., SKOV3TR), expose parental cells to stepwise increasing concentrations of paclitaxel (starting from 1 nM) over 6-9 months [2].
  • Confirmed resistance when IC₅₀ values increase ≥5-fold compared to parental lines and remain stable for at least 2 passages without drug selection.

Combination Sensitivity Assays

  • Seed cells in 96-well plates at optimized densities (typically 3-5×10³ cells/well) and allow to adhere for 24 hours.
  • Treat with serial dilutions of paclitaxel (0.1-100 nM) alone and in combination with fixed concentrations of R406 (0.1-5 μM) for 72 hours [2].
  • Assess cell viability using MTT or CellTiter-Glo assays according to manufacturer protocols.
  • Calculate combination indices (CI) using CalcuSyn or CompuSyn software, where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism [2].

SYK Activation Assessment

  • Harvest cells after treatment and lyse in RIPA buffer with phosphatase and protease inhibitors.
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes for immunoblotting.
  • Probe with antibodies against SYK, p-SYK (Y525/526), and loading control (e.g., GAPDH, β-actin) [2].
  • Quantify band intensities using densitometry software and calculate p-SYK/SYK ratios for correlation with paclitaxel IC₅₀ values.
In Vivo Xenograft Therapeutic Efficacy

Animal Model Establishment

  • Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG strains).
  • Subcutaneously implant 5×10⁶ paclitaxel-resistant ovarian cancer cells (e.g., SKOV3TR) mixed 1:1 with Matrigel into the flank [1] [2].
  • Alternatively, establish orthotopic models by intraovarian injection or intraperitoneal dissemination models for more clinically relevant assessment.
  • Monitor tumor growth until palpable tumors reach approximately 100-150 mm³ before randomization into treatment groups (typically n=6-10 per group).

Treatment Protocol and Monitoring

  • Randomize mice into four treatment groups: (1) vehicle control, (2) this compound monotherapy, (3) paclitaxel monotherapy, (4) combination therapy.
  • Administer this compound via oral gavage at 50-100 mg/kg twice daily, based on established dosing regimens from hematological malignancy models [2].
  • Administer paclitaxel intravenously at 10-20 mg/kg once weekly to mimic clinical scheduling [1].
  • Measure tumor dimensions 2-3 times weekly using calipers and calculate volume using the formula: V = (length × width²)/2.
  • Monitor body weight and general health status as indicators of treatment toxicity.
  • Continue treatment for 3-5 weeks based on predefined tumor volume endpoints (e.g., until control tumors reach 1500 mm³) [1].

Endpoint Analyses

  • For tumor growth assessment, euthanize animals at study completion and harvest tumors for weight measurement and molecular analysis.
  • Process tumor tissues for:
    • Immunohistochemistry for SYK, p-SYK, and proliferation markers (Ki-67)
    • Immunoblotting for analysis of SYK signaling pathway modulation
    • Microtubule stabilization assessment using tubulin immunofluorescence [2]
  • Statistical analysis using ANOVA with post-hoc tests for multiple comparisons, with p<0.05 considered significant.

Table 3: In Vivo Dosing Regimen for this compound-Paclitaxel Combination Studies

Compound Route Dose Frequency Duration Formulation
This compound Oral gavage 50-100 mg/kg Twice daily Continuous 5% DMSO, 5% Cremophor EL in saline
Paclitaxel Intravenous 10-20 mg/kg Once weekly Weeks 1-5 Saline with 5% Cremophor EL
Vehicle control Oral gavage Equivalent volume Twice daily Continuous Matching formulation

Research Applications and Implementation Considerations

Model Selection and Validation

For researchers investigating SYK inhibition in ovarian cancer, appropriate model selection is critical for generating clinically relevant data. Prioritize cell lines and patient-derived xenograft (PDX) models with documented SYK overexpression for initial proof-of-concept studies [2]. The panel of 25 ovarian cancer cell lines characterized by Yu et al. provides a valuable resource for selecting models with varying SYK expression levels and paclitaxel sensitivity [2]. For resistance studies, isogenic paclitaxel-resistant pairs (e.g., SKOV3/SKOV3TR) allow direct comparison while controlling for genetic background.

Model validation should include baseline characterization of SYK and p-SYK expression by immunoblotting, establishment of paclitaxel IC₅₀ values, and assessment of combination synergy using multiple ratio concentrations [2]. For in vivo studies, orthotopic or intraperitoneal models may better recapitulate the tumor microenvironment and metastatic progression compared to subcutaneous xenografts, though the latter offer easier tumor measurement for initial efficacy assessment [5]. Incorporating 3D spheroid invasion assays provides additional functional readouts on the anti-invasive effects of SYK inhibition complementary to conventional viability assays [5].

Combination Therapy Optimization

The dosing schedule of this compound and paclitaxel requires careful optimization to maximize therapeutic index. Preclinical data support continuous SYK inhibition throughout paclitaxel treatment cycles to maintain suppression of resistance mechanisms [2] [3]. For translational studies, align dosing regimens with clinical protocols when possible, using the phase I trial (NCT03246074) as a reference for combination dosing [6].

Researchers should incorporate pharmacodynamic markers to confirm target engagement and pathway modulation. Recommended assessments include:

  • SYK phosphorylation status at Y525/526 in tumor tissues
  • Microtubule stabilization through immunofluorescence analysis of tubulin organization
  • Cortactin phosphorylation at Y421 as a marker of SYK inhibition in invasive phenotypes [5]
  • Apoptotic markers (cleaved caspase-3) to confirm enhanced cell death with combination therapy

Additionally, consider interspecies differences in drug metabolism when extrapolating results from murine models to human clinical applications. This compound disposition may vary across species, necessitating pharmacokinetic bridging studies in translational research programs [8].

Conclusion and Future Directions

The combination of this compound with paclitaxel represents a promising therapeutic strategy informed by compelling mechanistic insights into SYK-mediated paclitaxel resistance. Strong preclinical evidence demonstrates that SYK inhibition can resensitize resistant tumors to paclitaxel through enhanced microtubule stabilization and suppression of pro-survival signaling pathways [1] [2] [3]. The ongoing phase I clinical trial (NCT03246074) will provide critical safety and preliminary efficacy data to guide further clinical development of this combination [6] [7].

Future research directions should focus on identifying predictive biomarkers for patient selection, optimizing combination schedules with other standard ovarian cancer therapies, and exploring potential synergies with novel targeted agents. Additionally, further investigation into the role of SYK in the tumor microenvironment may reveal additional mechanisms by which SYK inhibition modulates therapeutic response. As SYK inhibitors continue to demonstrate potential across multiple cancer types, their application in combination with microtubule-targeting agents represents a promising approach to overcoming chemotherapy resistance in ovarian cancer and other solid tumors.

References

Application Notes: Network Pharmacology Analysis of Fostamatinib's Effects on PI3K-AKT Signaling in Hematological Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Network pharmacology represents a paradigm shift in drug discovery, moving beyond the traditional "one drug, one target" model to a more comprehensive "multiple targets, multiple effects" approach that better reflects biological complexity. [1] This framework is particularly valuable for investigating drug repurposing opportunities, where established therapeutics are evaluated for new clinical applications. Fostamatinib, an orally bioavailable spleen tyrosine kinase (Syk) inhibitor approved for chronic immune thrombocytopenia (ITP), has recently emerged as a promising candidate for drug repurposing in oncology. [2] [3] Through the application of systematic network pharmacology approaches, researchers can elucidate complex drug-target-pathway-disease interactions, revealing novel therapeutic mechanisms that would remain undetected through conventional methods. This Application Note provides detailed protocols for conducting network pharmacology analysis of this compound with particular emphasis on its effects on the PI3K-AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer and other diseases. [4] [5]

Mechanistic Insights into this compound's Multi-Target Action

Network pharmacology analysis of this compound has revealed its intriguing polypharmacology profile extending beyond its primary Syk inhibition target. The approach integrates system biology with polypharmacology to replace the "magic bullets" concept with "magic shotguns" that act on biological networks. [1] When investigating this compound's potential applications in acute myeloid leukemia (AML), particularly in FLT3-ITD mutated cases characterized by treatment resistance and poor prognosis, researchers identified unexpected connections to PI3K-AKT signaling through integrated network analysis. [2] [6]

The experimental workflow for identifying these mechanisms begins with target prediction using the PharmMapper database, followed by disease target identification through GeneCards, and network construction using the STRING database and Cytoscape visualization. [6] This approach revealed that this compound modulates several critical nodes in the PI3K-AKT-mTOR axis, a pathway that regulates fundamental cellular functions including metabolism, growth, proliferation, and survival. [4] Additionally, network analysis predicted this compound's impact on immune checkpoint regulation, specifically downregulation of PD-L1 and CD47 expression, suggesting potential combinatorial benefits with immunotherapy approaches. [2]

Table 1: Key Network Analysis Databases and Tools for this compound Research

Analysis Type Database/Tool URL Application in this compound Research
Target Prediction PharmMapper http://lilab-ecust.cn/pharmmapper/ Identification of potential this compound targets
Disease Targets GeneCards http://www.genecards.org/ Compilation of FLT3-ITD AML-related targets
PPI Network STRING https://string-db.org/ Construction of protein-protein interaction networks
Pathway Analysis David Database https://david.ncifcrf.gov/ KEGG pathway enrichment analysis
Network Visualization Cytoscape https://cytoscape.org/ Visual "Drug-Target-Pathway-Disease" network mapping

Quantitative Analysis of this compound's Cellular Effects

Experimental validation of network pharmacology predictions provides crucial dose-response relationships and efficacy metrics for this compound's cellular effects. In FLT3-ITD+ AML cell line models (MV4-11), this compound demonstrated potent anti-leukemic activity at nanomolar concentrations, with significant effects observed on multiple cellular processes. [6]

The anti-proliferative effects of this compound were evaluated using the CellTiter-Glo Luminescent Cell Viability Assay, which measures cellular ATP levels as a proxy for viable cells. Treatment with 100 nM this compound for 48 hours resulted in significant suppression of MV4-11 cell proliferation. [6] Apoptosis induction was quantified through Caspase 3/7 Activity Assays, with approximately 50% of leukemic cells undergoing apoptosis after treatment with 250 nM this compound for 48 hours. [6] These findings validate the network pharmacology predictions that this compound modulates survival pathways in FLT3-ITD+ AML cells.

Beyond direct cytotoxicity, network analysis predicted this compound's influence on immune checkpoint molecules, which was confirmed through flow cytometric analysis of cell surface markers. This compound treatment downregulated both PD-L1 and CD47 expression, effectively targeting two independent immune evasion mechanisms employed by cancer cells. [2] [6] This dual checkpoint inhibition presents a promising approach for enhancing anti-tumor immunity while directly targeting malignant cells.

Table 2: Experimentally Determined Cellular Effects of this compound in Hematological Models

Cellular Process Experimental Assay Concentration Exposure Time Effect Cell Model
Cell Proliferation CellTiter-Glo Viability 100 nM 48 hours Significant inhibition MV4-11 (FLT3-ITD+ AML)
Apoptosis Induction Caspase 3/7 Activity 250 nM 48 hours ~50% apoptosis MV4-11 (FLT3-ITD+ AML)
Immune Checkpoint Expression Flow Cytometry Not specified Not specified Downregulation of PD-L1 and CD47 MV4-11 (FLT3-ITD+ AML)
Platelet Hyperactivation Control Transcriptome Network Analysis Clinical relevant N/A Prevention of thrombosis COVID-19 patient platelets

Network Pharmacology Protocol for this compound Analysis

Computational Target Identification

Purpose: To identify potential molecular targets of this compound and construct comprehensive drug-target networks.

Workflow:

  • Retrieve compound structure: Download the 3D chemical structure of this compound (CID: 11623816) from PubChem database (https://pubchem.ncbi.nlm.nih.gov/). [6]
  • Target prediction: Submit the 3D structure file to the PharmMapper server (http://lilab-ecust.cn/pharmmapper/submitfile.html) using default parameters to generate a list of potential protein targets. [6]
  • Disease target compilation: Search GeneCards (https://www.genecards.org/) using "FLT3-ITD AML" or other relevant disease keywords as queries. Export all relevant targets with a relevance score >5. [6]
  • Identify overlapping targets: Input drug and disease target lists into a Venn diagram tool (http://bioinformatics.psb.ugent.be/webtools/Venn/) to identify intersecting targets for further analysis. [6]
Protein-Protein Interaction (PPI) Network Construction

Purpose: To visualize and analyze interactions between this compound-targeted proteins and identify key network hubs.

Workflow:

  • PPI network generation: Input the list of overlapping targets into the STRING database (https://string-db.org/) with the following parameters: [6]
    • Organism: Homo sapiens
    • Minimum required interaction score: 0.700 (high confidence)
    • Max number of interactors: no more than 50 interactors in the 1st shell
  • Network export: Download the resulting PPI network in TSV format for further analysis in visualization software.
  • Network visualization and analysis: Import the TSV file into Cytoscape (v3.7.2 or higher). Use the cytoHubba plugin to identify hub targets based on topological algorithms (MNC, Degree, Closeness). [6]
Pathway Enrichment Analysis

Purpose: To identify biological pathways significantly enriched with this compound targets and prioritize pathways for experimental validation.

Workflow:

  • KEGG pathway analysis: Submit the list of overlapping targets to the DAVID database (https://david.ncifcrf.gov/) for KEGG pathway enrichment analysis. [6]
  • Significance thresholding: Apply Benjamini-Hochberg correction with a false discovery rate (FDR) of <0.05 to identify significantly enriched pathways.
  • Visualization: Create a "Drug-Target-Pathway-Disease" network in Cytoscape to visualize the interconnected relationships.

The following diagram illustrates the complete network pharmacology workflow for this compound analysis:

funnel start Start Analysis pubchem Retrieve this compound 3D Structure from PubChem start->pubchem pharmmapper Target Prediction Using PharmMapper pubchem->pharmmapper venn Identify Overlapping Targets Using Venn Analysis pharmmapper->venn genecards Disease Target Collection from GeneCards genecards->venn string PPI Network Construction Using STRING Database venn->string cytoscape Network Visualization & Hub Target Identification Using Cytoscape string->cytoscape david Pathway Enrichment Analysis Using DAVID Database cytoscape->david network Integrated Drug-Target- Pathway-Disease Network david->network validation Experimental Validation network->validation

Experimental Validation Protocols

Cell-Based Proliferation and Apoptosis Assays

Purpose: To validate this compound's anti-leukemic effects predicted by network pharmacology analysis.

Cell Culture Protocol:

  • Cell line: Maintain FLT3-ITD+ AML MV4-11 cells (or other relevant models) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. [6]
  • Passaging: Subculture cells every 2-3 days at 70-80% confluence, maintaining cell density between 1×10⁵ and 1×10⁶ cells/mL.
  • Drug preparation: Prepare 10 mM this compound stock solution in DMSO. Store aliquots at -20°C. Prepare working concentrations by diluting in complete medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%. [6]

Cell Proliferation Assay (CellTiter-Glo Luminescent Assay):

  • Cell plating: Seed MV4-11 cells in 96-well white-walled plates at 5,000 cells/100 μL per well. Include DMSO vehicle controls and blank (medium-only) wells. [6]
  • Drug treatment: Add this compound across a concentration range (recommended: 1 nM to 10 μM) in triplicate. Incubate plates for 48 hours at 37°C, 5% CO₂.
  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent to each well. Mix for 2 minutes on an orbital shaker.
  • Measurement: Record luminescence using a plate reader after 10 minutes incubation. Normalize data to vehicle controls and calculate percentage viability. [6]

Apoptosis Assay (Caspase 3/7 Activity):

  • Cell treatment: Seed MV4-11 cells at 2.5×10⁵ cells/mL in 6-well plates. Treat with this compound (recommended: 250 nM) or vehicle control for 48 hours. [6]
  • Sample preparation: Collect cells by centrifugation at 1,500 rpm for 5 minutes. Wash once with PBS.
  • Staining: Resuspend cell pellets in 100 μL of Caspase 3/7 activity assay reagent prepared according to manufacturer's instructions.
  • Analysis: Incubate for 30 minutes at room temperature protected from light. Analyze samples using flow cytometry with appropriate filter sets (FITC channel for Caspase 3/7 green dye). [6]
Immune Checkpoint Modulation Analysis

Purpose: To validate network pharmacology predictions regarding this compound's effects on immune checkpoint molecule expression.

Flow Cytometry Protocol for Surface Marker Detection:

  • Cell treatment: Treat MV4-11 cells with this compound or vehicle control for specified duration (typically 24-48 hours). [6]
  • Cell harvesting: Collect cells by centrifugation at 1,500 rpm for 5 minutes. Wash once with PBS containing 0.5% BSA (BSA-PBS).
  • Blocking: Resuspend cell pellets in 0.5% BSA-PBS and incubate for 30 minutes at 4°C to block nonspecific binding.
  • Primary antibody staining: Incubate cells with anti-PD-L1 and anti-CD47 antibodies or appropriate isotype controls for 1 hour at 4°C protected from light.
  • Secondary antibody staining: If using unconjugated primary antibodies, wash cells twice with BSA-PBS, then incubate with fluorescently-labeled secondary antibodies for 30 minutes at 4°C protected from light.
  • Analysis: Wash cells twice with BSA-PBS and resuspend in fixation buffer. Analyze using flow cytometry, collecting at least 10,000 events per sample. [6]
PI3K-AKT Signaling Pathway Validation

Purpose: To experimentally confirm this compound's modulation of the PI3K-AKT signaling pathway predicted through network analysis.

Western Blotting Protocol for Phosphoprotein Analysis:

  • Cell treatment and lysis: Treat MV4-11 cells with this compound (100-250 nM) for 4-24 hours. Lyse cells using RIPA buffer supplemented with phosphatase and protease inhibitors.
  • Protein quantification: Determine protein concentration using BCA assay. Prepare samples with Laemmli buffer.
  • Electrophoresis: Load 20-30 μg protein per lane on 4-12% Bis-Tris gels. Separate proteins by electrophoresis at 120-150V for 1-2 hours.
  • Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Blocking and antibody incubation: Block membranes with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and other PI3K-AKT pathway components overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with a digital imaging system.

The following diagram illustrates the core signaling pathway affected by this compound treatment:

pathway start Receptor Tyrosine Kinase Activation pi3k PI3K Activation start->pi3k pip3 PIP3 Production pi3k->pip3 akt AKT Phosphorylation (Thr308, Ser473) pip3->akt mtor mTOR Activation akt->mtor foxo FOXO Inhibition akt->foxo Inhibits bad BAD Inhibition akt->bad Inhibits pdl1 PD-L1 Expression akt->pdl1 Regulates cd47 CD47 Expression akt->cd47 Regulates proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis Suppression foxo->apoptosis bad->apoptosis This compound This compound Treatment This compound->akt Inhibits This compound->pdl1 Downregulates This compound->cd47 Downregulates

Data Integration and Interpretation

Network pharmacology data integration requires synthesizing information from computational predictions and experimental validations to build a comprehensive understanding of drug mechanisms. For this compound, the integration process involves:

  • Correlation analysis: Compare identified hub targets from network analysis with experimentally validated targets from biochemical and cellular assays. Prioritize targets that appear as significant in both analyses for further investigation.

  • Pathway mapping: Map all confirmed this compound-modulated targets onto the PI3K-AKT signaling pathway using pathway databases (WikiPathways, KEGG) to visualize the extent of pathway perturbation. [5]

  • Dose-response integration: Correlate this compound concentrations that produce specific pathway inhibitions (e.g., AKT phosphorylation reduction) with functional outcomes (proliferation inhibition, apoptosis induction) to establish therapeutic windows.

  • Multi-optic data integration: Incorporate transcriptomic and proteomic data where available to identify downstream consequences of this compound treatment, including potential compensatory mechanisms and feedback loops.

The application of these integrated approaches has demonstrated that this compound exerts its therapeutic effects through a multi-target mechanism involving direct inhibition of SYK and FLT3 signaling, modulation of the PI3K-AKT pathway, and regulation of immune checkpoint expression. [2] [6] This comprehensive mechanism of action supports the continued investigation of this compound for repurposing in FLT3-ITD+ AML and other conditions characterized by PI3K-AKT pathway dysregulation.

Conclusion

The integration of network pharmacology with experimental validation provides a powerful framework for elucidating complex drug mechanisms and identifying repurposing opportunities. The protocols outlined in this Application Note demonstrate how this approach has revealed this compound's multi-faceted actions on the PI3K-AKT signaling pathway, direct cytotoxicity, and immune checkpoint regulation. These findings underscore the value of systems-level analyses in modern drug discovery and development.

As network pharmacology continues to evolve, emerging approaches incorporating machine learning and artificial intelligence will further enhance our ability to predict drug-target interactions and identify novel therapeutic applications for existing compounds. [7] The case of this compound serves as an exemplary model for how these integrated approaches can uncover unexpected drug properties and accelerate the development of new treatment strategies for challenging diseases.

References

Quantitative Data Summary of Fostamatinib-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from recent studies on fostamatinib's pro-apoptotic effects in different cancer cell lines.

Cell Line / Cancer Type Assay Type This compound Concentration Treatment Duration Key Apoptotic Readout Primary Findings Source (Citation)
MV4-11 (FLT3-ITD+ AML) Caspase 3/7 Activity Assay 250 nM 48 hours ~50% of cells underwent apoptosis [1] Significant induction of caspase-dependent apoptosis [1] [1] [2]
MV4-11 (FLT3-ITD+ AML) Cell Viability Assay (CellTiter-Glo) 100 nM 48 hours Inhibition of cell proliferation [1] Effective suppression of FLT3-ITD+ AML cell proliferation [1] [1] [2]
Ovarian Cancer Cells Apoptosis Induction Information not specified in abstract Information not specified in abstract Confirmed apoptosis induction [3] This compound inhibits proliferation through apoptosis [3] [3]
Chronic Lymphocytic Leukemia (CLL) In vivo patient sample analysis (Ki67, gene expression) Clinical dosing 29 days (one cycle) Reduced proliferation & downregulated BCR/NF-κB signaling [4] Confirmed on-target inhibition of BCR signaling and reduced CLL cell activation/proliferation in vivo [4] [4]

Detailed Experimental Protocol: Caspase 3/7 Apoptosis Assay

This protocol is adapted from methods described in recent publications for assessing this compound-induced apoptosis in hematopoietic cell lines [1] [2].

Reagents and Equipment
  • Cell Line: FLT3-ITD+ acute myeloid leukemia cell line MV4-11.
  • Test Compound: this compound (commercially available, e.g., Selleck Chemicals). Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Culture Medium: RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Apoptosis Assay Kit: Caspase 3/7 Activity Cell Apoptosis Assay Kit (e.g., C10432, Thermo Fisher Scientific).
  • Instrument: Flow cytometer (e.g., FACSAria, BD Biosciences) or a multimode microplate reader capable of detecting fluorescence.
Cell Seeding and Drug Treatment
  • Culture Cells: Maintain MV4-11 cells in a humidified incubator at 37°C with 5% CO₂. Passage cells regularly to maintain logarithmic growth.
  • Seed Cells: Harvest and count cells in a normal growth state. Seed cells into a 96-well culture plate at a density of 5,000 cells per well in 100 µL of culture medium.
  • Prepare Drug Dilutions: Prepare this compound working concentrations (e.g., 250 nM) in complete culture medium from the DMSO stock. Include a DMSO vehicle control (same final DMSO concentration as drug-treated wells).
  • Treat Cells: Add 100 µL of the prepared drug solutions or controls to the seeded cells. Gently mix the plate and incubate for 48 hours.
Caspase 3/7 Activity Measurement
  • Prepare Assay Reagent: Following the kit instructions, prepare the Caspase 3/7 working reagent by diluting the substrate in the provided buffer.
  • Add Reagent: After the 48-hour incubation, add an equal volume of the prepared Caspase 3/7 working reagent to each well.
  • Incubate: Protect the plate from light and incubate at room temperature for 30-60 minutes.
  • Detection: Measure the fluorescence or luminescence signal using a microplate reader according to the kit's detection method. Alternatively, for flow cytometry, harvest the cells after drug treatment, incubate with the reagent, and then analyze on the flow cytometer.

Signaling Pathway and Experimental Workflow

The following diagrams, generated with Graphviz DOT language, illustrate the proposed mechanism of this compound and the experimental workflow for the apoptosis assay.

G This compound This compound SYK SYK This compound->SYK Inhibits FLT3 FLT3 This compound->FLT3 Inhibits PD-L1/CD47 PD-L1/CD47 This compound->PD-L1/CD47 Downregulates PI3K/AKT PI3K/AKT SYK->PI3K/AKT Inhibits FLT3->PI3K/AKT Inhibits Cell Survival/Proliferation Cell Survival/Proliferation PI3K/AKT->Cell Survival/Proliferation Promotes Caspase 3/7 Activation Caspase 3/7 Activation PI3K/AKT->Caspase 3/7 Activation Suppresses Apoptosis Apoptosis Caspase 3/7 Activation->Apoptosis Induces

Diagram Title: this compound Signaling Pathway and Apoptosis Induction

This diagram illustrates the proposed dual mechanism of this compound. It directly inhibits SYK and FLT3 tyrosine kinases, leading to the suppression of the downstream PI3K/AKT survival pathway [1] [2] [4]. The inhibition of PI3K/AKT subsequently promotes the activation of executioner caspases-3/7, thereby inducing apoptotic cell death. An additional immunomodulatory effect is the downregulation of immune checkpoint proteins PD-L1 and CD47 [1] [2].

G cluster_detection Detection Method (Choose One) Seed MV4-11 cells\n(5,000 cells/well) Seed MV4-11 cells (5,000 cells/well) Add this compound\n(48h incubation) Add this compound (48h incubation) Seed MV4-11 cells\n(5,000 cells/well)->Add this compound\n(48h incubation) Caspase 3/7 Assay Caspase 3/7 Assay Add this compound\n(48h incubation)->Caspase 3/7 Assay Detection Method Detection Method Caspase 3/7 Assay->Detection Method Microplate Reader Microplate Reader Detection Method->Microplate Reader Flow Cytometry Flow Cytometry Detection Method->Flow Cytometry Analyze Fluorescence/Luminescence Analyze Fluorescence/Luminescence Microplate Reader->Analyze Fluorescence/Luminescence Analyze % Apoptotic Cells Analyze % Apoptotic Cells Flow Cytometry->Analyze % Apoptotic Cells Results Results Analyze Fluorescence/Luminescence->Results Analyze % Apoptotic Cells->Results

Diagram Title: Caspase 3/7 Apoptosis Assay Workflow

This workflow outlines the key steps for performing the caspase 3/7 apoptosis assay, from cell seeding and drug treatment to data analysis, providing a clear experimental roadmap.

Discussion for Researchers

The data and protocol provided establish a clear framework for investigating the pro-apoptotic effects of this compound. Key considerations for your research include:

  • Mechanistic Insight: The induction of apoptosis is closely linked to the inhibition of key signaling pathways. Network pharmacology analyses suggest the PI3K-AKT signaling pathway is centrally involved in this compound's action in AML models [1] [2]. Furthermore, research in CLL confirms that this compound inhibits B-cell receptor (BCR) signaling and downstream pathways like NF-κB in vivo, leading to reduced expression of survival genes and proliferation markers [4].
  • Broader Applicability: While the protocol focuses on AML, evidence suggests this compound induces apoptosis in other malignancies, such as ovarian cancer [3]. This indicates its potential utility beyond hematopoietic cancers.
  • Combination Potential: this compound's ability to downregulate immune checkpoints like PD-L1 and CD47 [1] [2] provides a strong rationale for combining it with other immunotherapies. Recent in-silico analyses also propose combination therapies with drugs like aducanumab and aspirin to target tumor-educated platelets in cancer [5].

References

Application Note: Evaluating Fostamatinib for Cancer Therapy via Cytotoxicity and Immune Checkpoint Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This document provides a detailed experimental framework for investigating the anti-cancer effects of fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor currently approved for chronic immune thrombocytopenia (ITP) [1]. Recent studies highlight its dual mechanism of action: inducing apoptosis in malignant cells and downregulating the immune checkpoint proteins PD-L1 and CD47, which may help overcome tumor immune escape [2] [3]. This application note summarizes key quantitative findings and outlines standardized protocols for in vitro validation.

Introduction and Mechanism of Action

This compound (and its active metabolite R406) primarily inhibits SYK, a cytosolic protein kinase involved in signaling cascades of various immune receptors [1]. Beyond its known indication, drug repurposing efforts have identified its potential in oncology, particularly for treating FLT3-ITD mutated Acute Myeloid Leukemia (AML) [2] [4] [3]. The proposed anti-cancer mechanisms include:

  • Direct Cytotoxicity: Inhibition of FLT3-ITD and downstream pathways like PI3K-AKT, leading to reduced cell proliferation and induced apoptosis [2].
  • Immune Checkpoint Modulation: Downregulation of "don't eat me" signal CD47 and "don't find me" signal PD-L1 on cancer cells, potentially enhancing both innate and adaptive anti-tumor immunity [2] [3].
  • Pan-TAM Inhibition: A separate study using AI prediction identified this compound as a novel pan-inhibitor of TAM receptor tyrosine kinases (TYRO3, AXL, MERTK), which are implicated in tumor progression and immunosuppression [5].
Key Experimental Findings and Quantitative Data

The following tables summarize core quantitative data from recent studies on this compound's efficacy.

Table 1: Cytotoxicity and Pro-apoptotic Effects in FLT3-ITD+ AML (MV4-11 Cell Line)

Assay Type Treatment Condition Observed Effect Citation
Cell Proliferation (48h) 100 nM this compound Significant inhibition of cell proliferation [2] [3]
Cell Apoptosis (48h) 250 nM this compound ~50% of cells underwent apoptosis [2] [3]

Table 2: Immune Checkpoint Downregulation in FLT3-ITD+ AML (MV4-11 Cell Line)

Target Function Effect of this compound Citation
PD-L1 (CD274) Suppresses adaptive immunity by inhibiting T-cells Downregulated [2] [3]
CD47 Suppresses innate immunity by inhibiting macrophage phagocytosis Downregulated [2] [3]
Detailed Experimental Protocols

Below are detailed methodologies for key experiments validating this compound's anti-cancer activity.

3.1. Cell Proliferation Assay (Luminescent Viability)

Purpose: To quantify the inhibitory effect of this compound on cancer cell proliferation. Materials and Reagents:

  • FLT3-ITD+ AML cell line (e.g., MV4-11) [2] [3]
  • This compound (e.g., Selleck, cat# S2625), dissolved in DMSO to 10 mM stock [2] [5]
  • RPMI-1640 culture medium with 10% FBS and 1% penicillin-streptomycin
  • CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega, cat# G7571) [2] [3]
  • 96-well cell culture plates
  • Multimode microplate reader (e.g., iD5, Molecular Devices) [2]

Procedure:

  • Cell Seeding: Harvest and count MV4-11 cells in a normal growth state. Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium [2] [3].
  • Drug Treatment: Prepare a serial dilution of this compound in culture medium to achieve desired final concentrations (e.g., 0 nM, 100 nM, 250 nM). Include a DMSO vehicle control. Add 100 µL of the drug-containing medium to each well (for a total volume of 200 µL). Each concentration should be tested in multiple replicates.
  • Incubation: Culture the plates in a humidified incubator at 37°C with 5% CO₂ for 48 hours [2] [3].
  • Viability Measurement: Following incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo Reagent directly to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Data Acquisition: Record the luminescence using a microplate reader. The emitted light is proportional to the amount of ATP present, which indicates the number of metabolically active cells.

3.2. Cell Apoptosis Assay (Caspase 3/7 Activity)

Purpose: To measure the induction of apoptosis in cancer cells treated with this compound. Materials and Reagents:

  • MV4-11 cell line
  • This compound, dissolved in DMSO
  • Caspase 3/7 Activity Cell Apoptosis Assay Kit (Thermo Fisher Scientific, cat# C10432) [2]
  • Flow cytometry sorting instrument (e.g., FACSAria, BD) [2]

Procedure:

  • Cell Treatment: Culture MV4-11 cells and treat them with this compound (e.g., 250 nM) or DMSO control for 48 hours [2].
  • Cell Harvesting: Collect the cells by centrifugation at 1,500 rpm.
  • Staining: Resuspend the cell pellet in the Caspase 3/7 detection reagent according to the manufacturer's instructions. Incubate the mixture for 30 minutes at room temperature, protected from light.
  • Analysis: Analyze the cells using a flow cytometer. The activated Caspase 3/7 reagent will fluoresce upon binding to the active enzymes, allowing for the quantification of the apoptotic cell population.

3.3. Cell Surface Immune Checkpoint Expression Detection

Purpose: To evaluate the downregulation of PD-L1 and CD47 on the surface of cancer cells after this compound treatment. Materials and Reagents:

  • MV4-11 cell line
  • This compound, dissolved in DMSO
  • Primary antibodies against human PD-L1 and CD47
  • Fluorescently-labeled secondary antibodies
  • Flow cytometry buffer (0.5% BSA in PBS)
  • Flow cytometry sorting instrument (e.g., FACSAria, BD) [2]

Procedure:

  • Cell Treatment: Treat MV4-11 cells with this compound or vehicle control for the desired duration.
  • Cell Harvesting: Collect cells by centrifugation at 1,500 rpm and wash with PBS.
  • Blocking: Resuspend the cell pellet in 0.5% BSA-PBS solution and incubate for 30 minutes to block non-specific binding [2] [3].
  • Primary Antibody Staining: Incubate the cells with the relevant primary antibodies against PD-L1 and CD47. Include isotype control samples for accurate gating.
  • Secondary Antibody Staining: After washing the cells 3 times with buffer, incubate them with the appropriate fluorescent secondary antibody.
  • Analysis: Wash the cells again and resuspend them in buffer for analysis by flow cytometry. Compare the fluorescence intensity of treated samples to controls to determine the level of checkpoint protein expression.

The signaling pathway and experimental workflow for these mechanisms are summarized in the diagram below.

G cluster_pathway This compound Inhibits Key Signaling Pathways cluster_effects Downstream Anti-Cancer Effects This compound This compound SYK SYK Kinase This compound->SYK TAM TAM Receptors (TYRO3, AXL, MERTK) This compound->TAM Cytotoxicity Direct Cytotoxicity This compound->Cytotoxicity Direct Effect ImmuneMod Immune Checkpoint Modulation This compound->ImmuneMod Direct Effect FLT3 FLT3-ITD Mutation PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT SYK->PI3K_AKT TAM->PI3K_AKT CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival Apoptosis Induced Apoptosis Cytotoxicity->Apoptosis ProlifInhibit Proliferation Inhibition Cytotoxicity->ProlifInhibit PDL1_Down PD-L1 Downregulation ImmuneMod->PDL1_Down CD47_Down CD47 Downregulation ImmuneMod->CD47_Down

Data Analysis and Interpretation
  • Network Pharmacology: To explore the pharmacological mechanism, network pharmacology can be employed. This involves identifying potential drug and disease targets from databases like PubChem and GeneCards, constructing a protein-protein interaction (PPI) network using the String database, and performing KEGG pathway enrichment analysis with the David database. This approach has previously linked this compound's effects to the PI3K-AKT signaling pathway [2] [3].
  • Statistical Analysis: Analyze experimental data using statistical software like GraphPad Prism 9.0. Express data as the mean ± standard error from at least three independent experiments. Use the Student's t-test to compare groups, considering a p-value < 0.05 as statistically significant [2] [3].
Research Implications and Applications

The data and protocols outlined above position this compound as a strong candidate for combination therapy in oncology. By simultaneously targeting tumor cell survival (via cytotoxicity) and reversing immune suppression (via PD-L1 and CD47 downregulation), it may enhance the efficacy of existing immunotherapies [2] [6] [7]. Its activity against TAM receptors further supports its role in modulating the tumor microenvironment [5]. Future work should focus on validating these effects in vivo and in clinical trials for various cancer types.

References

Comprehensive Application Notes and Experimental Protocols for Fostamatinib in SIRS and Sepsis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fostamatinib and Its Relevance to Sepsis Research

This compound (also known as R788) is an oral spleen tyrosine kinase (SYK) inhibitor currently approved for the treatment of chronic immune thrombocytopenia (ITP). It functions by targeting the SYK pathway, which plays a critical role in Fc receptor signaling and immune cell activation. Recently, significant research attention has focused on this compound's potential application in systemic inflammatory response syndrome (SIRS) and sepsis due to its ability to modulate innate immune cell activation and inflammatory signaling pathways. Sepsis remains a devastating clinical condition with limited treatment options and high mortality rates, accounting for approximately 20% of all global deaths according to recent epidemiological surveys. The dysregulated host immune response during sepsis leads to excessive inflammation, organ damage, and potentially death, creating an urgent need for targeted therapeutic interventions [1] [2].

The rationale for investigating this compound in sepsis and SIRS stems from its mechanism of action on key immune cells involved in the pathogenesis of these conditions. Research has demonstrated that SYK plays a crucial role in Toll-like receptor 4 (TLR4) signaling, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria—a common trigger for sepsis. SYK is constitutively bound to the cytoplasmic domain of TLR4, and this interaction increases upon TLR4 dimerization and phosphorylation, positioning SYK as a central mediator of LPS-induced inflammatory signaling in macrophages and neutrophils. By inhibiting SYK, this compound can potentially attenuate the excessive inflammatory response without causing complete immunosuppression, maintaining crucial antimicrobial functions [1] [2].

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action

This compound exerts its therapeutic effects through several interconnected mechanisms that target key inflammatory processes in SIRS and sepsis:

  • SYK Inhibition: this compound is a prodrug that is converted to its active metabolite, R406, in the body. R406 potently inhibits spleen tyrosine kinase (SYK), which is a non-receptor tyrosine kinase primarily expressed in hematopoietic cells. SYK plays a pivotal role in signaling through various immune receptors, including Fc receptors (FcR), B-cell receptors (BCR), and C-type lectin receptors (CLR). In the context of sepsis, SYK inhibition is particularly important because of its constitutive binding to TLR4, which is activated by LPS from Gram-negative bacteria [1] [2].

  • STAT Pathway Modulation: Recent research has revealed that this compound selectively blocks the phosphorylation of STAT1 and STAT3 in macrophages induced by LPS and cytokines (IFN-γ and IL-6). This inhibition occurs without significant effects on other signaling pathways such as NF-κB, P38, or ERK1/2, indicating a specific mechanism for its anti-inflammatory effects in sepsis. The STAT1/3 pathway is known to be a critical regulator of inflammatory gene expression, and its inhibition likely contributes to this compound's ability to reduce cytokine production [1] [2].

  • Neutrophil Regulation: this compound modulates neutrophil function by reducing activation markers (CD11b) and inhibiting reactive oxygen species (ROS) production. Importantly, it does not completely suppress neutrophil phagocytic capability, allowing these cells to maintain their crucial antibacterial functions while curtaining their destructive inflammatory potential. This selective inhibition represents a significant advantage over broad-spectrum immunosuppressants in sepsis treatment [3].

Key Signaling Pathways

Table 1: Key Signaling Pathways Targeted by this compound in Sepsis

Pathway Components Affected Biological Consequences Experimental Evidence
SYK-TLR4 SYK phosphorylation, TLR4 dimerization Reduced pro-inflammatory cytokine production Inhibition of TNF-α, IL-6, CCL2, CCL3, CXCL10 in LPS-stimulated macrophages [1]
STAT1/3 Phosphorylation of STAT1 (Tyr701) and STAT3 (Tyr705) Downregulation of inflammatory gene expression Western blot analysis showing blocked STAT1/3 phosphorylation in PMs induced by LPS and cytokines [1] [2]
Neutrophil Activation CD11b expression, ROS production Reduced neutrophil hyperactivation without compromising bacterial clearance Flow cytometry showing decreased CD11b and ROS in LPS-stimulated neutrophils [1] [3]
Oxidative Stress Reactive oxygen species (ROS) generation Protection against oxidative tissue damage DHR 123 assay showing suppressed ROS release by neutrophils [1]

The following diagram illustrates the key signaling pathways targeted by this compound in the context of sepsis and SIRS:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds SYK SYK TLR4->SYK Activates STAT1 STAT1 SYK->STAT1 Phosphorylates STAT3 STAT3 SYK->STAT3 Phosphorylates Cytokines Cytokines STAT1->Cytokines Induces STAT3->Cytokines Induces Neutrophil Neutrophil Cytokines->Neutrophil Activates Inflammation Inflammation Neutrophil->Inflammation Causes This compound This compound This compound->SYK Inhibits

Figure 1: this compound inhibits SYK and downstream STAT1/3 signaling pathways, reducing cytokine production and neutrophil-mediated inflammation in sepsis.

In Vitro Experimental Protocols

Macrophage Isolation and Treatment

Primary macrophage cultures provide a valuable system for studying the immunomodulatory effects of this compound. The following protocol describes the isolation and treatment of peritoneal macrophages (PMs) from mice, which can be used to assess this compound's effects on inflammatory cytokine production and signaling pathways [1] [2]:

  • Cell Isolation:

    • Inject 8-week-old C57BL/6 mice intraperitoneally with 1 mL of 3% thioglycolate medium to elicit macrophage recruitment.
    • After 4 days, euthanize the mice by cervical dislocation and collect peritoneal cells by lavage with 5 mL of ice-cold PBS.
    • Remove red blood cells using RBC lysis buffer and purify macrophages by adherence culture in high glucose DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C under 5% CO₂.
    • Allow cells to adhere for 2-4 hours before removing non-adherent cells through gentle washing [1] [2].
  • Treatment Protocol:

    • Seed PMs in 12-well plates at a density of 1.5 × 10⁶ cells/well and incubate overnight.
    • Pretreat cells with or without 1 μM this compound for 30 minutes before stimulation with various TLR agonists:
      • LPS (1 μg/mL) from Escherichia coli O55:B5
      • Zymosan (10 μg/mL)
      • R848 (10 μM)
      • CpG ODN-1826 (10 μg/mL)
    • Incubate for 6 hours at 37°C for gene expression analysis or for 24 hours for protein secretion measurement [1] [2].
  • Downstream Applications:

    • For gene expression analysis, harvest cells after 6 hours and extract RNA using TRIzol Reagent.
    • For cytokine measurement, collect culture supernatants after 24 hours and analyze using ELISA for TNF-α, IL-6, CCL2, CCL3, and CXCL10.
    • For signaling pathway analysis, harvest cells at various time points (15 minutes to 4 hours) for Western blotting to assess phosphorylation of STAT1, STAT3, and other signaling molecules [1] [2].
Neutrophil Activation Assays

Neutrophil hyperactivation contributes significantly to organ damage in sepsis. The following protocols describe methods for evaluating this compound's effects on neutrophil activation and ROS production [1] [3]:

  • Neutrophil Isolation:

    • Collect bone marrow (BM) cells from mouse femur and tibia by flushing with PBS.
    • Prepare single-cell suspension and deplete red blood cells using RBC lysis buffer.
    • Culture remaining BM cells in IMDM supplemented with 2% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C under 5% CO₂ [1].
  • Activation and ROS Detection:

    • Pretreat neutrophils with 1 μM this compound for 30 minutes before stimulation with LPS (1 μg/mL) for 4-6 hours.
    • For activation markers, stain cells with anti-mouse CD11b-APC and anti-mouse Ly6G-PE/Cyanine7 antibodies and analyze by flow cytometry.
    • For ROS detection, incubate cells with dihydrorhodamine 123 (DHR 123) during the stimulation period. The oxidation of DHR 123 to fluorescent rhodamine 123 is proportional to ROS production and can be quantified by flow cytometry [1].
  • Functional Assays:

    • To assess phagocytic capability, incubate neutrophils with fluorescently labeled E. coli particles or bacteria and measure uptake by flow cytometry.
    • For neutrophil extracellular trap (NET) formation, stimulate neutrophils with LPS or patient plasma and quantify NETs using immunofluorescence or DNA-binding dyes in the presence or absence of this compound [3] [4].

In Vivo Animal Models of SIRS and Sepsis

LPS-Induced SIRS Model

The LPS-induced SIRS model is widely used to study acute systemic inflammation and screen potential therapeutic agents. This model offers technical ease, high reproducibility, and a well-characterized inflammatory response that peaks within 6-24 hours after administration. The following protocol outlines the induction of LPS-induced SIRS and evaluation of this compound's therapeutic effects [1] [5]:

  • Animal Considerations:

    • Use 8-12 week-old male C57BL/6 mice housed under standard conditions (12 h light/dark cycle, 22 ± 2°C).
    • Acclimatize animals for at least 7 days before experimentation.
    • Randomize animals into experimental groups (typically n=6-8 per group) based on body weight to ensure uniform distribution [1] [5].
  • SIRS Induction and Treatment:

    • Induce SIRS by intraperitoneal injection of LPS (5 mg/kg) from E. coli O55:B5 dissolved in sterile PBS.
    • Administer this compound (typically 10-30 mg/kg) or vehicle control by oral gavage either as a preventive regimen (before LPS administration) or as a therapeutic regimen (after LPS administration).
    • Monitor animals closely for signs of distress, including piloerection, lethargy, and reduced mobility [1] [5].
  • Sample Collection and Analysis:

    • At designated time points (6, 12, 24, 48, and 72 hours), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
    • Measure serum inflammatory markers including TNF-α, IL-6, CCL2, CCL3, and CXCL10 using ELISA.
    • Analyze complete blood counts with particular attention to neutrophil numbers and activation status.
    • For histopathological examination, harvest organs (liver, spleen, lungs) and fix in 10% neutral buffered formalin for sectioning and staining with H&E or immunohistochemical markers [1] [5].
Alternative Sepsis Models

While the LPS model is excellent for studying acute inflammatory responses, other models may better recapitulate certain aspects of human sepsis. The following table compares the most commonly used animal models of systemic inflammation [5]:

Table 2: Comparison of Animal Models for Systemic Inflammation and Sepsis Research

Model Induction Method Key Advantages Limitations This compound Application
LPS-Induced SIRS Intraperitoneal injection of lipopolysaccharide High reproducibility; Technical ease; Rapid onset; Well-characterized cytokine response Does not fully replicate human sepsis; Shorter duration than human sepsis; Single pathogen component Primary model for acute inflammation studies; Optimal for STAT pathway analysis [1] [5]
Cecal Ligation and Puncture (CLP) Ligation and puncture of cecum to release fecal content Polymicrobial infection; Recognized gold standard for sepsis; Closer compatibility to human sepsis High variability; Technical complexity; Delayed development of inflammation; Requires surgical expertise Limited data available; Potential for studying later time points and antibiotic combinations [5]
Peritoneal Contamination and Infection (PCI) Intraperitoneal administration of human stool suspension Polymicrobial sepsis; More similar to human sepsis than LPS; Standardized inoculum Requires microbiological characterization; Less established than CLP; Rapid course similar to LPS Not yet reported with this compound; Potential alternative for polymicrobial sepsis studies [5]

The following workflow diagram illustrates the typical experimental timeline for assessing this compound in LPS-induced SIRS models:

G Day0 Day 0-7: Animal Acclimatization Day1 Day 7: Randomization and Baseline Measurements Day0->Day1 Treatment This compound or Vehicle Administration Day1->Treatment LPS LPS Challenge (5 mg/kg, i.p.) Treatment->LPS Monitoring Clinical Monitoring (0-72h) LPS->Monitoring Sampling Sample Collection at Endpoints Monitoring->Sampling Analysis Analysis: Cytokines, Flow Cytometry, Histology Sampling->Analysis

Figure 2: Experimental workflow for evaluating this compound in LPS-induced SIRS models, showing key procedures from animal preparation to sample analysis.

Data Analysis and Interpretation

Quantitative Results from Preclinical Studies

Table 3: Summary of Key Experimental Findings with this compound in Sepsis Models

Experimental System Parameters Measured Results with this compound Statistical Significance
In Vitro Macrophages TNF-α secretion Significant reduction in LPS-induced TNF-α production *P < 0.05 vs. LPS control [1]
In Vitro Macrophages IL-6 secretion Significant reduction in LPS-induced IL-6 production *P < 0.05 vs. LPS control [1]
In Vitro Macrophages CXCL10 secretion Significant reduction in LPS-induced CXCL10 production *P < 0.05 vs. LPS control [1]
In Vitro Neutrophils CD11b expression Reduced surface expression of activation marker CD11b *P < 0.05 vs. LPS control [1]
In Vitro Neutrophils ROS production Suppressed reactive oxygen species release *P < 0.05 vs. LPS control [1]
In Vivo SIRS Model Serum inflammatory cytokines Diminished levels of TNF-α, IL-6, CCL2, CCL3 *P < 0.05 vs. LPS control [1]
In Vivo SIRS Model Bone marrow neutrophils Inhibited excessive consumption of neutrophils *P < 0.05 vs. LPS control [1]
Transcriptomic Analysis Inflammatory genes Inhibited transcription of Cxcl10, Isg20, Mx1, Rsd2 *P < 0.05 vs. LPS control [1]
Transcriptomic and Mechanistic Insights

Transcriptome sequencing of this compound-treated macrophages has provided valuable insights into its mechanism of action at the molecular level. Analysis of LPS-induced peritoneal macrophages treated with this compound revealed significant inhibition of multiple inflammatory genes, including Cxcl10, Isg20, Mx1, and Rsd2. This gene signature suggests that this compound modulates a specific subset of the inflammatory response rather than causing broad immunosuppression. The most significant finding from these studies is that this compound selectively blocks the phosphorylation of STAT1 and STAT3 without affecting other major signaling pathways such as NF-κB, P38, or ERK1/2. This specificity is particularly valuable for sepsis treatment, as it may allow for control of excessive inflammation while preserving crucial antimicrobial defenses [1] [2].

The differential effects of this compound on various signaling pathways can be visualized as follows:

G LPS LPS TLR4 TLR4 LPS->TLR4 SYK SYK TLR4->SYK STAT1 STAT1 SYK->STAT1 Inhibited by This compound STAT3 STAT3 SYK->STAT3 Inhibited by This compound NFkB NFkB SYK->NFkB Unaffected P38 P38 SYK->P38 Unaffected ERK ERK SYK->ERK Unaffected InflammatoryGenes InflammatoryGenes STAT1->InflammatoryGenes STAT3->InflammatoryGenes This compound This compound This compound->SYK Inhibits

Figure 3: this compound selectively inhibits STAT1 and STAT3 phosphorylation without affecting NF-κB, P38, or ERK pathways, demonstrating its specific mechanism for controlling inflammation in sepsis.

Practical Considerations and Application Notes

Dosing and Administration
  • In Vitro Dosing: For cell-based assays, this compound is typically used at concentrations ranging from 0.1 to 10 μM, with 1 μM being the most common concentration for macrophage and neutrophil experiments. Pretreatment for 30 minutes prior to inflammatory stimulation is recommended to ensure adequate target engagement before pathway activation [1] [2].

  • In Vivo Dosing: In mouse models of SIRS, this compound is generally administered at 10-30 mg/kg via oral gavage. Both preventive (administered before LPS challenge) and therapeutic (administered after LPS challenge) regimens have shown efficacy. The optimal dosing schedule may depend on the specific research question and model system being employed [1].

  • Formulation and Stability: this compound should be dissolved in DMSO for stock solutions and subsequently diluted in appropriate vehicles for in vitro or in vivo administration. For in vivo studies, this compound is often prepared in suspensions containing carboxymethylcellulose (0.5%) and polysorbate 80 (0.4%). Stock solutions should be stored at -20°C protected from light, as the compound may degrade under repeated freeze-thaw cycles or prolonged exposure to light [1].

Monitoring and Validation
  • Efficacy Assessment: Researchers should include multiple endpoints to comprehensively evaluate this compound's effects. Key parameters include serum cytokine levels (TNF-α, IL-6, CCL2, CCL3, CXCL10), immune cell activation markers (CD11b on neutrophils), inflammatory gene expression (transcriptomic analysis or RT-qPCR), and phosphorylation status of STAT1 and STAT3 in target tissues [1] [2].

  • Safety and Toxicity Monitoring: When conducting in vivo studies, monitor animals for potential adverse effects, including changes in body weight, temperature fluctuations, clinical severity scores, and signs of distress. Based on clinical experience with this compound in ITP, pay particular attention to blood pressure monitoring (hypertension is a known side effect), liver function tests (elevated ALT/AST), and complete blood counts (neutropenia has been reported) [6] [4].

  • Experimental Controls: Appropriate controls are essential for interpreting results. Include vehicle-treated controls, LPS-only groups, and potentially reference compound controls (such as corticosteroids) to contextualize this compound's efficacy. For mechanistic studies, consider including SYK-specific inhibitors or genetic approaches (SYK knockdown) to validate target specificity [1].

Protocol Adaptations for Specific Research Goals

The standard protocols can be adapted to address specific research questions:

  • Time-Course Studies: For detailed kinetic analyses of signaling pathway modulation, collect samples at multiple time points (15, 30, 60, 120, and 240 minutes) after LPS stimulation to capture the dynamics of STAT1/3 phosphorylation and downstream gene expression [1].

  • Cell-Type Specific Effects: Use cell sorting technologies or cell-specific markers to analyze this compound's effects on different immune cell populations separately. This approach can reveal whether specific cell types (e.g., macrophages vs. neutrophils) contribute differently to the overall therapeutic effect [1] [3].

  • Combination Therapy Studies: Explore this compound in combination with antibiotics or other immunomodulators to better model clinical scenarios. The NIH research suggests that this compound may be particularly valuable in combination approaches as it doesn't compromise bacterial clearance, unlike broad-spectrum immunosuppressants [3].

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for SIRS and sepsis due to its unique mechanism of action targeting SYK and STAT1/3 signaling pathways. The protocols outlined in this document provide researchers with comprehensive methods to evaluate this compound's efficacy in both in vitro and in vivo settings. The selective inhibition of specific inflammatory pathways while preserving antimicrobial functions makes this compound particularly attractive compared to broader immunosuppressants. As research in this area advances, future studies should focus on optimizing dosing regimens, exploring combination therapies, and validating findings in more complex sepsis models such as CLP to better recapitulate the clinical scenario of polymicrobial sepsis. The ongoing research sponsored by the NIH provides strong rationale for continued investigation of this compound in conditions of excessive inflammation and immune dysregulation [1] [3].

References

UPLC-MS/MS Method for Tamatinib Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This section details a validated bioanalytical method for quantifying Tamatinib (the active metabolite of Fostamatinib) in rat plasma, suitable for pharmacokinetic studies [1] [2] [3].

Principle: The method uses Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Ibrutinib serves as the Internal Standard (IS). Analytes are extracted from plasma using liquid-liquid extraction and detected via multiple reaction monitoring (MRM) for high sensitivity and selectivity [1] [2].

Experimental Protocol:

  • Chromatography:
    • Column: Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) [1] [2] [3].
    • Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate in a ratio of 90:10 (v/v) [1] [2] [3].
    • Flow Rate: 0.25 mL/min [1] [2] [3].
    • Injection Volume: 5 µL [3].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode [1] [2] [3].
    • MRM Transitions:
      • Tamatinib: m/z 471.1 → 122.0 [1] [2] [3].
      • Ibrutinib (IS): m/z 441.1 → 84.0 [1] [2] [3].
  • Sample Preparation (Liquid-Liquid Extraction):
    • Thaw plasma samples on ice.
    • Aliquot 50 µL of plasma into a microcentrifuge tube.
    • Add 10 µL of the IS working solution [4].
    • Add 1 mL of tert-Butyl Methyl Ether (MTBE) as the extraction solvent [1] [2] [3].
    • Vortex mix vigorously for 5 minutes.
    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
    • Transfer the upper organic layer to a new tube.
    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residue with 100 µL of the mobile phase.
    • Transfer to an autosampler vial for UPLC-MS/MS analysis.

The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis.

f start Plasma Sample step1 Add Internal Standard (Ibrutinib) start->step1 step2 Liquid-Liquid Extraction with MTBE step1->step2 step3 Centrifuge & Transfer Organic Layer step2->step3 step4 Evaporate to Dryness (N₂ Stream) step3->step4 step5 Reconstitute in Mobile Phase step4->step5 end UPLC-MS/MS Analysis step5->end

Method Validation Data & Acceptance Criteria

The method was validated according to FDA bioanalytical method validation guidelines [4] [5]. Key validation parameters and results are summarized below.

Table 1: Linearity and Sensitivity Data [4] [3]

Parameter Result
Calibration Range 0.1 - 1000.0 ng/mL
Correlation Coefficient (r) ≥ 0.997
LLOQ (Signal-to-Noise) 12.46 (≥ 10:1)
LLOD (Signal-to-Noise) 6.96 (≥ 5:1)

Table 2: Accuracy and Precision Profile [4]

QC Level Nominal Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (% RSD) Inter-day Accuracy (%) Inter-day Precision (% RSD)
LLOQ 0.1 87.3 12.1 Data within ±20%* Data within ±20%*
LQC 0.3 Reported Reported Reported Reported
MQC 75 Reported Reported Reported Reported
HQC 750 Reported Reported Reported Reported

*The method demonstrated that LLOQ was quantitatively determined with suitable precision and accuracy (±20%) [4].

Table 3: Stability of Tamatinib in Rat Plasma under Various Conditions [4]

Stability Condition Description Result
Short-term 22–25°C for 6 h Stable
Autosampler Ambient temperature for 24 h Stable
Long-term -80°C for 6 weeks Stable
Freeze-thaw 3 cycles (-80°C to 25°C) Stable

Application in a Rat Pharmacokinetic Study

The validated method was successfully applied to characterize the pharmacokinetic profile of Tamatinib in rats [4] [1].

  • Protocol: Eight Wistar male rats (210 ± 20 g) received a single oral dose of 12.5 mg/kg this compound. Blood samples (0.3 mL) were collected from the orbital sinus at pre-dose and at 0.5, 1.0, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, and 48.0 hours post-dose [4].
  • Sample Processing: Plasma was separated by centrifugation at 3000 g for 3 minutes and stored at -80°C until analysis [4].
  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with the trapezoidal rule in WinNonlin software [4].

Key Considerations for Method Implementation

  • Regulatory Compliance: This method was validated following the FDA guideline. For regulatory submissions, ensure compliance with the latest ICH M10 guideline on bioanalytical method validation [5].
  • Green Chemistry: The method was assessed and reported as an eco-friendly approach, utilizing a low flow rate (0.25 mL/min) and minimizing solvent waste [1] [2].
  • Specificity: The method demonstrated the absence of interfering peaks at the retention times of Tamatinib and the IS in blank plasma from six different sources, confirming high specificity [4].

References

Table 1: Summary of Key Fostamatinib Clinical Trials in Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name/Identifier Phase Patient Population Intervention & Comparator Primary Endpoint (Timepoint) Key Efficacy Findings (vs. Placebo)

| NCT00326339 [1] | II | Inadequate response to MTX | Fostamatinib (50 mg, 100 mg, 150 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 12) | 100 mg BID: 65%* 150 mg BID: 72%* | | NCT00665925 [1] | II | Inadequate response to MTX | this compound (100 mg BID, 150 mg QD) + MTX vs. PBO + MTX | ACR20 (Week 24) | 100 mg BID: 67%* 150 mg QD: 57% | | OSKIRA-1 (NCT01197521) [1] | III | Inadequate response to MTX | this compound (100 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 24) | Significantly improved | | OSKIRA-2 (NCT01197534) [1] | III | Inadequate response to DMARDs | this compound (100 mg BID) + DMARDs vs. PBO + DMARDs | ACR20 (Week 24) | Significantly improved | | OSKIRA-3 (NCT01197755) [1] | III | Inadequate response to MTX and ≥1 TNFα antagonist | this compound (100 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 24) | Significantly improved | | OSKIRA-4 (NCT01264770) [1] | II | Active RA | this compound monotherapy (100 mg BID, 150 mg QD) vs. Adalimumab monotherapy | ACR20 (Week 24) | Inferior to adalimumab |

*P < 0.001, P < 0.01 vs. placebo. ACR20: American College of Rheumatology 20% response criteria; BID: twice daily; QD: once daily; PBO: placebo.*

Table 2: Common Adverse Events in this compound RA Clinical Trials

Adverse Event Incidence in RA Trials (this compound vs. Placebo) [2] [3] Notes and Management
Diarrhea 24% vs. N/A Most cases were mild to moderate; severe diarrhea occurred in 1% of patients [3].
Hypertension 19% vs. N/A Monitor BP every 2 weeks until stable, then monthly. Manage with antihypertensives, dose interruption, or reduction [4].
Nausea 8% vs. N/A -
Elevated ALT/AST - Monitor LFTs monthly. Interrupt, reduce, or discontinue if ≥3x ULN [4].
Neutropenia - Monitor ANC monthly. Manage with dose interruption, reduction, or discontinuation [4].
Serious Adverse Reactions - Include febrile neutropenia, pneumonia, and hypertensive crisis (each ~1%) [4].

Detailed Experimental Protocols

For researchers aiming to design studies based on the this compound trials, here are the detailed methodologies.

Study Design and Patient Population
  • Design: Randomized, double-blind, placebo-controlled trials are the gold standard [2] [1].
  • Population: Adults (>18 years) with active RA diagnosed per ACR/EULAR criteria, particularly those with an inadequate response to MTX or other DMARDs [2] [1].
  • Key Exclusion Criteria: Patients under 18, pregnant or breastfeeding women, and healthy volunteers [2].
Dosing and Administration
  • Dosing Regimens: The most common and effective regimen identified was 100 mg administered orally twice daily (BID) [2] [1].
  • Dose Escalation: Some protocols started at a lower dose (e.g., 100 mg BID) and increased to 150 mg BID after several weeks based on tolerability and response [2].
  • Concomitant Therapy: Patients were typically maintained on a stable dose of background therapy, such as MTX [1].
Efficacy and Safety Assessment

Assessments were conducted at regular intervals (e.g., baseline, week 1, 4, 12, and 24).

  • Primary Efficacy Endpoint:
    • ACR20 Response: A ≥20% improvement in the number of tender and swollen joints, plus a ≥20% improvement in at least three of five other criteria (patient and physician global assessments, pain, disability, and an acute-phase reactant) [2] [1].
  • Secondary Efficacy Endpoints:
    • ACR50/70: A more stringent 50% or 70% improvement.
    • DAS28-CRP < 2.6: Measures disease activity score in 28 joints; a score below 2.6 indicates clinical remission [2].
    • HAQ-DI: Health Assessment Questionnaire Disability Index, assessing functional ability [2].
    • SF-36: A quality-of-life survey [2].
  • Safety Monitoring:
    • Vital Signs: Blood pressure monitoring every two weeks [4].
    • Laboratory Tests: Complete blood count (CBC) with neutrophil count and liver function tests (LFTs) monthly [4].
    • Adverse Events: All AEs were recorded and graded for severity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
  • Active Metabolite: this compound is a prodrug; bioanalysis focuses on its active metabolite, R406 [1].
  • PK Sampling: Collect blood samples at various time points post-dose to measure R406 plasma concentrations.
  • Exposure-Response: Population PK/PD models can correlate R406 exposure (e.g., trough concentration) with efficacy (ACR20) and safety (incidence of hypertension) [1].

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting spleen tyrosine kinase (Syk), a key node in immunoreceptor signaling. The following diagram illustrates the relevant pathway and the drug's mechanism.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (Syk) BCR->SYK FcR Fc Receptor (FcR) FcR->SYK BTK BTK SYK->BTK MAPKs MAPK Pathway SYK->MAPKs PI3K PI3K Pathway SYK->PI3K NFkB NF-κB Pathway SYK->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, IL-17, TNF-α) MAPKs->Cytokines MMPs Matrix Metalloproteinase (MMP) Production MAPKs->MMPs PI3K->Cytokines NFkB->Cytokines Invisible This compound This compound (Prodrug) R406 R406 (Active Metabolite) This compound->R406 Metabolized to R406->SYK Inhibits

Diagram 1: Mechanism of action of this compound in rheumatoid arthritis. The prodrug this compound is metabolized to its active form, R406, which inhibits spleen tyrosine kinase (Syk). Syk is a central signaling molecule downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptor (FcR). Its inhibition blocks multiple pro-inflammatory downstream pathways, including BTK, MAPKs, PI3K, and NF-κB, leading to reduced production of cytokines and matrix metalloproteinases (MMPs) that drive inflammation and joint damage in RA [2] [1].

Application Notes for Researchers

  • Dosing Strategy: The 100 mg BID regimen demonstrated the most favorable balance of efficacy and tolerability in RA trials. Dose escalation from 100 mg BID to 150 mg BID can be considered for patients who do not achieve sufficient response and are tolerating the drug well [2] [4].
  • Safety First: A rigorous monitoring protocol for blood pressure, diarrhea, liver enzymes, and neutrophil counts is essential for patient safety and data integrity [4] [3].
  • Patient Selection: The most robust efficacy signals were observed in patients with an inadequate response to MTX, positioning this compound as a potential later-line therapy. Its efficacy as monotherapy was inferior to adalimumab [1].
  • Beyond RA: Although not approved for RA, the extensive clinical data on this compound validates Syk as a therapeutic target. Its successful approval for immune thrombocytopenia (ITP) and investigation in other immune-mediated conditions (e.g., cGVHD, IgA nephropathy) provide a valuable blueprint for developing other Syk inhibitors [1] [5].

References

Fostamatinib IgA nephropathy treatment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial & Efficacy Data

The following table summarizes the design and key efficacy outcomes of the Phase 2 trial for Fostamatinib in IgAN [1].

Aspect Details
Trial Design Phase 2, randomized, double-blind, placebo-controlled
Participants (N) 76 patients with IgAN
Intervention Groups Placebo, this compound 100 mg BID, this compound 150 mg BID
Treatment Duration 24 weeks
Key Inclusion Criteria Biopsy-proven IgAN; UPCR >50 mg/mmol (>442 mg/g); eGFR >30 mL/min/1.73 m²; on max. tolerated ACEi/ARB [1]
Primary Endpoint Absolute reduction in proteinuria (UPCR) from baseline to 24 weeks
Overall Result No significant reduction in proteinuria in the overall study population
Key Subgroup Finding Trend for dose-dependent reduction in median proteinuria at 24 weeks in patients with baseline UPCR >1000 mg/g: Placebo: 14% reduction, this compound 100 mg: 27% reduction, this compound 150 mg: 36% reduction [1]
Effect on eGFR Kidney function remained stable in all groups [1]
Histological Findings Repeat biopsies (n=39) showed reduced SYK staining in glomerular cells with this compound, indicating target engagement [1]

Mechanism of Action & Pathophysiology

This compound is an oral prodrug that is converted to its active metabolite, R406, a potent inhibitor of Spleen Tyrosine Kinase (SYK) [2]. The diagram below illustrates its role in the pathogenesis of IgAN.

G GdIgA1 Production of Gd-IgA1 ImmuneComplex Formation of Immune Complexes GdIgA1->ImmuneComplex MesangialDeposit Deposition in Mesangium ImmuneComplex->MesangialDeposit SYKActivation SYK Pathway Activation MesangialDeposit->SYKActivation Inflammation Release of Inflammatory Cytokines (IL-6, MCP-1, etc.) SYKActivation->Inflammation KidneyDamage Glomerular Inflammation & Kidney Damage Inflammation->KidneyDamage This compound This compound / R406 SYKInhibition Inhibition of SYK Signaling This compound->SYKInhibition Inhibits SYKInhibition->SYKActivation

The pathophysiology of IgAN involves a "4-hit" process where poorly galactosylated IgA1 (Gd-IgA1) is recognized by autoantibodies, forming immune complexes that deposit in the kidney's glomerular mesangium [3] [4]. This deposition activates mesangial cells, in part through Fc receptor-mediated signaling that involves SYK phosphorylation [1]. SYK activation triggers a pro-inflammatory cascade, leading to the production of cytokines and chemokines (e.g., IL-6, MCP-1), which drive local inflammation and kidney injury [1]. This compound intervenes by inhibiting SYK, thus suppressing this downstream inflammatory response.

Safety and Tolerability Profile

In the Phase 2 trial, this compound was generally well-tolerated [1]. The most common adverse events included [1]:

  • Diarrhea
  • Hypertension
  • Increased liver enzymes (ALT/AST)

These side effects are consistent with the known safety profile of this compound from its use in other conditions, such as immune thrombocytopenia (ITP) [2].

Research Context and Future Directions

This compound represents one of several novel agents being investigated for IgAN, which also include endothelin receptor antagonists, targeted immunosuppressants (like Nefecon), B-cell modulators, and complement inhibitors [3] [5].

  • Current Status: The Phase 2 trial was considered a proof-of-principle study, concluding that further investigation in high-risk patients is warranted [1].
  • Research Community View: The trial is recognized as a collaborative, world-first study, with its design praised for its close collaboration with a patient advisor [6].
  • Knowledge Gap: The search results indicate that a larger, worldwide clinical trial is hoped for to further investigate this compound's potential in IgAN, potentially involving a longer treatment period and patients with more advanced disease [6].

Important Omissions and Limitations

Please note that the following detailed information was not available in the search results and would be required for complete application notes:

  • Detailed Laboratory Protocols: Specific methodologies for assays measuring SYK activity, cytokine profiling, or immunohistochemical techniques.
  • Full Pharmacokinetic/Pharmacodynamic (PK/PD) Data: Comprehensive data on absorption, distribution, metabolism, and excretion (ADME) of this compound in the IgAN population.
  • Complete Clinical Study Report (CSR): The search results provide a high-level summary, but lack the exhaustive data, statistical analyses, and individual patient outcomes found in a CSR.

Suggested Next Steps for Researchers

To obtain the missing technical details, you may consider:

  • Consulting Primary Literature: Searching for the full-text original publication of the Phase 2 trial in a peer-reviewed journal for more granular data.
  • Data Requests: Exploring the possibility of requesting anonymized patient-level data from the trial sponsor through formal data-sharing platforms.
  • Regulatory Documents: Reviewing publicly available documents from regulatory agencies like the FDA or EMA, which sometimes contain detailed clinical and pharmacological reviews.

References

Frequently Asked Questions: Fostamatinib & Hypertension

Author: Smolecule Technical Support Team. Date: February 2026

The table below addresses common questions on this topic.

Question Evidence-Based Answer Supporting Data / Source
How common is hypertension? A very common adverse reaction. In Phase 3 ITP trials, 28% of patients on fostamatinib experienced hypertension, vs. 13% on placebo [1] [2].
What is the underlying mechanism? Likely due to increased vascular resistance from inhibition of VEGF signaling and reduced nitric oxide production. Preclinical studies show this compound inhibits VEGFR2 phosphorylation and VEGF-induced nitric oxide release, a mechanism shared by other VEGF-inhibiting kinase inhibitors [3] [4] [5].
Is the effect reversible? Yes, blood pressure elevation is reversible upon treatment discontinuation. Clinical studies in rheumatoid arthritis patients showed BP increases were "immediately reversible upon treatment discontinuation" [4].
Can it be managed with standard drugs? Yes, multiple classes of antihypertensive agents have shown efficacy. Preclinical and clinical data support the use of atenolol (beta-blocker), captopril (ACE inhibitor), and nifedipine (calcium channel blocker) [3] [6].

Clinical & Preclinical Data Summary

The following table consolidates key quantitative findings from clinical trials and animal studies for easy reference.

Data Category Findings Source / Context

| Clinical Incidence (ITP) | • Hypertension: 28% (this compound) vs. 13% (placebo) • Diarrhea: 31% (this compound) vs. 15% (placebo) • ALT Increase: 11% (this compound) vs. 0% (placebo) | Pooled analysis of FIT1 & FIT2 Phase 3 trials in chronic ITP [2]. | | BP Change (RA Study) | this compound (100 mg BID) induced small but significant increases in 24-hour mean ambulatory blood pressure over 28 days. | OSKIRA-ABPM randomized controlled trial in rheumatoid arthritis (RA) patients [4]. | | Preclinical Management | this compound-induced BP elevation in rats was controlled by co-dosing with atenolol, captopril, or nifedipine. | Conscious rat telemetry model; BP control was achieved without reducing plasma exposure of the active drug metabolite [3]. | | Exposure-Safety Relationship | Pharmacokinetic/pharmacodynamic analysis revealed that exposure to R406 (active metabolite) significantly correlated with the incidence of hypertension. | 2022 clinical pharmacokinetics review [7]. |

Proposed Mechanism of Action for Hypertension

The diagram below illustrates the proposed signaling pathway by which this compound leads to increased blood pressure, based on preclinical research.

fosata_mechanism This compound This compound R406 R406 This compound->R406 Metabolized to SYK_Inhibition SYK_Inhibition R406->SYK_Inhibition Potently inhibits VEGFR2_Inhibition VEGFR2_Inhibition R406->VEGFR2_Inhibition Also inhibits Reduced_eNOS Reduced_eNOS VEGFR2_Inhibition->Reduced_eNOS Leads to Reduced_NO Reduced_NO Reduced_eNOS->Reduced_NO Decreases Impaired_Vasodilation Impaired_Vasodilation Reduced_NO->Impaired_Vasodilation Causes Increased_Vascular_Resistance Increased_Vascular_Resistance Impaired_Vasodilation->Increased_Vascular_Resistance Results in Hypertension Hypertension Increased_Vascular_Resistance->Hypertension Elevates

The proposed mechanism for this compound-induced blood pressure elevation, based on preclinical research [3] [5].

Experimental & Clinical Management Protocols

Detailed Clinical Monitoring Protocol

Based on the official prescribing information, the following monitoring schedule is recommended for patients on this compound [6] [8] [9]:

  • Blood Pressure Monitoring: Check BP every 2 weeks until stable, then monthly thereafter.
  • Liver Function Tests (LFTs): Monitor ALT and AST levels monthly during treatment.
  • Complete Blood Count (CBC): Monitor absolute neutrophil count (ANC) monthly.
  • Management Actions:
    • For Hypertension: Adjust or initiate antihypertensive therapy. If increased BP persists, consider interruption, dose reduction, or discontinuation of this compound.
    • For Elevated LFTs: If ALT or AST increase to ≥3 times the upper limit of normal, manage via interruption, reduction, or discontinuation.
    • For Severe Diarrhea: Interrupt, reduce the dose, or discontinue this compound and manage with supportive care.
Preclinical Animal Model Methodology

The referenced mechanistic studies [3] [5] utilized the following detailed methodology in conscious rats:

  • Animal Model: Male Sprague Dawley or Han Wistar rats (250-300 g).
  • Surgical Preparation: Implantation of TL11M2-C50-PXT radiotelemetry transmitters (Data Sciences International) under anesthesia. The pressure cannula was positioned in the aorta to allow continuous BP monitoring.
  • Dosing and Groups:
    • This compound Administration: Administered orally as a suspension in aqueous vehicle.
    • Antihypertensive Co-dosing: Separate groups received this compound alongside vehicle, atenolol, captopril, or nifedipine.
  • Data Acquisition: Cardiovascular data was recorded every 5 minutes using Dataquest A.R.T. software. For some studies, an automated blood sampler (Culex) was used to collect plasma via a femoral vein cannula to correlate R406 metabolite levels with BP changes in real-time.

Key Takeaways for Researchers

  • Proactive Management is Feasible: Hypertension is a manageable class effect. Researchers can design studies with integrated BP monitoring and prophylactic or interventional antihypertensive use.
  • Mechanistic Insight Informs Practice: Understanding the VEGF-mediated mechanism allows researchers to anticipate this side effect and explore targeted management strategies.
  • Robust Preclinical Models Exist: The conscious rat telemetry model, which allows for correlation of drug exposure (R406) with pharmacodynamic effects (BP), is a validated tool for investigating this phenomenon.

References

Diarrhea Incidence & Severity in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the frequency and severity of diarrhea observed in the FIT-1 and FIT-2 Phase 3 clinical trials for chronic ITP [1]:

Trial Group Overall Incidence Severe (≥ Grade 3) Incidence Leading to Discontinuation
Fostamatinib (N=101) 31% 1% Reported in some patients (n=5 total AEs led to withdrawal) [1].
Placebo (N=48) 23% 0% Not reported [1].

Most adverse reactions, including diarrhea, were mild to moderate in severity and could be managed with supportive measures, dose adjustments, or temporary interruption [1].

Clinical Management & Dose Modification Protocol

Based on the prescribing information and clinical data, the following protocol is recommended for managing this compound-induced diarrhea [1] [2]:

  • Supportive Care Measures: Initiate at the first onset of symptoms.
    • Dietary Adjustments: Recommend small, frequent meals and avoiding spicy, oily, or high-fiber foods [3].
    • Hydration: Encourage adequate fluid intake, including electrolyte replacement solutions, to prevent dehydration [3].
    • Pharmacotherapy: Consider over-the-counter antidiarrheal medications (e.g., loperamide) [1] [3].
  • Dose Modification: If diarrhea becomes severe (defined as ≥ Grade 3), implement the following steps [2]:
    • Step 1: Interrupt this compound dosing.
    • Step 2: Once diarrhea resolves to Grade 1 or lower, re-initiate therapy at a reduced dose.
      • Reduce from 150 mg BID to 100 mg BID.
      • Reduce from 100 mg BID to 100 mg once daily.
    • Step 3: If severe diarrhea recurs after dose reduction, discontinue this compound.

This management logic is summarized in the workflow below:

G Start Patient on this compound Develops Diarrhea Supportive Initiate Supportive Care: • Dietary changes • Hydration/Electrolytes • Antidiarrheal meds (e.g., Loperamide) Start->Supportive Assess Assess Severity Supportive->Assess MildMod Mild/Moderate Diarrhea Assess->MildMod Yes Severe Severe (≥Grade 3) Diarrhea Assess->Severe No Continue Continue this compound & Supportive Care MildMod->Continue Interrupt INTERRUPT this compound Dosing Severe->Interrupt Resolved Diarrhea resolves to ≤Grade 1? Interrupt->Resolved Resolved->Interrupt No Reduce Restart at REDUCED DOSE Resolved->Reduce Yes Recur Severe diarrhea recurs? Reduce->Recur Recur->Continue No Dissonance DISCONTINUE this compound Recur->Dissonance Yes

Mechanistic Insights & Investigative Context

For research and development purposes, understanding the potential mechanisms and broader biological context is valuable.

  • Primary Mechanism of Action: this compound is a prodrug for the active metabolite R406, which is a potent inhibitor of Spleen Tyrosine Kinase (SYK) [4]. In ITP, SYK inhibition blocks Fc receptor signaling in macrophages, thereby reducing antibody-mediated platelet destruction [4].
  • Off-Target Effects & Diarrhea: The exact mechanism behind diarrhea is not fully elucidated but is likely an off-target effect. SYK is involved in various immune signaling pathways. Research suggests that this compound (R788) can also modulate inflammatory responses by selectively blocking the phosphorylation of STAT1 and STAT3 in macrophages stimulated by LPS or cytokines [5]. This immunomodulatory effect on gut-associated immune cells or tissue could contribute to gastrointestinal adverse events.

The diagram below illustrates this signaling pathway and potential off-target site.

G This compound This compound (R788) Oral Prodrug R406 Active Metabolite: R406 This compound->R406 Metabolized SYK SYK Kinase Inhibition R406->SYK Inhibits STAT STAT1/STAT3 Pathway R406->STAT Inhibits (Off-Target) ITP_Effect Therapeutic Effect in ITP: Reduces macrophage-mediated platelet destruction SYK->ITP_Effect LPS LPS / Cytokine Stimulus LPS->STAT Inflammation Inflammatory Response (Potential link to GI toxicity) STAT->Inflammation

I hope this structured, technical overview provides the necessary depth for your research and development efforts.

  • For clinical trial design, the dose modification protocol and monitoring requirements are critical.
  • For mechanistic research, the off-target STAT pathway may represent an area for further investigation to improve drug selectivity.

References

Monitoring and Management of Hepatic Enzyme Elevation

Author: Smolecule Technical Support Team. Date: February 2026

Hepatic enzyme elevation, primarily in ALT (alanine aminotransferase) and AST (aspartate aminotransferase), is a known adverse effect of fostamatinib that requires proactive management [1] [2] [3]. The following table summarizes the core monitoring schedule and the criteria for dose modification based on liver function test (LFT) results.

Aspect Monitoring Protocol & Action Thresholds
General Monitoring Monitor LFTs (ALT, AST, Bilirubin) monthly during treatment [1] [3].

| Dose Modification for Hepatotoxicity | AST/ALT ≥3 to <5 x ULN (and Total Bilirubin <2 x ULN):

  • Symptomatic patients (e.g., nausea, vomiting, pain): Interrupt this compound. Recheck LFTs every 72 hours. Resume at next lower daily dose once ALT/AST <1.5 x ULN and total bilirubin <2 x ULN [1] [2].
  • Asymptomatic patients: Recheck LFTs every 72 hours. Consider interruption or dose reduction if levels persist in this range. If interrupted, resume at a lower dose once resolved [1] [2].

AST/ALT ≥5 x ULN (and Total Bilirubin <2 x ULN):

  • Interrupt this compound. Recheck LFTs every 72 hours. If levels decrease, resume at a lower dose once resolved. If AST/ALT persist at ≥5 x ULN for ≥2 weeks, discontinue this compound [1] [2].

AST/ALT ≥3 x ULN (and Total Bilirubin >2 x ULN):

  • Discontinue this compound [1] [2]. | | Isolated Elevated Unconjugated Bilirubin | May continue this compound with frequent monitoring. This isolated increase may be due to inhibition of UGT1A1 and is not necessarily a sign of hepatotoxicity [1] [2]. |

The workflow for monitoring and managing hepatic enzyme elevations during this compound administration can be visualized as follows:

Start Baseline & Monthly LFT Monitoring Decision1 AST/ALT ≥3x ULN? Start->Decision1 Decision1->Start No Decision2 Total Bilirubin >2x ULN? Decision1->Decision2 Yes Action1 Discontinue this compound Decision2->Action1 Yes Decision3 AST/ALT ≥5x ULN? Decision2->Decision3 No Action2 Interrupt Dosing Recheck LFTs q72h Decision3->Action2 Yes AssessSymptoms Patient Symptomatic? (e.g., nausea, pain) Decision3->AssessSymptoms No CheckDecrease Levels Decrease? Action2->CheckDecrease Action3 Resume at Next Lower Daily Dose CheckDecrease->Action3 Yes Action4 Discontinue if ≥5x ULN for ≥2 weeks CheckDecrease->Action4 No Action5 Interrupt Dosing Recheck LFTs q72h AssessSymptoms->Action5 Yes Action7 Monitor & Consider Dose Reduction if levels persist AssessSymptoms->Action7 No Action6 Resume at Next Lower Daily Dose once resolved Action5->Action6

Incidence and Characteristics in Clinical Data

Understanding the frequency and nature of these events from clinical trials is crucial for risk assessment.

Study Population Incidence & Key Findings Time Course & Management

| Global ITP Population (Place-controlled trials) | Maximum ALT/AST >3x ULN in 9% of this compound patients vs. 0% in placebo [1]. | Transaminases generally recovered to baseline levels within 2 to 6 weeks of dose modification or interruption [1] [3]. | | Japanese ITP Population (3-year extension study) | Drug-related hepatic disorders occurred in 33% (11/33) of patients. Hepatic enzyme elevation was the only adverse event leading to study drug withdrawal in more than one patient [4]. | The majority of these events occurred within the first 12 weeks of treatment. No new long-term safety signals were identified [4]. |

Detailed Experimental Protocols for Preclinical Research

For researchers investigating this compound's hepatotoxic potential or protective strategies, here are detailed methodologies based on the search results.

  • In Vitro Cell Viability Assay (e.g., in hepatic cell lines)

    • Cell Line and Culture: Use relevant cell lines (e.g., HepG2). Culture in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C with 5% CO₂ [5].
    • Drug Treatment: Prepare a 10 mM stock of this compound in DMSO. Create a concentration gradient for treatment. A typical experiment involves plating cells and exposing them to this compound for 48 hours [5].
    • Viability Measurement: Use a luminescent or colorimetric assay. For example, add CellTiter-Glo reagent to wells, incubate for 2 hours, and measure absorbance at 490 nm using a microplate reader [5] [6].
  • In Vivo Model (Mouse) for Hepatotoxicity Assessment

    • Dosing Regimen: Based on preclinical studies, this compound can be administered via diet. Example regimens include 2g/kg or 3g/kg of this compound-containing chow for durations of 7 or 14 days [7].
    • Safety and Liver Function Assessment:
      • Blood Counts: Perform complete blood count (CBC) analysis [7].
      • Liver Enzymes and Markers: Measure serum levels of ALT, AST, lactate dehydrogenase (LDH, a marker of hemolysis), and total bilirubin at baseline and post-treatment [7].
      • Organ Examination: Weigh the liver and spleen and perform histopathological examination on tissue samples [7].

Frequently Asked Questions for a Technical Support Knowledge Base

Q1: What is the recommended course of action for a patient on this compound with an asymptomatic ALT elevation of 4x ULN and normal bilirubin? A1: Per prescribing guidelines, this compound should be interrupted. LFTs must be rechecked every 72 hours. Once ALT returns to below 1.5x ULN, therapy can be resumed at the next lower daily dose. Dose reduction without initial interruption can also be considered [1] [2].

Q2: How should we interpret an isolated rise in unconjugated (indirect) bilirubin in a patient taking this compound? A2: An isolated increase in unconjugated bilirubin, in the absence of other LFT abnormalities, is likely due to this compound's inhibition of the UGT1A1 enzyme. This is not necessarily indicative of true liver injury. The recommendation is to continue this compound with frequent monitoring [1] [2].

Q3: When do this compound-related hepatic enzyme elevations typically occur? A3: Long-term extension study data indicates that the majority of hepatic enzyme elevations and other common adverse events like diarrhea and hypertension occur within the first 12 weeks of treatment [4]. This highlights the importance of intensified monitoring during the initial treatment phase.

References

Fostamatinib dose escalation platelet response monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Fostamatinib Dosing and Platelet Monitoring Protocol

The table below outlines the standard dosing and monitoring protocol for this compound in chronic Immune Thrombocytopenia (ITP), primarily derived from the official manufacturer prescribing information and clinical guidelines [1] [2].

Aspect Protocol Details
Initial Dose 100 mg orally, twice daily [1] [3] [2].
First Dose Escalation After 4 weeks, if platelet count is insufficient (e.g., < 50,000/µL), increase to 150 mg twice daily [1] [3].
Maximum Dose 300 mg per day (150 mg twice daily); must not be exceeded [2].
Evaluation Period A minimum of 12 weeks of treatment is recommended to assess adequate response [1].
Target Platelet Count Maintain a platelet count of at least 50 x 10⁹/L to reduce bleeding risk [1] [2].
Platelet Monitoring Monitor platelet counts regularly throughout therapy to guide dose adjustments [2].
Discontinuation Criteria Discontinue if the platelet count does not increase to a level sufficient to avoid clinically important bleeding after 12 weeks of therapy [1] [2].

Managing Adverse Events and Drug Interactions

This compound treatment requires vigilant management of side effects and potential drug interactions. Dose modification guidelines for common adverse reactions are summarized below [1] [2].

Adverse Reaction Recommended Dose Modification
Hypertension Monitor BP every 2 weeks until stable, then monthly. For persistent Stage 2 hypertension (≥140/90 mmHg), reduce dose after 8 weeks. For a hypertensive crisis (>180/120 mmHg), interrupt or discontinue treatment [1] [2].
Elevated Liver Enzymes (ALT/AST) If levels rise to ≥3x Upper Limit of Normal (ULN), interrupt therapy. Once resolved, resume at a lower dose. Discontinue if levels persist at ≥5x ULN for over 2 weeks or if elevated enzymes occur with bilirubin >2x ULN [1] [2].
Diarrhea Manage with supportive care. For severe (Grade ≥3) diarrhea, interrupt therapy and resume at a lower dose upon improvement [1].
Neutropenia If Absolute Neutrophil Count (ANC) falls below <1.0 x 10⁹/L and persists for 72 hours, interrupt therapy. Resume at a lower dose once ANC recovers to >1.5 x 10⁹/L [1] [2].
Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole) Increases exposure to active metabolite R406. Monitor for toxicities; dose reduction of this compound may be required [1] [2].
Concomitant Strong CYP3A4 Inducers (e.g., rifampin) Reduces exposure to R406. Concomitant use is not recommended [1].
Concomitant BCRP (e.g., rosuvastatin) or P-gp Substrates (e.g., digoxin) This compound may increase concentrations of these drugs; a dose reduction of the substrate drug may be needed [1].

Mechanism of Action and Experimental Workflow

For your research protocols, understanding the drug's mechanism and a typical experimental workflow is crucial. This compound is a prodrug whose active metabolite, R406, inhibits Spleen Tyrosine Kinase (Syk) [4] [5]. This inhibition blocks signal transduction from Fc-activating receptors on macrophages, thereby reducing antibody-mediated platelet destruction [6] [5].

The following diagram illustrates the signaling pathway and drug mechanism.

G Antibodies Autoantibodies FC_Receptor Fcγ Receptor Antibodies->FC_Receptor SYK Syk Kinase FC_Receptor->SYK Signal Downstream Signaling SYK->Signal Phagocytosis Platelet Phagocytosis Signal->Phagocytosis R406 R406 (Active Metabolite) R406->SYK Inhibits

A typical experimental workflow for monitoring platelet response in a clinical or research setting, based on the established protocols, can be visualized as follows.

G Start Initiate this compound 100 mg BID Monitor Weekly Platelet Count & Safety Monitoring Start->Monitor Decision1 Platelet Count at Week 4 ≥ 50 x 10⁹/L? Monitor->Decision1 Maintain Maintain Effective Dose Decision1->Maintain Yes Escalate Escalate Dose to 150 mg BID Decision1->Escalate No Decision2 Platelet Count at Week 12 Adequate? Maintain->Decision2 Escalate->Monitor Continue Continue Long-Term Therapy Decision2->Continue Yes Discontinue Discontinue Therapy (No Response) Decision2->Discontinue No

Key Efficacy Data from Clinical Trials

The phase 3 clinical trials (FIT1 and FIT2) that supported this compound's approval provide the following key efficacy benchmarks [7] [3] [8].

Trial Stable Response (this compound) Stable Response (Placebo) P-value
FIT1 18% (9/50 patients) 0% (0/25 patients) p=0.03 [3]
FIT2 16% (8/51 patients) 4% (1/24 patients) p=0.26 [3]
Pooled Analysis 43% overall response rate (vs. 14% for placebo) p=0.0006 [8]
  • Definition of Stable Response: A platelet count of ≥50,000/µL on at least 4 of the 6 clinic visits between weeks 14 and 24 of the study [7] [3].
  • Real-World Evidence: A recent 2024 study reported that successful dose tapering and discontinuation may be possible in some patients who achieve a complete response (platelets ≥100 x 10⁹/L), with platelet counts above 100 x 10⁹/L at week 12 being a positive predictive factor [9].

References

Fostamatinib's Mechanism & Potential Resistance Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor. Recent drug repurposing studies have identified that it also demonstrates efficacy against FLT3-ITD+ Acute Myeloid Leukemia (AML) cells [1] [2]. Its proposed multi-target activity is key to understanding both its efficacy and potential resistance.

The diagram below illustrates the primary signaling pathways targeted by this compound and the potential resistance mechanisms that can arise.

G This compound Targets and Resistance Mechanisms in FLT3-ITD+ AML cluster_stimulus Stimulus cluster_targets This compound Primary Targets cluster_pathways Downstream Pathways cluster_effects Cellular Effects cluster_resistance Potential Resistance Mechanisms FLT3_ITD FLT3-ITD Mutation SYK Spleen Tyrosine Kinase (SYK) FLT3_ITD->SYK Activates FLT3 FLT3 (Off-target) FLT3_ITD->FLT3 Constitutive Activation STAT5 STAT5 SYK->STAT5 PI3K_AKT PI3K/AKT SYK->PI3K_AKT MEK_ERK MEK/ERK SYK->MEK_ERK FLT3->STAT5 FLT3->PI3K_AKT FLT3->MEK_ERK MYC MYC STAT5->MYC Proliferation Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation Immune_Escape Immune Escape (PD-L1, CD47) PI3K_AKT->Immune_Escape Downregulates MEK_ERK->Proliferation Metabolism Oxidative Metabolism (Leukemia Stem Cells) MYC->Metabolism Sec_FLT3_Mut Secondary FLT3 Mutations (e.g., D835, F691L) Sec_FLT3_Mut->FLT3 Bypasses Inhibition Bypass_Signaling Bypass Signaling (e.g., RAS/MAPK) Bypass_Signaling->MEK_ERK Activates Stem_Cell_Persistence LSC Persistence Stem_Cell_Persistence->Proliferation Leads to Relapse Inhibitor This compound Inhibitor->SYK Inhibits Inhibitor->FLT3 Inhibits

Key Experimental Protocols for Investigating Resistance

For researchers characterizing resistance in vitro, here are detailed protocols for core assays based on the methodologies from recent studies [1] [2].

Protocol 1: Cell Viability and Proliferation Assay

This assay determines the IC₅₀ of this compound and monitors the development of resistance over time.

  • Objective: To assess the sensitivity of FLT3-ITD+ AML cell lines (e.g., MV4-11, MOLM-14) to this compound.
  • Materials:
    • FLT3-ITD+ AML cell lines.
    • This compound (Selleck Chemicals, stored as 10 mM stock in DMSO at -20°C).
    • 96-well cell culture plates.
    • CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega).
    • Multimode microplate reader capable of detecting luminescence.
  • Method:
    • Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
    • Treat cells with a this compound concentration gradient (e.g., 1 nM to 10 µM). Include a DMSO-only control.
    • Incubate plates for 48 hours at 37°C with 5% CO₂.
    • Equilibrate plates to room temperature for 30 minutes.
    • Add an equal volume of CellTiter-Glo Reagent to each well (100 µL), mix for 2 minutes on an orbital shaker, and allow to incubate for 10 minutes to stabilize the luminescent signal.
    • Measure luminescence using the microplate reader. The signal is proportional to the amount of ATP present, indicating metabolically active cells.
  • Data Analysis: Plot luminescence (relative viability) against log-transformed drug concentration. Calculate the IC₅₀ value using non-linear regression (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay via Caspase 3/7 Activation

This assay quantifies this compound-induced apoptosis, a key mechanism of action.

  • Objective: To measure the induction of apoptosis in this compound-treated cells.
  • Materials:
    • FLT3-ITD+ AML cell lines.
    • This compound.
    • Caspase 3/7 Activity Cell Apoptosis Assay Kit (e.g., Thermo Fisher Scientific).
    • Flow cytometer (e.g., BD FACSAria).
  • Method:
    • Seed and treat cells with this compound (e.g., 250 nM) and control for 48 hours.
    • Collect cells by centrifugation at 1,500 rpm for 5 minutes.
    • Wash cells with PBS.
    • Resuspend cell pellet in 100 µL of buffer containing the Caspase 3/7 detection reagent as per the kit instructions.
    • Incubate for 30-60 minutes at room temperature, protected from light.
    • Analyze the cells by flow cytometry. Caspase 3/7 positive cells will exhibit increased fluorescence.
  • Data Analysis: The percentage of Caspase 3/7 positive cells in the treated sample versus the control is a direct measure of apoptosis induction.

Troubleshooting FAQs for Researchers

Q1: My FLT3-ITD+ cell lines show a decreased response to this compound after long-term culture. What are the first resistance mechanisms I should check?

  • A: First, sequence the tyrosine kinase domain (TKD) of FLT3, particularly looking for secondary mutations like D835Y/V/H or F691L [3] [4]. These are common "gatekeeper" mutations that can interfere with inhibitor binding. In parallel, profile the activation status of key downstream pathways (STAT5, AKT, ERK) via phospho-flow cytometry or Western blot to identify potential bypass signaling activation [1] [5].

Q2: this compound is effective in killing bulk tumor cells, but I suspect leukemia stem cells (LSCs) are persisting. How can I investigate this?

  • A: This is a key clinical challenge. Focus on LSC-enriched populations (e.g., CD34+CD38-). Perform limiting dilution assays in vitro and xenotransplantation experiments in immunodeficient mice (NSG) with this compound-treated vs. untreated primary AML blasts to measure engraftment potential [5]. Mechanistically, assess mitochondrial function (OXPHOS) and MYC expression in these populations, as SYK inhibition has been shown to target LSCs by disrupting their oxidative metabolism [5].

Q3: Beyond direct cytotoxicity, does this compound influence the tumor microenvironment in a way that could lead to resistance?

  • A: Yes. This compound has been shown to downregulate immune checkpoints like PD-L1 and CD47 on AML cells [1] [2]. While this suggests a potential for enhanced immune clearance, resistance could theoretically arise from compensatory upregulation of alternative checkpoints. It is crucial to periodically profile a panel of immune checkpoint molecules on your cell lines during long-term this compound exposure.

Q4: Are there any known pharmacokinetic issues with this compound that could mimic resistance in in vivo models?

  • A: While the search results do not specify PK data for AML models, this compound (a prodrug) is converted to its active metabolite, R406. If efficacy is lost in vivo, confirm plasma and bone marrow levels of R406 to ensure adequate drug exposure. Sub-therapeutic dosing can phenocopy true cellular resistance.

Summary of Key Resistance Mechanisms

The table below summarizes the core resistance mechanisms to monitor in your experiments.

Mechanism Description Key Analytical Methods

| Secondary FLT3 Mutations [3] [4] | Acquisition of new mutations in the FLT3 kinase domain (e.g., D835, F691L) that directly impair this compound binding. | - FLT3 TKD sequencing

  • Plasma Inhibitory Activity (PIA) Assay | | Bypass Signaling Activation [1] [4] | Upregulation of alternative survival pathways (e.g., RAS/MAPK, other RTKs) that compensate for inhibited SYK/FLT3 signaling. | - Phospho-protein Western blot / Flow Cytometry (p-ERK, p-AKT, p-STAT5)
  • RNA-Seq for pathway analysis | | Leukemia Stem Cell (LSC) Persistence [5] | A subpopulation of LSCs survives by relying on oxidative metabolism and STAT5 signaling, which may be less dependent on immediate SYK/FLT3 activity. | - Flow cytometry for LSC surface markers (CD34+CD38-CD123+)
  • Mitochondrial stress tests (Seahorse Analyzer)
  • Limiting dilution transplantation assays | | Immune Checkpoint Modulation [1] [2] | Adaptive changes in the expression of immune checkpoint molecules, which may alter the interaction with the immune system. | - Flow cytometry for surface PD-L1 and CD47 expression |

Future Research Directions

Based on the identified mechanisms, combination therapies are a promising avenue. Consider testing this compound with:

  • Other FLT3 Inhibitors: A type I inhibitor combined with a type II inhibitor to overcome specific point mutations [4].
  • BCL-2 Inhibitors (Venetoclax): Given the role of SYK in metabolism and survival, synergy with venetoclax is plausible.
  • Hypomethylating Agents: These are already used in AML and can have broad effects on gene expression, potentially countering adaptive resistance [4].

References

Method Comparison for Quantifying Fostamatinib & Tamatinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a green HPLC method for Fostamatinib and a highly sensitive UPLC-MS/MS method for its active metabolite, Tamatinib.

Parameter Green HPLC for this compound [1] UPLC-MS/MS for Tamatinib (R406) [2] [3] [4]
Analyte This compound Tamatinib (R406, active metabolite)
Matrix Not specified (pure drug) Rat plasma
Method Principle HPLC with UV detection UPLC-MS/MS (Multiple Reaction Monitoring)
Linearity Range 15 - 90 µg/mL 0.1 - 1000.0 ng/mL

| LOD / LOQ | LOD: 0.15 µg/mL LOQ: 0.5 µg/mL | LLOQ: 0.1 ng/mL | | Key Mobile Phase | 0.1% Aq. Formic Acid : Ethanol (30:70, v/v) | 10 mM Ammonium Acetate : Acetonitrile (10:90) | | Column | Shim-pack GIST C18 (250 × 4.6 mm, 5 μm) | Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) | | Run Time | 10 minutes | Not specified, but described as "rapid" | | Sample Preparation | Forced degradation studies | Protein precipitation + Liquid-Liquid Extraction (tert-butyl methyl ether) | | Key Application | Stability-indicating method; forced degradation kinetics | Pharmacokinetic studies in rats; high sensitivity for low concentrations |


Detailed Experimental Protocols

Here are the detailed methodologies for the key techniques cited.

Protocol 1: Green HPLC Method for this compound Quantification [1]

This method is designed as a stability-indicating assay for the prodrug and is noted for its eco-friendly solvent profile.

  • 1. Mobile Phase Preparation: Use 0.1% aqueous Formic Acid and Ethanol in a ratio of 30:70 (v/v). Mix well and filter through a 0.45 µm membrane filter. The method employs isocratic elution.
  • 2. Chromatographic Conditions:
    • Column: Shim-pack GIST C18 (250 mm × 4.6 mm, 5 µm)
    • Flow Rate: 0.7 mL/min
    • Detection Wavelength: 238 nm
    • Injection Volume: Not specified
    • Run Time: 10 minutes
    • Retention Time of this compound: ~4.4 minutes
  • 3. Sample Preparation: This method was developed for analyzing the pure drug substance, including forced degradation studies. For degradation kinetics, a first-order model was confirmed with a rate constant of 0.0226 h⁻¹ and a half-life of 30.61 hours under acid stress [1].
  • 4. Validation: The method was validated and showed excellent linearity within 15-90 µg/mL. The LOD and LOQ were found to be 0.15 µg/mL and 0.5 µg/mL, respectively [1].
Protocol 2: UPLC-MS/MS Method for Tamatinib in Plasma [2] [4]

This method is optimized for high sensitivity and is suitable for pharmacokinetic studies.

  • 1. Mobile Phase Preparation: Use 10 mM Ammonium Acetate and Acetonitrile in a ratio of 10:90 (v/v). Mix and degas. The method uses isocratic elution.
  • 2. Chromatographic Conditions:
    • Column: Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm)
    • Flow Rate: 0.25 mL/min
    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • MS Detection: Multiple Reaction Monitoring (MRM)
      • Tamatinib transition: m/z 471.1 → 122.0
      • Internal Standard (Ibrutinib) transition: m/z 441.1 → 84.0
  • 3. Sample Preparation (Plasma):
    • Use liquid-liquid extraction with tert-butyl methyl ether (MTBE).
    • A combination of protein precipitation followed by LLE with MTBE provided the highest recovery and sensitivity.
    • The internal standard (Ibrutinib) is added to the plasma sample before extraction.
  • 4. Validation: The method was linear from 0.1 to 1000.0 ng/mL with a correlation coefficient (r) of ≥0.997. All validation parameters (accuracy, precision, recovery, stability) were within acceptable ranges per FDA guidelines [2] [4].

FAQs and Troubleshooting Guide

Q1: How can I improve the sensitivity of my this compound or Tamatinib assay?

  • Switch to MS/MS Detection: For quantifying the active metabolite Tamatinib in plasma, UPLC-MS/MS provides vastly superior sensitivity (LOQ of 0.1 ng/mL) compared to HPLC-UV [2]. This is the preferred technique for low-concentration bioanalysis.
  • Optimize Sample Cleanup: Using a combination of protein precipitation and liquid-liquid extraction (LLE), as described in the UPLC-MS/MS protocol, can significantly reduce matrix effects and improve signal-to-noise ratio [2] [4].
  • Use a Core-Shell Column: The cited UPLC-MS/MS method uses a CSH (Charged Surface Hybrid) C18 column, which can offer high efficiency and sensitivity even at higher flow rates [2].

Q2: My chromatogram shows poor peak shape or low recovery. What should I check?

  • Confirm Sample Preparation: For plasma, ensure the LLE procedure is followed precisely. MTBE was found to provide the highest recovery among tested solvents [4].
  • Check Mobile Phase pH and Composition: Small changes in the concentration of volatile buffers like ammonium acetate can significantly impact ionization efficiency in MS and peak shape.
  • Verify Column Selectivity: Ensure the column stationary phase (e.g., C18) is appropriate. The methods successfully used C18 columns, but if analyzing degradation products, a column with different selectivity might be needed.

Q3: Why should I develop a "green" analytical method?

  • Environmental Safety: Replacing toxic solvents like acetonitrile and methanol with greener alternatives like ethanol reduces environmental impact and waste disposal costs [1].
  • Regulatory & Industry Trends: There is a growing emphasis on sustainable practices in pharmaceutical analysis. The greenness of the HPLC method was confirmed by specialized tools (AGREE and GAPI) [1].

Experimental & Signaling Pathway Workflows

The following diagrams illustrate the general workflow for bioanalysis and the multimodal mechanism of action of this compound, which is relevant for its investigation in oncology.

start Start Bioanalytical Method ms Mass Spectrometry Optimization start->ms chrom Chromatography Optimization ms->chrom prep Sample Preparation Optimization chrom->prep validate Method Validation prep->validate apply Apply to Samples validate->apply

Bioanalytical Method Development Workflow

cluster_effects Biological Effects This compound This compound Tamatinib Tamatinib This compound->Tamatinib Hydrolyzes to SYK SYK Tamatinib->SYK Inhibits TAM TAM Tamatinib->TAM Pan-Inhibits (TYRO3, AXL, MERTK) FLT3 FLT3 Tamatinib->FLT3 Inhibits (FLT3-ITD mutants) Apoptosis Apoptosis SYK->Apoptosis Proliferation Proliferation SYK->Proliferation TAM->Proliferation FLT3->Proliferation Immune_Checkpoints Immune Checkpoint Downregulation FLT3->Immune_Checkpoints

This compound's Multimodal Mechanism of Action

References

Fostamatinib sample preparation extraction recovery

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Extraction Recovery Data

The following table summarizes the key parameters from a developed and validated UPLC-MS/MS method for the quantification of tamatinib in rat plasma [1].

Parameter Specification / Result
Analyte Tamatinib (active metabolite of Fostamatinib) [1]
Biological Matrix Rat plasma [1]
Internal Standard (IS) Ibrutinib [1]
Sample Preparation Method Liquid-Liquid Extraction (LLE) [1]
Extraction Solvent tert-Butyl methyl ether (MTBE) [1]
Reported Recovery The recovery, or method efficiency, was found to be within acceptable ranges, though a specific numerical percentage was not provided in the abstract and methods summary. The study noted that protein precipitation alone resulted in low recovery [1].

Detailed Experimental Protocol for Sample Preparation

Here is the detailed methodology for preparing plasma samples to quantify tamatinib, as described in the research [1].

  • Optimization & Selection: The researchers tested several solvents, including ethyl acetate, diethyl ether, MTBE, and dichloromethane. Among these, MTBE showed the highest recovery for both tamatinib and the internal standard (Ibrutinib) [1].
  • Sample Cleanup: The study found that a simple protein precipitation method resulted in low recovery, likely due to ionization suppression from endogenous plasma components. To achieve higher recovery and sensitivity, they employed a combination of protein precipitation followed by liquid-liquid extraction with MTBE [1].
  • Chromatographic Conditions:
    • Column: Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) [1]
    • Mobile Phase: 10 mM ammonium acetate and acetonitrile in a ratio of 10:90 [1]
    • Flow Rate: 0.25 mL/min [1]
  • Mass Spectrometry Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode [1]
    • Monitoring Mode: Multiple Reaction Monitoring (MRM) [1]
    • Transitions: Precursor → Product
      • Tamatinib: m/z 471.1 > 122.0 [1]
      • Ibrutinib (IS): m/z 441.1 > 84.0 [1]

This workflow can be visualized in the following diagram:

workflow Plasma Plasma S1 Protein Precipitation (Initial Cleanup) Plasma->S1 S2 Liquid-Liquid Extraction (LLE) with MTBE S1->S2 S3 UPLC-MS/MS Analysis S2->S3 S4 Quantification MRM: 471.1 > 122.0 S3->S4


Frequently Asked Questions & Troubleshooting

Here are solutions to common issues that may arise during method development.

  • Problem: Low extraction recovery for tamatinib.

    • Solution: Avoid using protein precipitation as a standalone method. The cited study explicitly found that protein precipitation resulted in low recovery. The recommended approach is to use a dedicated Liquid-Liquid Extraction (LLE) protocol with MTBE as the solvent, which provided the highest recovery among the solvents tested [1].
  • Problem: Poor sensitivity or signal suppression during UPLC-MS/MS analysis.

    • Solution: Ensure adequate sample cleanup. The combination of protein precipitation followed by LLE was implemented precisely to remove interfering endogenous components that cause ionization suppression. Also, verify that the mass spectrometer is configured to the specified MRM transitions (m/z 471.1 > 122.0 for tamatinib) [1].
  • Problem: Need a reliable internal standard for this compound/tamatinib assays.

    • Solution: The validated method used Ibrutinib as the internal standard. This is a suitable choice as it behaves similarly during the extraction and analysis process, allowing for correction of procedural variations [1].

References

Fostamatinib combination therapy side effect management

Author: Smolecule Technical Support Team. Date: February 2026

Fostamatinib Adverse Events at a Glance

Adverse Event Incidence (this compound vs Placebo) Severity & Management Notes
Diarrhea [1] [2] 31% vs 15% Most common; often manageable with diet, hydration, anti-motility agents; severe cases may require dose interruption/reduction [3] [2].
Hypertension [1] [2] 28% vs 13% New/worsening; monitor BP q2wk until stable, then monthly; may require antihypertensives [3] [4].
Nausea [1] [2] 19% vs 8% Generally mild/moderate [2].

| ALT/AST Increase [1] [2] | ALT: 11% vs 0% AST: 1-10% | Monitor LFTs monthly; manage with interruption, reduction, or discontinuation [3]. | | Respiratory Infection [1] | 11% | - | | Dizziness [1] [2] | 11% vs 8% | - | | Neutropenia [1] [3] | 6% vs - | Monitor ANC monthly; febrile neutropenia reported in 1%; manage with dose modification [3]. | | Rash [1] | 1-10% | - | | Abdominal Pain [1] | 1-10% | - | | Fatigue [1] | 1-10% | - |

Experimental Considerations & Safety Monitoring

When designing experiments involving this compound, particularly in novel combinations, a proactive safety monitoring plan is crucial. The following workflow outlines a systematic approach for surveillance and management of key adverse events based on clinical trial protocols [3] [2].

FostamatinibSafetyMonitoring This compound Safety Monitoring Workflow Start Initiate this compound Dosing (100 mg BID) LabBaseline Obtain Baseline Labs: - Liver Function (ALT/AST) - Complete Blood Count (CBC) Start->LabBaseline ClinicalBaseline Obtain Baseline: - Blood Pressure Start->ClinicalBaseline Monitoring Routine Monitoring Phase LabBaseline->Monitoring ClinicalBaseline->Monitoring LabMonitor Monthly Lab Monitoring: - Liver Function Tests - Neutrophil Count Monitoring->LabMonitor ClinicalMonitor Blood Pressure Monitoring: Every 2 weeks until stable, then Monthly Monitoring->ClinicalMonitor SubMonitor Subject Symptom Assessment: - Diarrhea - Infection signs - Hypertension symptoms Monitoring->SubMonitor AE Adverse Event (AE) Occurs LabMonitor->AE ClinicalMonitor->AE SubMonitor->AE Manage Manage AE per Protocol: - Supportive care - Dose interruption - Dose reduction - Consider discontinuation AE->Manage AE Present Continue Continue Dosing & Ongoing Monitoring AE->Continue No AE Manage->Continue

Key Experimental Protocols for Safety

The safety data primarily comes from the FIT1 and FIT2 Phase 3 clinical trials. You can adapt their monitoring protocols for your research as follows [2]:

  • Safety Assessments: Plan for regular monitoring events analogous to clinical "clinic visits." In the trials, assessments occurred every two weeks for 24 weeks. Key measurements included:
    • Clinical: Blood pressure measurement and evaluation for adverse events like diarrhea, nausea, and dizziness [2].
    • Laboratory: Blood draws for platelet counts, liver function tests (ALT/AST), and complete blood count (CBC) with differential to monitor for neutropenia [1] [3].
  • Dose Escalation & Modification: The standard protocol starts at 100 mg twice daily. If the desired response is not achieved after 4 weeks, the dose can be escalated to 150 mg twice daily [2]. For tolerability:
    • Doses can be reduced to 100 mg or 150 mg once daily if dose-limiting adverse events occur [2].
    • Have a predefined plan for dose interruption, reduction, or discontinuation based on the grade of adverse events like severe diarrhea, persistent hypertension, or elevated liver enzymes [3].

FAQs for the Research Context

Q: What is the mechanistic basis for this compound's most common side effects? A: this compound is an oral spleen tyrosine kinase (Syk) inhibitor. Its active metabolite, R406, is responsible for its pharmacological activity. While Syk inhibition in immune cells targets platelet destruction in ITP, the off-target effects on other kinases are likely responsible for its adverse event profile, though the exact pathways for side effects like diarrhea and hypertension are not fully elucidated [5] [2] [6].

Q: Are there specific drug-drug interactions to consider in combination therapy experiments? A: Yes. This compound's active metabolite R406 is primarily metabolized by CYP3A4 and is also a substrate for P-glycoprotein (P-gp) [3].

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Concomitant use increases R406 exposure. Monitor for potential increases in adverse reactions [7] [3].
  • Strong CYP3A4 Inducers (e.g., rifampin, phenytoin): Concomitant use decreases R406 exposure and may reduce efficacy. Their use is not recommended [7] [3].
  • CYP3A4 Substrates: this compound may increase concentrations of drugs that are CYP3A4 substrates, potentially requiring a dose adjustment of the co-administered drug [3].

Q: Could this compound have potential in combination therapies beyond ITP? A: Emerging research suggests this possibility. A 2023 network pharmacology analysis identified this compound as a potential repurposing candidate for controlling platelet hyperactivity and preventing thrombosis in critically ill COVID-19 patients, highlighting its potential application in other pathological settings involving hyperactive immune or platelet responses [8].

References

Fostamatinib therapeutic window narrow margin monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Monitoring Parameters for Fostamatinib

Monitoring Parameter Frequency Action / Threshold
Blood Pressure Every 2 weeks until stable, then monthly [1] [2] [3] Initiate/increase antihypertensives. If BP remains elevated, reduce, interrupt, or discontinue this compound [3].
Liver Function (ALT/AST) Monthly [1] [2] [3] Interrupt or reduce dose for ALT/AST ≥3x ULN; discontinue if accompanied by elevated bilirubin [3].
Complete Blood Count Monthly (platelets and neutrophils) [1] [2] [3] Interrupt and reduce dose for neutropenia (ANC <1.0 x 10⁹/L); monitor platelet count for efficacy [3].
Diarrhea As symptoms occur [1] [2] Manage with supportive care. For severe (Grade ≥3) diarrhea, interrupt or reduce dose [3].

Evidence for the Narrow Therapeutic Window and TDM

The concept of a narrow therapeutic window for this compound's active metabolite is supported by several key pieces of evidence:

  • Direct Statement in Literature: Research states that tamatinib (R406), "like most TYK inhibitor drugs, has a narrow therapeutic margin. Therefore, individualization of the dose is necessary for safe and efficacious use" [4].
  • Characteristics of Tyrosine Kinase Inhibitors (TKIs): this compound shares characteristics with other TKIs, which are "perfect candidates for TDM as they show a relatively small therapeutic window, a wide inter-patient variability in pharmacokinetics and a correlation between drug concentration and effect" [5].
  • Significant Drug Interaction Potential: this compound is susceptible to numerous drug-drug interactions. Concomitant use with strong CYP3A4 inhibitors increases exposure to R406, while use with strong CYP3A4 inducers reduces exposure [1] [2]. This variability supports the need for monitoring.

Analytical Method for Drug Level Monitoring

A validated bioanalytical method for quantifying tamatinib (R406) in rat plasma has been developed using Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry (UPLC-MS/MS) [4]. This method is a potential template for TDM assay development.

The workflow and key parameters of this analytical method are summarized below.

Methodology and Workflow Overview

cluster_workflow UPLC-MS/MS Analytical Workflow cluster_sample_prep Sample Prep Details cluster_chrom Chromatography Details cluster_ms MS Detection Details SamplePrep Sample Preparation ChromSep Chromatographic Separation SamplePrep->ChromSep sp1 Liquid-Liquid Extraction with MTBE sp2 Internal Standard: Ibrutinib MSDetection Mass Spectrometry Detection ChromSep->MSDetection c1 Column: CSH C18 (2.1 mm x 100 mm, 1.7 µm) c2 Mobile Phase: 10 mM Ammonium Acetate & Acetonitrile (10:90) DataQuant Data Quantification MSDetection->DataQuant m1 Ionization: ESI Positive Mode m2 MRM: m/z 471.1 → 122.0 (Tamatinib) m/z 441.1 → 84.0 (I.S.)

Key Method Parameters and Validation Data
Parameter Specification / Value
Analytical Technique UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) [4]
Analyte Tamatinib (R406, the active metabolite of this compound) [4]
Internal Standard Ibrutinib [4]
Calibration Range 0.1 - 1000.0 ng/mL [4]
Linearity (R²) ≥ 0.997 [4]
Sample Preparation Liquid-liquid extraction with tert-butyl methyl ether (MTBE) [4]
Chromatographic Column Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) [4]

| Mass Transitions (MRM) | Tamatinib: m/z 471.1 → 122.0 Internal Standard: m/z 441.1 → 84.0 [4] |

Key Considerations for Researchers

  • Dried Blood Spot Sampling: For pharmacokinetic studies, dried blood microsampling is a promising alternative to traditional plasma sampling. It is minimally invasive, requires small volumes, and improves compound stability [5].
  • Focus on the Active Metabolite: this compound is a prodrug. The major active metabolite monitored in plasma is R406 (tamatinib), as this compound itself is rapidly converted and present at very low levels [4].
  • Dose Individualization is Critical: The narrow therapeutic index and high inter-patient variability mean that fixed dosing is often suboptimal. TDM allows for dose adjustments to maintain concentrations within the therapeutic range [4] [5].

References

Fostamatinib blood pressure elevation antihypertensive coadministration

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Fostamatinib and Blood Pressure Management

Here are answers to common technical questions you might encounter in a research or drug development setting.

  • What is the mechanism behind this compound-induced hypertension? The exact mechanism is not fully elucidated but is considered a class effect of some kinase inhibitors. Evidence suggests it is pharmacologically related to the active metabolite, R406 [1] [2]. Unlike agents that directly inhibit VEGF signaling, the effect is thought to stem from R406's off-target inhibition of a range of other kinases, leading to increased peripheral vascular resistance [1] [3].

  • Which antihypertensive agents are effective for management? Preclinical and clinical evidence supports the use of several standard antihypertensive agents from different classes [1] [4]. The table below summarizes key data.

Antihypertensive Agent Class Evidence and Notes
Atenolol Beta-blocker Effective in preclinical models for blood pressure control [1].
Captopril ACE inhibitor Effective in preclinical models for blood pressure control [1].
Nifedipine Dihydropyridine calcium channel blocker Effective in preclinical models; studies confirmed BP control was not due to reduced plasma exposure of R406 [1].
Various Agents Not specified Clinical guidelines recommend adjusting or initiating antihypertensive therapy as needed, without specifying particular drugs [5] [6].
  • How should blood pressure be monitored in subjects on this compound? Clinical guidelines recommend the following schedule [5] [6]:

    • Monitor BP every two weeks until a stable dose is established and BP is stable.
    • After stabilization, monitor BP monthly.
  • What are the recommended dose modifications for this compound in cases of hypertension? Dose adjustments should be based on the severity and persistence of hypertension despite antihypertensive therapy [5] [6]. The following workflow outlines the clinical decision-making process.

hierarchy Start Monitor BP during This compound Therapy Stage1 Stage 1 Hypertension: SBP 130-139 or DBP 80-89 mmHg Start->Stage1 Stage2 Stage 2 Hypertension: SBP ≥140 or DBP ≥90 mmHg Start->Stage2 Crisis Hypertensive Crisis: SBP >180 or DBP >120 mmHg Start->Crisis Action1 Initiate/Adjust Antihypertensive Therapy Stage1->Action1 Action2 Initiate/Adjust Antihypertensive Therapy Stage2->Action2 Action3 Interrupt or Discontinue This compound Crisis->Action3 Decision1 BP at goal after 8 weeks? Action1->Decision1 Decision2 BP remains ≥140/90 mmHg for >8 weeks? Action2->Decision2 Decision4 BP controlled? Action3->Decision4 Outcome1 Continue current dose Decision1->Outcome1 Yes Outcome2 Reduce this compound to next lower daily dose Decision1->Outcome2 No Decision3 BP remains ≥160/100 mmHg for >4 weeks despite therapy? Decision2->Decision3 No Decision2->Outcome2 Yes Outcome3 Interrupt or Discontinue This compound Decision3->Outcome3 Yes Outcome4 Resume this compound at same dose Decision4->Outcome4 Yes

Preclinical Experimental Protocols

For researchers investigating this adverse effect, here is a summary of a key preclinical methodology.

Conscious Rat Telemetry Model for Blood Pressure Profiling

This protocol, adapted from a 2015 study, details a method to investigate the pharmacodynamic relationship between this compound and blood pressure [1].

  • 1. Animal Model Preparation

    • Use male Sprague Dawley rats (250-300 g) implanted with radiotelemetry transducers [1] [4].
    • During surgery, place the pressure cannula in the abdomen rostral to the aortic bifurcation, with the tip resting ~1 cm caudal to the left renal artery [1].
    • Allow for a 2-week recovery period post-surgery [1].
  • 2. Dosing and Study Design

    • Acute Studies: Administer a single oral dose of this compound (e.g., 100 mg/kg) or vehicle and record cardiovascular data for 24-48 hours [1].
    • Chronic Studies (28-day): Administer this compound twice daily (BID) at doses such as 8.5 mg/kg and 30 mg/kg. Blood pressure telemetry recording can continue for several weeks after dosing cessation to confirm reversibility [1].
  • 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling

    • To correlate blood pressure effects with drug exposure, implant a separate group of rats with a femoral vein cannula for automated blood sampling [1].
    • Collect blood samples at various time points after dosing to measure plasma concentrations of the active metabolite, R940406 (R406) [1].
    • In chronic studies, tail vein blood can be drawn before the first daily dose and 2 hours after the second dose on specific days to obtain steady-state minimum and maximum exposure levels [1].
  • 4. Antihypertensive Co-administration Studies

    • To test interventions, co-administer this compound with selected antihypertensive drugs (e.g., atenolol, captopril, nifedipine) [1].
    • Administer vehicle or the antihypertensive agent on Day 1 to establish a baseline. On Day 2, administer this compound alongside the antihypertensive and continue monitoring [1].
    • Compare the blood pressure time course in the combination groups against this compound alone to assess efficacy.

References

Fostamatinib versus eltrombopag romiplostim ITP

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Basic Drug Profiles

The core difference between these therapies lies in their fundamental approach to increasing platelet counts:

  • Fostamatinib reduces the destruction of platelets.
  • Eltrombopag and Romiplostim stimulate the production of platelets.

The table below summarizes their key characteristics.

Table 1: Key Drug Characteristics at a Glance [1]

Characteristic This compound Eltrombopag Romiplostim
Mechanism of Action SYK (spleen tyrosine kinase) inhibitor Thrombopoietin Receptor Agonist (TPO-RA) Thrombopoietin Receptor Agonist (TPO-RA)
Primary Effect Reduces antibody-mediated platelet destruction by inhibiting Fc receptor signaling in macrophages [2] [3] Stimulates megakaryocyte proliferation and differentiation to increase platelet production [4] Stimulates megakaryocyte proliferation and differentiation to increase platelet production [5]
Indication (Health Canada) For thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to other treatments [1] For chronic ITP to increase platelet counts in adult and pediatric patients ≥1 year who have had an insufficient response to corticosteroids or immunoglobulins [1] To increase platelet levels in adult ITP patients (non-splenectomized or splenectomized) who have had an inadequate response to other treatments [1]
Route of Administration Oral [1] Oral [1] Subcutaneous [1]
Recommended Dosage 100 mg twice daily; may increase to 150 mg twice daily after 4 weeks based on response [1] 25 mg once daily (then adjusted based on platelet counts) [1] 1 mcg/kg once weekly (then adjusted based on platelet count) [1]

Efficacy and Safety Data Comparison

Efficacy and safety profiles are critical for drug selection. A 2021 network meta-analysis (NMA) of seven phase 3 randomized controlled trials (RCTs) provides a unified framework for comparing these agents against a common comparator (placebo) [6]. Additionally, recent meta-analyses and real-world evidence offer further insights.

Table 2: Comparative Efficacy and Safety Data from Clinical Trials

Outcome This compound Eltrombopag Romiplostim Placebo
Durable Platelet Response ORR 0.80 (95%CI 0.72-0.88) vs conventional therapy [2] [3] Significantly improved vs placebo [6] Significantly improved vs placebo [6] --
Need for Rescue Therapy No statistically significant difference vs placebo in NMA [6] Significantly reduced vs placebo [6] Significantly reduced vs placebo [6] --
Reduction in Concomitant ITP Medication No statistically significant difference vs placebo in NMA [6] Significantly reduced vs placebo [6] Significantly reduced vs placebo [6] --
Incidence of Any Bleeding Event Significantly reduced vs placebo [6] Significantly reduced vs placebo; Higher incidence vs avatrombopag (IRR 0.38, 95% CrI 0.19-0.75) [6] Significantly reduced vs placebo; Higher incidence vs avatrombopag (IRR 0.38, 95% CrI 0.17-0.86) [6] --
Common Adverse Events (AEs) Diarrhea, hypertension, increased liver enzymes [2] [3] [7] Headache, nausea, liver function test abnormalities, thrombosis (in risk factors) [4] Headache, fatigue, arthralgia, thrombosis [5] --
Serious Safety Warnings Contraindicated in pregnancy; use with caution in patients with hypertension [1] Contraindicated in severe hepatic impairment; caution regarding thrombosis risk [4] [1] Contraindicated in hypersensitivity; recurrence of thrombocytopenia and bleeding after discontinuation; not for use in myelodysplastic syndromes [1] [5] --

Experimental Protocol Overview

For researchers designing studies, understanding the core methodologies from pivotal trials is essential. Below is a generalized workflow for a Phase 3 RCT in chronic ITP, synthesizing common elements from the analyzed studies [2] [3] [5].

Start Study Population: Adult patients with chronic ITP (platelet count < 30 x 10⁹/L) Insufficient response to prior therapy A1 Screening & Randomization (1:1 or 2:1 ratio) Start->A1 A2 Stratification factors: Splenectomy status Baseline platelet count Prior therapies A1->A2 B1 Intervention Group A2->B1 B2 Control Group (Placebo + Conventional Therapy) A2->B2 C1 Dose Administration (Blinded) B1->C1 C2 Dose Administration (Blinded) B2->C2 D1 Dose Titration (Based on pre-specified platelet response criteria) C1->D1 D2 Dose Adjustment (Sham titration to maintain blind) C2->D2 E Efficacy Endpoints: • Stable platelet response (Platelet count ≥ 50 x 10⁹/L for X weeks) • Incidence of rescue therapy • Bleeding events (WHO scale) D1->E D2->E F Safety Endpoints: • Adverse events (CTCAE) • Lab parameters (LFTs, renal function) • Serious adverse events E->F G Statistical Analysis: • Intention-to-treat (ITT) population • Primary endpoint analysis (ORR with 95% CI) • Safety population analysis F->G

Key Insights for Clinical Development

Based on the synthesized data, here are critical considerations for researchers and drug developers:

  • Mechanistic Synergy: The complementary mechanisms of action (reducing destruction vs. stimulating production) suggest a strong rationale for investigating combination therapies. Research could explore whether this compound combined with a TPO-RA provides a synergistic effect in multi-refractory ITP patients [8] [1].
  • Real-World Effectiveness: Clinical trial efficacy is replicated in real-world settings. A large Spanish study of 138 ITP patients found that 79% responded to this compound, with 53.6% achieving complete response (platelet count >100 × 10⁹/L). This held true even in a heavily pre-treated population, with a median of four prior therapies [7].
  • Precision Medicine Potential: The variability in patient response underscores the need for biomarkers. Future research should focus on identifying genetic or proteomic markers that predict whether an individual will better respond to an SYK inhibitor or a TPO-RA, enabling a precision medicine approach.

References

Fostamatinib efficacy refractory ITP meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Fostamatinib

The tables below summarize core efficacy and safety data from a recent meta-analysis and real-world studies, providing a quantitative overview of this compound's performance [1] [2] [3].

Efficacy Outcome Result Data Source / Study Details
Stable platelet response by week 24 ORR 0.80 (95% CI 0.72–0.88) Meta-analysis of 3 RCTs (N=123 this compound patients) [1]
Platelet count ≥ 50,000/µL at week 12 ORR 0.80 (95% CI 0.72–0.90) Meta-analysis of 3 RCTs [1]
Overall Response Rate (ORR) 73% (Real-world), 79% (Spanish cohort) GIMEMA study (N=95), Spanish study (N=138) [2] [4]
Complete Response (platelets >100 ×10⁹/L) 32% (Real-world), 53.6% (Spanish cohort) GIMEMA study (N=95), Spanish study (N=138) [2] [4]
Median time to platelet response 11 days (IQR, 7-21 days) Spanish prospective/retrospective study [4]
Safety and Tolerability Result Data Notes
Most Common Adverse Events Diarrhea, hypertension, elevated liver enzymes Mostly Grade 1-2; manageable with monitoring [1] [4]
Diarrhea RR 2.32 (95% CI 1.11–4.84) Statistically significant vs. conventional therapy [1]
Hypertension RR 2.33 (95% CI 1.00–5.43) Statistically significant vs. conventional therapy [1]
Abnormal Liver Function Tests RR 4.18 (95% CI 1.00–17.48) Statistically significant vs. conventional therapy [1]
Treatment Duration (Real-world) 45% remained on treatment at 6 months Median treatment duration 7.3 months [2] [3]

Mechanism of Action: SYK Inhibition Pathway

This compound is an oral spleen tyrosine kinase (SYK) inhibitor. Its mechanism disrupts the destructive immune core of ITP. The following diagram illustrates how it acts within Fc receptor signaling pathways to reduce platelet destruction.

fos_pathway Fc Receptor Fc Receptor SYK Kinase SYK Kinase Fc Receptor->SYK Kinase Activates Phosphorylation\n(Linker for Activation of T-cells) Phosphorylation (Linker for Activation of T-cells) SYK Kinase->Phosphorylation\n(Linker for Activation of T-cells) Triggers Cellular Response\n(Phagocytosis, Inflammation) Cellular Response (Phagocytosis, Inflammation) Phosphorylation\n(Linker for Activation of T-cells)->Cellular Response\n(Phagocytosis, Inflammation) Leads to This compound This compound This compound->SYK Kinase Inhibits

This mechanism of action is distinct from other ITP therapies, as it specifically targets the signal pathway that leads to antibody-mediated platelet destruction in the spleen and liver [1].

Key Experimental Protocols and Trial Designs

The robust evidence for this compound comes from well-designed clinical trials and analyses. The key methodologies are summarized below.

  • Meta-Analysis Protocol [1]

    • Objective: To evaluate the efficacy and safety of this compound plus conventional therapy vs. conventional therapy alone in adults (≥18 years) with refractory ITP.
    • Search Strategy: A systematic search of PubMed, Scopus, Embase, and clinicaltrials.gov from inception to March 31, 2024, using keywords "this compound and Immune thrombocytopenia" or "this compound and ITP".
    • Inclusion Criteria: Randomized Controlled Trials (RCTs) providing data on safety and efficacy of this compound in refractory ITP adults.
    • Data Analysis: Pooled estimates for risk ratios and number needed to treat (NNT) were calculated using a fixed-effects model in STATA software. Heterogeneity was also studied.
  • Pivotal Clinical Trial (FIT-1/FIT-2) Design [3]

    • Design: Phase 3, randomized, double-blind, placebo-controlled trials.
    • Patient Population: Adults with persistent/chronic ITP who had an insufficient response to prior treatments (e.g., corticosteroids, immunoglobulins, TPO-RAs, or splenectomy).
    • Intervention: this compound (starting dose 100 mg twice daily) versus placebo.
    • Primary Endpoint: Stable platelet response.
  • Real-World Study Designs [2] [4]

    • Design: Multicenter, retrospective and prospective observational studies.
    • Objective: To assess the effectiveness and safety of this compound in unselected patient populations during routine clinical practice.
    • Data Collected: Included patients with both primary and secondary ITP who received at least one dose of this compound. Data on platelet counts, bleeding events, concomitant medications, and adverse events were analyzed.

Comparison with Other Therapeutic Agents

This compound is one of several options for treating refractory ITP. The table below places it in context with other approved and emerging agents based on their mechanism and use [5] [6].

Therapeutic Agent Mechanism of Action Key Efficacy Notes Considerations
This compound (Tavalisse) Oral SYK inhibitor Effective in multi-refractory patients; rapid response (median 11 days) [4]. Unique mechanism; requires monitoring for hypertension, diarrhea, and liver enzymes [1].

| Thrombopoietin Receptor Agonists (TPO-RAs) (e.g., Romiplostim, Eltrombopag) | Stimulate platelet production in bone marrow | Often used as second-line; high efficacy rates [5]. | Potential for thrombotic risk; some TPO-RAs have drug interactions (e.g., with ART) [7]. | | Rilzabrutinib (Wayrilz) | Oral Bruton's Tyrosine Kinase (BTK) inhibitor | Recently approved (Aug 2025); completed phase 3 trials [5] [6]. | A new oral option with a different mechanistic target (BTK vs. SYK). | | Efgartigimod | Subcutaneous/IV FcRn antagonist | Reduces IgG autoantibody levels; phase 3 trial (IV) successful [5]. | Subcutaneous formulation did not meet primary endpoint in phase 3 [5]. | | Rituximab | Anti-CD20 monoclonal antibody | Depletes B-cells; can induce sustained treatment-free responses in a minority [5]. | Infusion-related reactions and potential for prolonged immunosuppression. |

Key Insights for Professionals

  • Unique Mechanism is a Key Differentiator: For researchers, this compound's value lies in its SYK inhibition mechanism, which offers a therapeutic pathway distinct from TPO-RAs or B-cell-depleting agents. This makes it a compelling option for combination therapy strategies and for patients with inadequate platelet production alongside immune destruction [5].
  • Real-World Evidence Confirms Trial Data: The high response rates observed in large real-world studies (like the Spanish and Italian cohorts) are significant. They demonstrate that the efficacy seen in rigorous RCTs translates to more heterogeneous, complex patient populations encountered in clinical practice, including the elderly and those with significant comorbidities [2] [4].
  • Consider for Complex Patients: Evidence suggests this compound is a viable option in challenging clinical scenarios. A case report highlights its successful and safe use in a patient with HIV-associated refractory ITP, where drug interactions with antiretroviral therapy made other agents like eltrombopag a less desirable choice [7].

References

Fostamatinib vs. Conventional ITP Therapies: Safety and Mechanism Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the safety profiles and key characteristics of Fostamatinib compared to other common ITP treatments.

Therapy Mechanism of Action Common Adverse Events (≥5%) Serious / Notable Risks Key Efficacy Metrics (Response Rates)

| This compound (SYK Inhibitor) [1] [2] [3] | Inhibits spleen tyrosine kinase (Syk), reducing Fc receptor-mediated platelet destruction [1] [4]. | Diarrhea (31%), hypertension, nausea, dizziness, ALT/AST elevation, respiratory infection, rash, abdominal pain, fatigue, chest pain, neutropenia (6%) [1]. | Severe diarrhea (1%), febrile neutropenia (1%), hypertensive crisis, pneumonia [1]. No increased thrombotic risk reported in clinical trials [4] [5]. | Stable Response: 18% (trials) [4]. Overall Response: 43% (trials); up to 79% (real-world) [2] [4]. | | Thrombopoietin Receptor Agonists (TPO-RAs) (e.g., Eltrombopag, Romiplostim) [4] [3] | Stimulates platelet production in bone marrow. | Headache, fatigue, nausea, hepatotoxicity (Eltrombopag) [3]. | Thrombotic risk is a key differentiator; TPO-RAs carry a known increased risk [4]. Hepatotoxicity, bone marrow fibrosis [3]. | Not the focus of this profile; high efficacy but unstable platelet counts in some patients [4]. | | Rituximab (Anti-CD20 Monoclonal Antibody) [3] | Depletes B-cells, reducing autoantibody production. | Infusion reactions, fever, chills, infections [3]. | Prolonged immunosuppression, increased risk of severe infections (e.g., PML), hypogammaglobulinemia [6] [3]. | Not the focus of this profile. | | Corticosteroids (First-line, e.g., Prednisone) [3] | Broad immunosuppression; inhibits autoantibody production and macrophage activity. | Hyperglycemia, weight gain, insomnia, mood changes, hypertension, gastric irritation [3]. | Long-term: Osteoporosis, diabetes, cataracts, muscle weakness, increased infection risk [6] [3]. | Not the focus of this profile. |

This compound Safety and Efficacy Data

Supporting data from clinical trials and real-world studies provide a deeper understanding of this compound's profile.

  • Efficacy in Heavily Pre-Treated Populations: Real-world evidence confirms this compound's efficacy in complex cases. A large prospective/retrospective study of 138 patients with primary and secondary ITP in Spain demonstrated an overall response rate of 79%, with 53.6% achieving a complete response (platelet count >100 × 10⁹/L). The median time to response was 11 days [2].
  • Efficacy Post-TPO-RA Failure: this compound can be effective after other second-line therapies fail. In an open-label extension study, 34% (24/71) of patients who had failed TPO-RA therapy achieved a platelet response with this compound [4].
  • Long-Term Safety and Platelet Durability: A phase 3 study in Japanese patients reported sustained platelet responses over 3 years of treatment with no new safety signals. No thromboembolic events were reported, which is significant given the elevated baseline risk in ITP populations [5].
  • Safety in Specific Populations:
    • HIV-Positive Patients: A 2025 case report highlighted this compound's utility in a patient with refractory HIV-related ITP. It achieved a complete and sustained response over two years without adverse effects, offering a critical advantage due to its lack of significant drug interactions with antiretroviral therapy (ART), unlike some TPO-RAs [6].
    • Adolescent Patients (Off-label): A 2025 case report documented the successful use of this compound in a 12-year-old girl with multi-refractory ITP. Over nine months, treatment improved platelet counts, reduced bleeding, and allowed for steroid tapering without observed adverse events like hypertension, diarrhea, or growth plate dysplasia—a theoretical risk identified in juvenile animal studies [7].

Key Experimental Protocols for Cited Data

For reproducibility and critical evaluation, here are the methodologies from key studies cited.

  • Real-World Effectiveness Study (González-López et al.) [2]

    • Objective: To evaluate the effectiveness and safety of this compound in a real-world patient population.
    • Design: Combined prospective and retrospective observational study.
    • Population: 138 patients with primary and secondary ITP from 42 Spanish centers.
    • Intervention: this compound treatment in a clinical practice setting.
    • Outcomes Measured: Platelet response (defined as >30 × 10⁹/L and complete response >100 × 10⁹/L), time to response, duration of response, and adverse events.
    • Analysis: Assessed overall response rates and safety profile.
  • Phase 3 Clinical Trial (Bussel et al.) - Core Registration Data [1] [4]

    • Objective: To assess the efficacy and safety of this compound versus placebo in patients with chronic ITP.
    • Design: Two randomized, double-blind, placebo-controlled phase 3 trials (FIT-1 and FIT-2).
    • Population: Adult patients with persistent/chronic ITP who had an insufficient response to prior therapy.
    • Intervention: this compound (100 mg twice daily) with a potential increase to 150 mg twice daily after 4 weeks, versus placebo.
    • Primary Endpoint: Stable response (platelet count ≥50 × 10⁹/L on at least 4 of 6 scheduled visits between weeks 14 and 24).
    • Safety Monitoring: Included regular assessment of blood pressure, liver function tests, neutrophil counts, and recording of adverse events.

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the targeted mechanism of this compound in the pathogenesis of ITP.

fascia This compound Inhibits SYK in FcγR Signaling Pathway Antibody Anti-platelet IgG Antibody ImmuneComplex Immune Complex Antibody->ImmuneComplex Platelet Platelet Platelet->ImmuneComplex FcGammaR Fcγ Receptor (Macrophage) ImmuneComplex->FcGammaR SYK Spleen Tyrosine Kinase (SYK) FcGammaR->SYK Activates SignalTransduction Downstream Signal Transduction SYK->SignalTransduction Phagocytosis Phagocytosis & Platelet Destruction SYKInhibitor This compound (R406) SYK Inhibitor SYKInhibitor->SYK Inhibits SignalTransduction->Phagocytosis ProInflammatory Pro-inflammatory Cytokine Release SignalTransduction->ProInflammatory

Key Differentiators and Clinical Considerations

Based on the available evidence, this compound presents a distinct profile for managing chronic ITP.

  • Unique Mechanism as a Key Advantage: this compound is the first and only SYK inhibitor approved for ITP [1]. Its action targets platelet destruction by macrophages, offering a novel approach distinct from the platelet production-stimulating TPO-RAs or broad immunosuppressants [4] [3]. This makes it a valuable option for multi-refractory patients.
  • Favorable Thrombotic Risk Profile: A consistent finding across clinical trials and long-term extensions is the absence of an increased signal for thrombotic events [4] [5]. This is a critical differentiator that may position this compound as a preferred option for patients with pre-existing thrombotic risk factors, where TPO-RAs require careful consideration [4].
  • Manageable Safety Profile with Proactive Monitoring: The main adverse events (diarrhea, hypertension, elevated liver enzymes) are manageable with dose interruption, adjustment, and supportive care [1]. The Italian expert consensus emphasizes that proactive monitoring allows for effective management, minimizing the impact on quality of life [4].

References

Mechanism of Action: Direct vs. Convergent Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference lies in their primary molecular targets. The table below summarizes the key characteristics of each drug class.

Feature Fostamatinib JAK Inhibitors (e.g., Tofacitinib, Baricitinib)
Primary Target Spleen Tyrosine Kinase (SYK) [1] [2] Janus Kinases (JAK1, JAK2, JAK3, TYK2) [3] [4] [5]
Direct Action Inhibits Fc receptor and TLR-mediated signaling in macrophages/neutrophils [1] Competitively inhibits ATP-binding site of JAKs, blocking cytokine signaling [3] [4]
STAT Inhibition Indirect, via blockade of upstream signaling (e.g., IFN-γ, IL-6) [1] Indirect, as JAKs are the primary kinases that phosphorylate and activate STATs [5]
Key Downstream Effect Selective inhibition of STAT1 and STAT3 phosphorylation [1] Broad inhibition of STAT phosphorylation (STAT1-6, depending on cytokine context) [5]

Experimental Evidence for this compound's STAT Inhibition

Recent studies have provided direct evidence for this compound's impact on the JAK-STAT pathway.

  • Experimental Protocol: A 2024 study investigated the anti-inflammatory effect of this compound on LPS-induced systemic inflammatory response syndrome (SIRS) in mice [1].
    • Methods: Peritoneal macrophages (PMs) from mice were pretreated with or without 1 μM this compound for 0.5 hours and then stimulated with LPS. The activation of signaling pathways was analyzed using Western blot, and the transcriptional profile was assessed through transcriptome sequencing [1].
  • Key Findings:
    • This compound significantly inhibited the phosphorylation of STAT1 and STAT3 induced by LPS and cytokines (IFN-γ, IL-6) in macrophages [1].
    • Transcriptome sequencing showed that this compound suppressed the transcription of several STAT-dependent genes, including Cxcl10 [1].
    • The study concluded that this compound inhibits inflammatory response by blocking the STAT1/3 signaling pathways [1].

Signaling Pathway Diagrams

The diagrams below illustrate the distinct inhibition points of these drug classes and the experimental workflow used to validate this compound's effects.

This diagram illustrates the separate primary targets of this compound (SYK) and JAK inhibitors, and how their action converges on the inhibition of STAT protein phosphorylation and subsequent gene expression.

G cluster_main Experimental Workflow: this compound's Effect on STATs 1. Cell Preparation 1. Cell Preparation 2. Pretreatment\n(1 μM this compound, 0.5h) 2. Pretreatment (1 μM this compound, 0.5h) 1. Cell Preparation->2. Pretreatment\n(1 μM this compound, 0.5h) 3. Stimulation\n(LPS, IFN-γ, or IL-6) 3. Stimulation (LPS, IFN-γ, or IL-6) 2. Pretreatment\n(1 μM this compound, 0.5h)->3. Stimulation\n(LPS, IFN-γ, or IL-6) 4A. Western Blot Analysis 4A. Western Blot Analysis 3. Stimulation\n(LPS, IFN-γ, or IL-6)->4A. Western Blot Analysis 4B. Transcriptome Sequencing 4B. Transcriptome Sequencing 3. Stimulation\n(LPS, IFN-γ, or IL-6)->4B. Transcriptome Sequencing 5. Key Finding:\n↓ p-STAT1/STAT3 5. Key Finding: ↓ p-STAT1/STAT3 4A. Western Blot Analysis->5. Key Finding:\n↓ p-STAT1/STAT3 6. Key Finding:\n↓ STAT-dependent gene expression 6. Key Finding: ↓ STAT-dependent gene expression 4B. Transcriptome Sequencing->6. Key Finding:\n↓ STAT-dependent gene expression 7. Conclusion:\nBlocks STAT1/3 pathway 7. Conclusion: Blocks STAT1/3 pathway 5. Key Finding:\n↓ p-STAT1/STAT3->7. Conclusion:\nBlocks STAT1/3 pathway 6. Key Finding:\n↓ STAT-dependent gene expression->7. Conclusion:\nBlocks STAT1/3 pathway

This diagram outlines the key experimental steps from a foundational study that demonstrated this compound's indirect inhibition of the JAK-STAT pathway [1].

Research Implications and Differentiation

  • Therapeutic Repurposing: The finding that this compound inhibits STAT1/3 signaling supports its potential for repurposing in acute inflammatory diseases like SIRS and sepsis, particularly those resulting from Gram-negative bacterial infections [1].
  • Novel Mechanism Prediction: A machine learning algorithm (MT-DTI) identified this compound as a potential pan-TAM inhibitor (TYRO3, AXL, MERTK), a unique function not predicted for other SYK inhibitors. This suggests a distinct, multi-kinase targeting potential that could be explored in oncology [2].

How to Differentiate Between the Two

For researchers designing experiments or analyzing data, consider these points:

  • Primary Target: The most definitive difference is the primary kinase target—SYK for this compound versus JAKs for jakinibs.
  • Upstream Trigger: this compound's STAT inhibition is particularly relevant in contexts driven by Fc receptor or Toll-like receptor (TLR) activation (e.g., by immune complexes or LPS) [1]. In contrast, JAK inhibitors directly affect cytokine signaling.
  • Experimental Confirmation: To confirm the mechanism, assess phosphorylation of the primary target (SYK vs. JAK) in addition to downstream STAT phosphorylation.

References

Fostamatinib SYK inhibition other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of SYK Inhibitors

Inhibitor Name Primary Target(s) Key Mechanisms & Additional Targets Development Status Notable Efficacy & Safety Data
Fostamatinib (R788/R406) SYK [1] [2] Pan-TAM inhibitor (TYRO3, AXL, MERTK) [3]; downregulates PD-L1 and CD47 immune checkpoints [4] Approved for chronic immune thrombocytopenia (ITP) [1] [5]; investigated for cancer, RA, silicosis [3] [6] [7] ITP: Stable response rate 18% (vs 2% placebo); common AEs: diarrhea, hypertension [1]. DLBCL: Limited efficacy in trials (ORR 3%) [2].
Entospletinib (GS-9973) SYK [2] More selective for SYK; less off-target activity vs. JAK2, c-KIT, FLT3, RET, VEGFR2 vs. This compound [2] Clinical trials for hematologic malignancies (CLL, NHL) [2] CLL: ORR 61%; median PFS 13.8 months; well-tolerated [2]. NHL: Modest activity as monotherapy [2].
Cerdulatinib (PRT062070) SYK, JAK (1,2,3) [2] Dual SYK/JAK inhibition targets B-cell receptor and cytokine signaling [2] Clinical trials for hematologic malignancies [2] Preclinical activity in CLL and NHL; clinical data still emerging [2].
TAK-659 SYK [2] Information not specified in search results Clinical trials for hematologic malignancies [2] Preclinical activity; clinical data still emerging [2].

Experimental Data and Protocols

For your experimental work, here are the key methodologies used to generate the comparative data.

Identifying this compound as a Pan-TAM Inhibitor

This discovery was made using a deep-learning-based Drug-Target Interaction (DTI) prediction model called MT-DTI [3].

  • Protocol: The MT-DTI model was trained on public bioactivity databases (ChEMBL, BindingDB) to predict binding affinities (IC50/Kd). It was used to screen for drugs that could simultaneously inhibit TYRO3, AXL, and MERTK, identifying this compound [3].
  • Validation: The computational prediction was validated with in vitro cell viability assays. This compound inhibited proliferation in various cancer cell lines (e.g., H1299 lung cancer, MDA-MB-231 breast cancer), while other SYK inhibitors did not, confirming its unique, SYK-independent, pan-TAM activity [3].
Assessing Anti-Cancer and Immunomodulatory Effects
  • Cell Proliferation Assay:
    • Protocol: FLT3-ITD+ acute myeloid leukemia (AML) MV4-11 cells were treated with this compound for 48 hours. Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells [4].
    • Result: this compound inhibited MV4-11 cell proliferation at concentrations as low as 100 nM [4].
  • Apoptosis Assay:
    • Protocol: MV4-11 cells treated with this compound were assessed using the Caspase 3/7 Activity Cell Apoptosis Assay Kit and analyzed by flow cytometry [4].
    • Result: Treatment with 250 nM this compound for 48 hours induced apoptosis in nearly half of the leukemic cells [4].
  • Immune Checkpoint Expression:
    • Protocol: MV4-11 cells treated with this compound were analyzed by flow cytometry using antibodies against PD-L1 and CD47 [4].
    • Result: this compound treatment downregulated the surface expression of both PD-L1 and CD47, suggesting a potential role in overcoming cancer immune escape [4].
Anti-Inflammatory Action in SIRS
  • In Vitro Protocol: Mouse peritoneal macrophages were pretreated with this compound (1 µM) and then stimulated with LPS. Expression of inflammatory factors (TNF-α, IL-6, CCL2, CCL3, CXCL10) was detected by RT-qPCR and ELISA [8].
  • In Vivo Protocol: A mouse model of LPS-induced systemic inflammatory response syndrome (SIRS) was used. This compound was administered therapeutically, and levels of inflammatory factors in the blood were measured [8].
  • Mechanism Investigation: The underlying mechanism was explored through transcriptome sequencing and Western blot analysis of signaling pathways in macrophages [8].
  • Key Finding: this compound significantly inhibited the LPS-induced inflammatory response by selectively blocking the phosphorylation of STAT1 and STAT3, not the MAPK or NF-κB pathways [8].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows discussed, highlighting this compound's multi-target mechanism.

fos_pathway BCR BCR SYK_node SYK BCR->SYK_node FcR FcR FcR->SYK_node TLR4 TLR4 TLR4->SYK_node LPS Stimulation TAM_RTKs TAM_RTKs TAM_node TAM (TYRO3, AXL, MERTK) TAM_RTKs->TAM_node STAT1_3 STAT1/3 SYK_node->STAT1_3 Prolif Cell Proliferation & Survival SYK_node->Prolif PI3K/AKT, MAPK PD_L1_CD47 PD-L1, CD47 (Immune Checkpoints) TAM_node->PD_L1_CD47 TAM_node->Prolif STAT1_3->Prolif Inflam Inflammatory Response STAT1_3->Inflam Immune_Escape Immune Escape PD_L1_CD47->Immune_Escape This compound This compound This compound->SYK_node Inhibits This compound->TAM_node Inhibits

Diagram 1: this compound's multi-target mechanism of action. This compound uniquely inhibits both SYK and TAM receptor tyrosine kinases, affecting pathways driving cell proliferation, inflammatory response, and immune checkpoint expression [3] [8] [4].

workflow Start Start AI_Screening AI-Based Target Screening (MT-DTI Model) Start->AI_Screening In_Vitro_Val In Vitro Validation AI_Screening->In_Vitro_Val Cancer_Cells Cell Viability Assays (H1299, MDA-MB-231, etc.) In_Vitro_Val->Cancer_Cells Immune_Cells Inflammatory Profiling (Macrophages, Neutrophils) In_Vitro_Val->Immune_Cells Func_Assays Functional Assays (Apoptosis, Checkpoints) Cancer_Cells->Func_Assays Mech_Study Mechanism of Action Studies Immune_Cells->Mech_Study Omics Transcriptomics Western Blot Mech_Study->Omics Mech_Study->Func_Assays End End Omics->End Func_Assays->Mech_Study Func_Assays->End

Conclusion for Drug Development Professionals

For the research and drug development community, the data positions this compound as a compelling candidate for drug repurposing, particularly in oncology. Its unique dual inhibition of SYK and TAM kinases distinguishes it from more selective SYK inhibitors like entospletinib and may provide a broader mechanism for overcoming tumor proliferation, chemoresistance, and immunosuppression in the tumor microenvironment [3] [4].

The anti-inflammatory effects mediated via STAT1/3 inhibition also suggest potential in acute inflammatory conditions like SIRS and sepsis, expanding its therapeutic application beyond immune thrombocytopenia [8].

References

Fostamatinib clinical trial outcomes placebo comparison

Author: Smolecule Technical Support Team. Date: February 2026

Fostamatinib vs. Placebo: Efficacy Outcomes

Indication Trial Phase & Design Primary Endpoint & this compound Result Placebo Result Key Efficacy Details & Secondary Endpoints

| Chronic Immune Thrombocytopenia (ITP) [1] | Phase 3 (FIT-1 & FIT-2) 24-week, randomized, placebo-controlled Patients with chronic ITP insufficient response to prior therapy | Stable Response (platelets ≥50x10⁹/L): 18% | 2% | Overall response (0-12 weeks): 43% (this compound) vs. 14% (Placebo) [1] Durable, long-term platelet response sustained in extension studies up to 3-5 years [2]. | | Rheumatoid Arthritis (RA) [3] | Phase 2 12-week, randomized, placebo-controlled + methotrexate | ACR20 Response (100 mg BID): 65% ACR20 Response (150 mg BID): 72% | 38% | ACR50 Response: 49% (150 mg BID) vs. 22% (Placebo) [3] ACR70 Response: 34% (150 mg BID) vs. 10% (Placebo) [3] | | Rheumatoid Arthritis (RA) - Bio-IR | Phase 2 24-week, randomized, placebo-controlled Patients who failed biologic DMARDs | ACR20 Response: 38% [3] | 37% [3] | Result not statistically significant, indicating reduced efficacy in this difficult-to-treat population [3]. |

Experimental Protocols in Key Trials

The data in the table above comes from rigorous clinical trial designs. Here are the methodologies for the key studies cited:

  • ITP Phase 3 Trials (FIT-1 & FIT-2) [1]:
    • Design: Two randomized, double-blind, placebo-controlled trials.
    • Participants: Adult patients with persistent or chronic ITP who had an insufficient response to prior therapies (median of 4 prior treatments). The median baseline platelet count was 16x10⁹/L.
    • Intervention: this compound (100 mg BID) vs. placebo for 24 weeks. The dose could be increased to 150 mg BID after 4 weeks based on platelet count and tolerability.
    • Primary Endpoint: Stable response, defined as platelet counts ≥50x10⁹/L on at least 4 of the 6 scheduled visits between weeks 14 and 24.
  • Rheumatoid Arthritis Phase 2 Trial [3]:
    • Design: A 12-week, randomized, placebo-controlled trial.
    • Participants: Patients with active rheumatoid arthritis on a stable dose of methotrexate.
    • Intervention: Three arms: this compound (100 mg BID or 150 mg BID) vs. placebo, in addition to background methotrexate.
    • Primary Endpoint: The proportion of patients achieving an ACR20 response at 12 weeks.

Mechanism of Action: SYK Signaling Pathway

This compound is an oral prodrug converted to its active metabolite, R406, which is a potent inhibitor of Spleen Tyrosine Kinase (SYK) [3]. SYK is a crucial intracellular signaling molecule in the immune response. The diagram below illustrates how this compound interferes with the pathogenic autoimmune loop in ITP.

G cluster_normal Pathophysiology in ITP cluster_inhibition This compound Mechanism Autoantibody Autoantibody FcR Fcγ Receptor (Macrophage) Autoantibody->FcR Binds Platelet SYK SYK Kinase (Activated) FcR->SYK Activates Signaling Downstream Signaling (e.g., Phagocytosis) SYK->Signaling SYKi SYK Kinase (Inhibited) BlockedSig Phagocytosis Blocked SYKi->BlockedSig No Signal PlateletDestruction Platelet Destruction Signaling->PlateletDestruction PlateletSaved Platelet Count Maintained BlockedSig->PlateletSaved This compound This compound (R406) This compound->SYKi Inhibits

This mechanism of inhibiting SYK is also relevant to other immune-mediated diseases. In chronic Graft-versus-Host Disease (cGVHD), for example, this compound preferentially eradicated aberrantly activated B cells in pre-clinical models, leading to a Phase I trial that showed an overall response rate of 77% in patients with steroid-refractory cGVHD [4].

Key Takeaways for Researchers

  • Proven Efficacy in ITP: this compound offers a mechanistically distinct, effective oral option for multi-refractory chronic ITP patients, with long-term data supporting sustained responses [1] [2].
  • Unrealized Potential in RA: While Phase II data in rheumatoid arthritis was promising, the clinical development for this indication appears to have been discontinued after Phase II [3].
  • Emerging Applications: Early-phase trials show this compound is a promising candidate for treating steroid-refractory chronic Graft-versus-Host Disease (cGVHD), with a favorable safety profile in the post-transplant setting [4].
  • Novel Mechanisms Discovered: Recent AI-driven drug repurposing efforts suggest this compound may also function as a pan-inhibitor of TAM receptor kinases (TYRO3, AXL, MERTK), revealing a potential new mechanism for oncology applications [5].

References

Fostamatinib network pharmacology versus transcriptome analysis

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Comparison at a Glance

The table below summarizes the core differences between the network pharmacology and transcriptome analysis approaches as applied to fostamatinib in recent studies.

Feature Network Pharmacology Approach Transcriptome Analysis Approach
Core Objective Predict drug repurposing by modeling interactions between a drug, its targets, and a disease network. [1] [2] [3] Validate mechanism of action by analyzing global gene expression changes in response to drug treatment. [4]
Primary Data Input Existing knowledge: drug structures, protein-protein interactions, disease-associated genes. [5] [3] Empirical data: RNA sequencing (RNA-seq) data from cells or tissues treated with the drug. [4]
Key Techniques Signaling network reconstruction, controllability analysis, node classification, PPI network, KEGG pathway enrichment. [1] [5] [3] Differential gene expression analysis, gene set enrichment analysis, pathway analysis. [1] [4]
Typical Output Prioritized list of potential new targets and diseases; visual "drug-target-pathway-disease" networks. [1] [6] [5] List of differentially expressed genes (DEGs) and affected biological pathways. [4]
Role in Repurposing Hypothesis Generation: Identifies potential new uses through computational prediction. [1] [6] Hypothesis Validation: Confirms the actual biological effects and mechanisms in a specific context. [4]

Detailed Experimental Protocols

Here is a deeper look into the standard protocols for both methodologies, illustrating how the findings in your search results were generated.

Network Pharmacology Workflow

The general workflow for network pharmacology, which was used to identify this compound's potential in COVID-19 thrombosis and AML, involves several key stages [1] [5]:

G cluster_1 Data Inputs cluster_2 Core Process 1. Target Identification 1. Target Identification 2. Network Construction 2. Network Construction 1. Target Identification->2. Network Construction Overlapping Targets Overlapping Targets 1. Target Identification->Overlapping Targets 3. Controllability & Analysis 3. Controllability & Analysis 2. Network Construction->3. Controllability & Analysis Integrated Network Integrated Network 2. Network Construction->Integrated Network 4. Validation & Repurposing 4. Validation & Repurposing 3. Controllability & Analysis->4. Validation & Repurposing Driver & Indispensable Nodes Driver & Indispensable Nodes 3. Controllability & Analysis->Driver & Indispensable Nodes KEGG Pathway Enrichment KEGG Pathway Enrichment 3. Controllability & Analysis->KEGG Pathway Enrichment Repurposing Candidate Repurposing Candidate 4. Validation & Repurposing->Repurposing Candidate Drug Structure\n(PubChem) Drug Structure (PubChem) Drug Structure\n(PubChem)->1. Target Identification Disease Targets\n(GeneCards) Disease Targets (GeneCards) Disease Targets\n(GeneCards)->1. Target Identification Overlapping Targets->2. Network Construction PPI Database\n(StringDB) PPI Database (StringDB) PPI Database\n(StringDB)->2. Network Construction Signaling Network\n(OmniPath) Signaling Network (OmniPath) Signaling Network\n(OmniPath)->2. Network Construction Integrated Network->3. Controllability & Analysis Driver & Indispensable Nodes->4. Validation & Repurposing KEGG Pathway Enrichment->4. Validation & Repurposing Drug Database\n(DrugBank) Drug Database (DrugBank) Drug Database\n(DrugBank)->4. Validation & Repurposing

Key Techniques in Detail:

  • Target Identification: Studies used databases like PharmMapper and GeneCards to find potential targets of this compound and diseases of interest (e.g., COVID-19, AML). The intersection of these target sets is considered the therapeutic target space. [5]
  • Network Controllability: This advanced concept, used in [1] and [3], identifies a minimal set of "driver nodes" (proteins) that need to be targeted to steer the entire disease-associated signaling network toward a healthy state. This compound was identified as a candidate because it targets such indispensable driver nodes in the hyperactive platelet network of COVID-19 ICU patients.
  • Pathway Enrichment: Tools like the David database are used to analyze the overlapping targets. This identifies signaling pathways (e.g., PI3K-AKT) that are statistically significantly enriched, helping to decipher the pharmacological mechanism. [5]
Transcriptome Analysis Workflow

Transcriptome analysis provides empirical validation, as seen in the study of this compound's anti-inflammatory effects [4]. A standard workflow is outlined below and visually summarized in the following diagram.

G cluster_1 Wet-Lab Phase cluster_2 In-Silico Phase 1. Experimental Design 1. Experimental Design 2. RNA Sequencing 2. RNA Sequencing 1. Experimental Design->2. RNA Sequencing RNA Samples RNA Samples 1. Experimental Design->RNA Samples 3. Bioinformatic Analysis 3. Bioinformatic Analysis 2. RNA Sequencing->3. Bioinformatic Analysis Raw Read Files (FASTQ) Raw Read Files (FASTQ) 2. RNA Sequencing->Raw Read Files (FASTQ) 4. Mechanistic Validation 4. Mechanistic Validation 3. Bioinformatic Analysis->4. Mechanistic Validation Differential Expression Analysis Differential Expression Analysis 3. Bioinformatic Analysis->Differential Expression Analysis Pathway Analysis\n(GSEA) Pathway Analysis (GSEA) 3. Bioinformatic Analysis->Pathway Analysis\n(GSEA) Hypothesis on Mechanism\n(e.g., STAT1/3 inhibition) Hypothesis on Mechanism (e.g., STAT1/3 inhibition) 4. Mechanistic Validation->Hypothesis on Mechanism\n(e.g., STAT1/3 inhibition) Cell/Animal Model Cell/Animal Model Cell/Animal Model->1. Experimental Design Drug Treatment\n(e.g., this compound) Drug Treatment (e.g., this compound) Drug Treatment\n(e.g., this compound)->1. Experimental Design Stimulus\n(e.g., LPS) Stimulus (e.g., LPS) Stimulus\n(e.g., LPS)->1. Experimental Design RNA Samples->2. RNA Sequencing Raw Read Files (FASTQ)->3. Bioinformatic Analysis Reference Genome Reference Genome Reference Genome->3. Bioinformatic Analysis List of DEGs List of DEGs Differential Expression Analysis->List of DEGs Affected Pathways Affected Pathways Pathway Analysis\n(GSEA)->Affected Pathways List of DEGs->4. Mechanistic Validation Affected Pathways->4. Mechanistic Validation

Key Techniques in Detail:

  • Differential Expression Analysis: Using tools like DESeq2, researchers compare RNA-seq data from treated and control groups to identify Differentially Expressed Genes (DEGs). [1] [4] For example, this compound was shown to suppress genes like Cxcl10 and Isg20 in macrophages. [4]
  • Gene Set Enrichment Analysis (GSEA): This method determines whether defined sets of genes (e.g., those in a specific signaling pathway) show statistically significant differences between two biological states. It helped confirm that this compound inhibits STAT1/STAT3 signaling pathways. [4]
  • Validation: Findings from transcriptome analysis are typically followed by experimental validation using Western blot to confirm changes in protein phosphorylation (e.g., p-STAT1, p-STAT3) and ELISA to measure cytokine secretion. [4]

Synergy in Drug Repurposing: A Combined Approach

The most powerful insights emerge when network pharmacology and transcriptome analysis are used together. Network pharmacology serves as a hypothesis-generating engine, efficiently scanning for new opportunities. Transcriptome analysis then acts as a hypothesis-testing tool, providing mechanistic validation in biologically relevant models.

For instance, the novel finding that this compound is a potential pan-TAM inhibitor (TYRO3, AXL, MERTK) was first predicted by a deep learning model (a sophisticated form of network pharmacology) and then confirmed through in vitro cell viability and inhibition assays. [6] Similarly, its role in controlling ITAM-mediated signaling in tumor-educated platelets was identified via network controllability analysis. [3]

References

Fostamatinib cost-effectiveness other ITP therapies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data for Fostamatinib and other common ITP therapies, synthesized from clinical trial results and real-world evidence.

TABLE 1: Comparison of this compound with Other ITP Therapies

Therapy (Class) Mechanism of Action Key Efficacy Data (Response Rates) Common Adverse Events Key Clinical Trial Findings / Notes

| This compound (SYK inhibitor) [1] [2] | Inhibits spleen tyrosine kinase (Syk), reducing antibody-mediated platelet destruction [1] [3]. | - Stable Response: 18% (vs. 0% placebo) in phase 3 trials [1].

  • Overall Response: 53.6%-79% in clinical trials; up to 85.9% in real-world early-line use [4] [5].
  • Median time to response: 11-15.5 days [4] [1]. | Diarrhea (31%), hypertension (≥20%), nausea, elevated liver enzymes, dizziness, neutropenia [4] [1] [2]. | A unique mechanism targeting platelet destruction. Effective in multi-refractory patients, including those who failed TPO-RAs [4] [6]. | | Thrombopoietin Receptor Agonists (TPO-RAs) (e.g., Romiplostim, Eltrombopag) [1] [7] | Stimulates megakaryocyte proliferation and platelet production in bone marrow [1] [7]. | - Romiplostim: Superior efficacy in pediatric ITP (ORR OR=17.57 vs placebo) [7].
  • Eltrombopag: Effective in pediatric ITP (ORR OR=5.34 vs placebo) [7]. | Headache, fatigue, liver toxicity (Eltrombopag), bone marrow fibrosis with long-term use [1] [7]. | Often used as second-line therapy. Provides durable platelet count increases but rarely induces long-term off-therapy remission [1] [6]. | | Rituximab (Anti-CD20) [1] [8] | Depletes B-cells, reducing autoantibody production [1] [8]. | Variable response rates; durable responses in a minority of patients [1] [8]. | Infusion reactions, increased infection risk, hypogammaglobulinemia [1] [8]. | Considered for second-line treatment. Lacks predictors of response [1] [8]. | | Corticosteroids (e.g., Prednisone, Dexamethasone) [1] [9] | Immunosuppression to reduce autoantibody production and impede platelet destruction [1]. | Rapid initial response; low rates of durable remission [1] [6]. | Weight gain, hyperglycemia, hypertension, insomnia, osteoporosis with prolonged use [1]. | Standard first-line therapy. Long-term use limited by significant toxicity [1]. | | Splenectomy [1] [6] | Removes a primary site of platelet destruction and autoantibody production [1]. | High initial response rate; potential for long-term remission [1] [6]. | Surgical complications, lifelong increased risk of infection (especially encapsulated bacteria), thrombosis [1] [6]. | Historically a standard second-line therapy. Use is declining due to availability of medical therapies and procedural risks [1] [6]. |

This compound's Mechanism of Action

This compound has a unique mechanism of action distinct from other ITP therapies. The diagram below illustrates its targeted inhibition of platelet destruction.

G OpsonizedPlatelet Opsonized Platelet (IgG-bound) FcGammaR Fcγ Receptor (on macrophage) OpsonizedPlatelet->FcGammaR Binds SYK Spleen Tyrosine Kinase (SYK) FcGammaR->SYK Activates SignalTransduction ITAM Phosphorylation & Signal Transduction SYK->SignalTransduction Initiates Phagocytosis Phagocytosis & Platelet Destruction SignalTransduction->Phagocytosis This compound This compound R406 Active Metabolite R406 This compound->R406 Converts to R406->SYK Inhibits

This compound is an oral prodrug converted to active metabolite R406, a potent SYK inhibitor [1] [3]. SYK is crucial for signal transduction after Fcγ receptor activation by antibody-coated platelets [2] [10]. By blocking SYK, this compound disrupts the intracellular signaling leading to phagocytosis and platelet destruction in the spleen and liver [1] [2].

Key Clinical Trial Methodologies

The efficacy data in Table 1 is derived from several key trial designs:

  • FIT-1 & FIT-2 (Phase 3, RCTs): These were multicenter, randomized, double-blind, placebo-controlled trials in adults with chronic ITP refractory to prior therapies (median 3 prior treatments). Patients received this compound (100 mg BID) or placebo for 24 weeks, with option to increase to 150 mg BID after 4 weeks. The primary endpoint was stable response (platelet count ≥50×10⁹/L at ≥4 of 6 visits between weeks 14-24) [1] [6].
  • Real-World Evidence Study: A large, multicenter, observational study across 42 Spanish centers. It prospectively and retrospectively evaluated 138 adult ITP patients treated with this compound. Outcomes included response (platelet count ≥30×10⁹/L and doubling from baseline) and complete response (platelet count ≥100×10⁹/L). This study provides evidence of effectiveness in daily practice across a wide age spectrum [4] [5].

References

Fostamatinib response predictors baseline platelet count

Author: Smolecule Technical Support Team. Date: February 2026

Fostamatinib Response Predictors

The most consistent predictor for a successful response to this compound is achieving a strong early platelet count increase.

Predictor Description Supporting Evidence
Platelet Count >100 x 10⁹/L at Week 12 Achieving a complete response (platelet count ≥100 x 10⁹/L) by week 12 of therapy is a significant positive predictor. This was the only positive predictive factor for successful tapering and discontinuation of this compound in a real-world study [1].
Early Second-Line Use Using this compound as a second or third-line therapy (after steroids +/- IVIG) is associated with higher response rates. A real-world study showed an 85.9% overall response rate and a 70.3% complete response rate in this setting [2].
Stable Platelet Response The ability to achieve a stable platelet response is a key efficacy measure. A meta-analysis found this compound superior to conventional therapy in achieving a stable platelet response by week 24 (ORR 0.80; 95%CI 0.72-0.88) [3].

Comparative Efficacy and Safety Data

The following table summarizes available data on this compound and some alternative treatments for ITP. Please note that direct, head-to-head comparisons are not fully available in the search results.

Therapy Class / Mechanism Reported Efficacy (as per search results) Common Adverse Effects

| This compound | SYK (Spleen Tyrosine Kinase) Inhibitor [4] | - 85.9% overall response in early lines [2].

  • Superior stable platelet response vs. conventional therapy [3]. | Diarrhea, hypertension, elevated liver enzymes [3]. | | Romiplostim | Thrombopoietin Receptor Agonist (TPO-RA) [5] | Data for direct comparison not available in search results. | Data not specified in search results. | | Rilzabrutinib | Bruton’s Tyrosine Kinase (BTK) Inhibitor [4] | Completed phase 3 trials [4]. | Data not specified in search results. | | Splenectomy | Surgical (removes site of platelet destruction) | 85.71% overall response rate; 72.81% complete response [6]. | Surgical risks, infection, relapse (associated with certain comorbidities) [6]. |

Experimental Protocols from Key Studies

Here are the methodologies from the pivotal studies cited in this guide, which provide a framework for evaluating treatment response in ITP.

Real-World Tapering and Discontinuation Study [1]
  • Objective: To describe the efficacy and safety of this compound and characterize patients eligible for tapering/discontinuation (T/D).
  • Patient Selection: Patients with a platelet count (PLT) >100 x 10⁹/L for at least 6 months. T/D could start earlier if PLT >250 x 10⁹/L.
  • Tapering Protocol: A progressive dose reduction every four weeks, provided PLT remained >50 x 10⁹/L. The schedule was:
    • Start: 150 mg every 12 hours
    • Step 1: 150 mg alternating with 100 mg every 12 hours
    • Step 2: 100 mg every 12 hours
    • Step 3: 100 mg every 24 hours
    • Step 4: 100 mg every 48 hours
    • Step 5: 100 mg twice weekly
    • End: Discontinuation
  • Monitoring: Platelet counts were checked every two weeks.
Meta-Analysis of Randomized Controlled Trials [3]
  • Objective: To evaluate the efficacy and safety of this compound vs. conventional therapy in adults with refractory ITP.
  • Literature Search: Searched PubMed, Scopus, Embase, and ClinicalTrials.gov from inception to March 31, 2024.
  • Inclusion Criteria: Randomized Controlled Trials (RCTs) assessing this compound in adults (≥18 years) with refractory ITP.
  • Outcomes Measured:
    • Stable platelet response by week 24.
    • Platelet count ≥50,000/µL at weeks 12 and 24.
    • Incidence of adverse effects (diarrhea, hypertension, etc.).

Mechanism of Action: this compound Signaling Pathway

The diagram below illustrates the unique mechanism of this compound, which differentiates it from TPO-RAs and other therapies.

fascia SubEndothelialMatrix Subendothelial Matrix (e.g., Collagen) FCReceptor Fcγ Receptor (on macrophage) SubEndothelialMatrix->FCReceptor SYK Spleen Tyrosine Kinase (SYK) FCReceptor->SYK Signaling Downstream Signal Transduction SYK->Signaling This compound This compound This compound->SYK Inhibits Phagocytosis Platelet Phagocytosis &Destruction Signaling->Phagocytosis

This compound works by inhibiting SYK, a key enzyme in the signaling cascade that leads to platelet destruction. In ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver. This destruction is initiated when the macrophage's Fcγ receptor recognizes antibody-coated platelets. This compound blocks the SYK kinase downstream of this receptor, thereby preventing the signaling that leads to platelet phagocytosis and destruction [4].

Key Insights for Research and Development

  • Target a Different Pathway: this compound offers a mechanistically distinct option for patients who do not respond to therapies that primarily stimulate platelet production (like TPO-RAs) or reduce antibody production (like rituximab) [4].
  • Consider Early Use: Real-world evidence suggests that using this compound earlier in the treatment sequence (as a second or third-line therapy) may yield higher response rates [2].
  • Focus on Early Response: The 12-week timepoint appears critical for identifying patients who will have a durable response and may eventually be candidates for treatment tapering [1].

References

Fostamatinib long-term safety short-term efficacy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Fostamatinib Outcomes in ITP Clinical Studies

Study Description Patient Population Key Efficacy Outcomes Key Safety Outcomes

| 3-year Extension Study (Japan) [1] [2] | 33 Japanese patients with primary ITP | • 48% (16/33) achieved platelet response (>50,000/µL) [1] • Median response duration: 589 days [1] | Most common treatment-related AEs: diarrhea, hypertension [1]. No new long-term safety signals [1]. | | Open-Label Extension (Global) [3] | 146 patients with long-standing ITP (median 8 years) | • 44% (64/146) achieved an overall response [3]18% (27/146) achieved a stable response; median duration >28 months [3] | Most common AEs: diarrhea, hypertension, nausea, abnormal LFTs [3]. Most were mild/moderate [3]. | | Real-World Study (Spain) [4] | 138 patients (primary & secondary ITP) in clinical practice | • 79% responded; 53.6% had complete response (platelet count >100×10⁹/L) [4] • Median time to response: 11 days [4] | Common AEs: diarrhea (n=28), hypertension (n=21), mostly grade 1-2 [4]. Low rate of thrombotic events [4]. |

Detailed Efficacy and Safety Data

The data from these studies provide a deeper understanding of this compound's profile:

  • Sustained Long-Term Efficacy: The 3-year Japanese study confirms that platelet responses can be maintained over a long period, with a median duration of nearly 20 months. The global study also showed responses lasting over 2 years for stable responders [1] [3].
  • Rapid Onset of Action: The real-world study from Spain highlighted that the median time to a platelet response can be as short as 11 days [4].
  • Consistent Safety Profile: Across all studies, the most frequent adverse events were gastrointestinal disorders (like diarrhea) and hypertension [1] [3] [4]. These events were predominantly mild to moderate in severity and often occurred within the first 12 weeks of treatment [1]. Notably, the 3-year Japanese study reported no thromboembolic events or treatment-related serious infections [1].

Experimental Protocols in Clinical Studies

For researchers designing clinical trials, the following methodologies from the cited studies can serve as a reference:

  • Study Design: The long-term data often comes from open-label extension (OLE) studies following an initial randomized, double-blind, placebo-controlled period [1] [3].
  • Dosing Regimen: The typical regimen involves initiating treatment at 100 mg twice daily (BID). The dose can be increased to 150 mg BID after 4 weeks if the platelet response is inadequate, or reduced to manage adverse events [3].
  • Efficacy Endpoints:
    • Stable Response: Defined as achieving a platelet count ≥50,000/µL at a specified number of consecutive visits over a 24-week period [3].
    • Overall Response: Defined as achieving at least one platelet count ≥50,000/µL within the first 12 weeks of treatment [3].
  • Safety Monitoring: Adverse events are collected and graded at each clinical visit. Specific monitoring for hypertension, hepatic enzymes (ALT/AST), and bleeding events is standard [1] [3].

Emerging Research and Potential for Repurposing

Beyond its approved use in ITP, recent preclinical research highlights this compound's potential in other diseases, primarily due to its inhibition of the SYK kinase and newly discovered targets. The diagram below illustrates this multi-target mechanism.

fos_repurpose This compound This compound SYK_inhibition SYK_inhibition This compound->SYK_inhibition Primary Known Target TAM_inhibition TAM_inhibition This compound->TAM_inhibition AI-Predicted & Verified FLT3_ITD_inhibition FLT3_ITD_inhibition This compound->FLT3_ITD_inhibition Experimental Data PD_L1_CD47_down PD_L1_CD47_down This compound->PD_L1_CD47_down Experimental Data Autoantibody_mediated Autoantibody-mediated Platelet Destruction SYK_inhibition->Autoantibody_mediated Fibrosis_pathway Attenuation of Inflammation & Fibrosis SYK_inhibition->Fibrosis_pathway Cytokine_storm Suppression of Inflammatory Cytokines SYK_inhibition->Cytokine_storm Tumor_progression Inhibition of Tumor Progression & Immunity TAM_inhibition->Tumor_progression FLT3_ITD_inhibition->Tumor_progression PD_L1_CD47_down->Tumor_progression ITP ITP (Approved Use) Cancer Cancer (Preclinical) Fibrosis Fibrosis (Preclinical) SIRS SIRS/Sepsis (Preclinical) Autoantibody_mediated->ITP Tumor_progression->Cancer Fibrosis_pathway->Fibrosis Cytokine_storm->SIRS

The exploration of this compound's effects is expanding, with several studies revealing new mechanisms and potential uses [5] [6] [7]:

  • Anticancer Effects: A 2025 study using a deep-learning algorithm identified this compound as a potent pan-inhibitor of TAM receptors (TYRO3, AXL, MERTK), which are implicated in tumor progression and immune suppression. This suggests potential for repurposing in oncology [6].
  • Acute Myeloid Leukemia (AML): Another 2025 study showed that this compound inhibited proliferation and induced apoptosis in FLT3-ITD+ AML cells. It was also found to downregulate immune checkpoints like PD-L1 and CD47 [7].
  • Inflammatory & Fibrotic Diseases:
    • Research from 2024 demonstrated that this compound can significantly inhibit the LPS-induced inflammatory response, suggesting potential utility against systemic inflammatory response syndrome (SIRS) and sepsis [5].
    • A 2022 multi-omics study identified SYK as a key driver in silicosis progression. This compound effectively attenuated inflammation and pulmonary fibrosis in a mouse model of silicosis [8].

References

×

XLogP3

1.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

580.14829159 g/mol

Monoisotopic Mass

580.14829159 g/mol

Heavy Atom Count

40

UNII

SQ8A3S5101

Drug Indication

Fostamatinib is indicated for use in the treatment of chronic immune thrombocytopenia (ITP) in patients who have had insufficient response to previous therapy.
FDA Label
Tavlesse is indicated for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who are refractory to other treatments.
Treatment of idiopathic thrombocytopenic purpura as a model for immunomodulation
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )

Livertox Summary

Fostamatinib is an orally available small molecule inhibitor of spleen tyrosine kinase that is used to treat chronic immune thrombocytopenia. Fostamatinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Hematologic Growth Factors

Mechanism of Action

The active metabolite of fostamatinib, R406, is an inhibitor of spleen tyrosine kinase (Syk). It binds reversibly to the ATP binding pocket with high affinity (Ki = 30nM), inhibiting the kinase activity with an IC50 of 41nM. Syk is a cytosolic protein kinase and part of the signalling cascade which occurs with Fc receptors, TCRs, and BCRs. It contains two src homology 2 (SH2) domains separated by a linker domain. These SH2 domains bind to tyrosine residues on the immunoreceptor tyrosine-based activating motif phosphorylated by Lyn, another kinase in the cascade. This motif is located on the cytoplasmic regions of several immune receptors including Fc receptors, TCRs, BCRs, and natural killer cell receptors. The flexibility provided by the linker enables the protein to bind to many receptor types. Inhibition of Syk suppresses downstream signal transduction. While Syk plays a role in some pathways involved in the generation of the oxidative burst by neutrophils or phagocytosis by macrophages, R406 does not have a significant effect on these processes. This is likely due to redundant pathways which do not involve Syk. Similarly Syk does not produce significant effects on platelet activation despite its involvement in glycoprotein IV and integrin based signalling. Activation of antibody-dependent cell-mediated toxicity by natural killer cells is also unaffected despite the involvement of Syk in Fc receptor signalling. R406 binds to the adenosine A3 receptor as an antagonist as well as the adenosine and monoamine uptake transporters as an inhibitor. It has also been found to be an inhibitor of UDP glucuronosyltransferase UGT1A1, phosphodiesterase PDE5, fatty acid amide hydrolase, 5-lipoxygenase, cathepsin L, and cathepsin S. R406 appears to inhibit a wide range of kinases at higher concentrations. It is thought that inhibition of some of these targets may be responsible for the increase in blood pressure seen with fostamatinib.

Absorption Distribution and Excretion

Fostmatinib is the methylene phosphate prodrug of R406, the active metabolite. It is extensively hydrolyzed by intestinal alkaline phosphatase. Only negligible amounts of fostamatinib enter systemic circulation. R406 has an absolute bioavailability of 55% and reaches peak plasma concentrations in approximately 1.5 h. Administration with a high calorie, high fat meal increases exposure by 23% and the maximum plasma concentration by 15%. This may lengthen time to peak plasma concentration to approximately 3 h. Exposure to R406 is known to be dose proportional up to 200 mg twice daily. R406 accumulates 2-3 fold with twice daily dosing at 100-160 mg.
About 80% of R406 is excreted in the feces, primarily as the O-glucuronide conjugate and the O-desmethyl metabolite produced by gut bacteria. The remaining 20% is excreted in the urine as the N-glucuronide conjugate.
R406 has an apparent oral volume of distribution of approximately 400 L.
R406 has an apparent oral clearance of approximately 300 mL/min.

Metabolism Metabolites

Fostamatinib is metabolized in the gut by alkaline phosphatase to the active metabolite R406. R406 is further oxidized by CYP3A4 and glucuronidated by UGT1A9. Plasma metabolites found include an O-glucuronide conjugate, an N-glucuronide conjugate, an O-desmethyl metabolite, and a sulfate conjugate. A 3,5 benzene diol metabolite forms in the feces via processing of the O-desmethyl metabolite by gut bacteria.

Wikipedia

Fostamatinib
Kifunensine

Biological Half Life

R406 has a half-life of elimination of approximately 15 h.

Use Classification

Human drugs -> Other systemic hemostatics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1. Newland A, Lee EJ, McDonald V, Bussel JB. Fostamatinib for persistent/chronic adult immune thrombocytopenia. Immunotherapy. 2018 Jan;10(1):9-25. doi: 10.2217/imt-2017-0097. Epub 2017 Oct 2. PMID: 28967793.

2. Moore DC, Gebru T, Muslimani A. Fostamatinib for the treatment of immune thrombocytopenia in adults. Am J Health Syst Pharm. 2019 May 17;76(11):789-794. doi: 10.1093/ajhp/zxz052. PMID: 30951590.

3. Bussel J, Arnold DM, Grossbard E, Mayer J, Treliński J, Homenda W, Hellmann A, Windyga J, Sivcheva L, Khalafallah AA, Zaja F, Cooper N, Markovtsov V, Zayed H, Duliege AM. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials. Am J Hematol. 2018 Jul;93(7):921-930. doi: 10.1002/ajh.25125. Epub 2018 May 15. PMID: 29696684; PMCID: PMC6055608.

4. Connell NT, Berliner N. Fostamatinib for the treatment of chronic immune thrombocytopenia. Blood. 2019 May 9;133(19):2027-2030. doi: 10.1182/blood-2018-11-852491. Epub 2019 Feb 25. PMID: 30803989.

5. Kunwar S, Devkota AR, Ghimire DK. Fostamatinib, an oral spleen tyrosine kinase inhibitor, in the treatment of rheumatoid arthritis: a meta-analysis of randomized controlled trials. Rheumatol Int. 2016 Aug;36(8):1077-87. doi: 10.1007/s00296-016-3482-7. Epub 2016 Apr 25. PMID: 27113955.

Explore Compound Types